molecular formula C11H6Cl2N2 B1202646 Fenpiclonil CAS No. 74738-17-3

Fenpiclonil

Katalognummer: B1202646
CAS-Nummer: 74738-17-3
Molekulargewicht: 237.08 g/mol
InChI-Schlüssel: FKLFBQCQQYDUAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fenpiclonil (CAS 74738-17-3) is a broad-spectrum phenylpyrrole fungicide developed for agricultural research, specifically for controlling seed-borne and tuber-borne pathogens in cereals, potatoes, and oilseed rape . Its primary biochemical mode of action involves the inhibition of glucose phosphorylation, which disrupts osmotic signal transduction and cell wall glycan biosynthesis in fungi, leading to the accumulation of neutral sugars . This fungicide exhibits preventative activity and provides long-lasting residual control against important plant-pathogenic fungi from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes, including Fusarium spp. and Alternaria spp. . It is structurally classified as a phenylpyrrole and is a synthetic analogue of the natural antibiotic pyrrolnitrin . From an environmental fate perspective, this compound is characterized by low aqueous solubility (4.8 mg/L at 25°C), low volatility, and a high octanol-water partition coefficient (Log P = 3.86), indicating a tendency to adsorb to soil . While it is relatively persistent in soil systems, it undergoes rapid photolytic degradation in water, with a half-life of approximately 0.03 days . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFBQCQQYDUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0036633
Record name Fenpicionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74738-17-3
Record name Fenpiclonil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74738-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpiclonil [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpicionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENPICLONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OCB8KDQ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenpiclonil's Disruption of Fungal Pathogen Growth: A Technical Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHENBURG, Sweden – December 13, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the core mechanism of action of fenpiclonil, a phenylpyrrole fungicide. This whitepaper details the intricate ways in which this compound disrupts essential metabolic and signaling pathways in fungal pathogens, providing a foundation for future antifungal research and development.

This compound, a synthetic analog of the natural antibiotic pyrrolnitrin, exhibits broad-spectrum activity against a range of fungal pathogens.[1] Its efficacy stems from a multi-pronged attack on fundamental cellular processes, primarily targeting glucose metabolism and the high osmolarity glycerol (HOG) signaling pathway, which is crucial for adaptation to environmental stress.

Disruption of Glucose Metabolism

A primary mode of action for this compound is the significant disruption of glucose metabolism within the fungal cell. The fungicide has been shown to inhibit the transport-associated phosphorylation of glucose, a critical first step in glycolysis.[2][3] This inhibition leads to a cascade of downstream effects, ultimately starving the fungus of essential energy and metabolic precursors.

This metabolic bottleneck leads to a significant reduction in the incorporation of monosaccharides into essential macromolecules, as evidenced by studies in Fusarium sulphureum.[1]

Interference with Osmotic Signaling

In addition to its effects on glucose metabolism, this compound critically interferes with the fungal osmotic stress response, a pathway vital for survival in changing environments. The molecular target of this compound is a Group III hybrid histidine kinase (HHK), a key sensor protein in the HOG signaling pathway.[1][4][5]

Binding of this compound to the HHK mimics an osmotic stress signal, leading to the hyperactivation of the downstream HOG mitogen-activated protein kinase (MAPK) cascade.[1][5] This aberrant signaling results in the excessive and uncontrolled accumulation of intracellular polyols, such as glycerol and mannitol.[2][3] This accumulation disrupts the osmotic balance of the fungal cell, leading to hyphal swelling and eventual bursting.[1]

The following table summarizes the key quantitative data available on the effects of this compound on fungal pathogens:

ParameterOrganismValueReference
EC50 (Mycelial Growth) Fusarium sulphureum4 µM[6]
Effect on 2-deoxyglucose phosphorylation Fusarium sulphureumSignificant inhibition at EC15[3]
Polyol Accumulation Fusarium sulphureumAccumulation of glycerol and mannitol[2][3]
Incorporation of Monosaccharides into Macromolecules Fusarium sulphureumInhibited[1]

Experimental Methodologies

To facilitate further research, this guide provides detailed protocols for key experiments used to elucidate this compound's mechanism of action.

Experimental Protocol: Fungal Growth Inhibition Assay (EC50 Determination)

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a fungal pathogen.

1. Materials:

  • Fungal pathogen of interest (e.g., Fusarium sulphureum)
  • Potato Dextrose Agar (PDA) or other suitable growth medium
  • This compound stock solution (in a suitable solvent like DMSO)
  • Sterile petri dishes
  • Sterile cork borer or scalpel
  • Incubator

2. Procedure:

  • Prepare PDA medium and autoclave.
  • Allow the medium to cool to approximately 50-60°C.
  • Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 5, 10, 50 µM). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.
  • Pour the amended agar into sterile petri dishes and allow them to solidify.
  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing colony of the fungal pathogen.
  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
  • Measure the radial growth of the colony (in two perpendicular directions) at regular intervals until the colony on the control plate (no this compound) reaches a substantial size.
  • Calculate the percentage of growth inhibition for each this compound concentration compared to the control.
  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: 2-Deoxyglucose Phosphorylation Assay

This protocol describes a method to assess the effect of this compound on the phosphorylation of the glucose analog 2-deoxyglucose (2-DG).

1. Materials:

  • Fungal mycelium
  • Buffer solution (e.g., MES-KOH, pH 6.0)
  • This compound
  • Radioactively labeled 2-deoxy[U-14C]glucose
  • Scintillation fluid and vials
  • Scintillation counter
  • Filtration apparatus

2. Procedure:

  • Grow the fungal mycelium in a suitable liquid medium and harvest by filtration.
  • Wash the mycelium with buffer to remove residual medium.
  • Resuspend the mycelium in the buffer at a known concentration.
  • Pre-incubate the mycelial suspension with or without this compound at the desired concentration for a specific period.
  • Initiate the assay by adding radioactively labeled 2-deoxy[U-14C]glucose to the suspension.
  • At various time points, take aliquots of the suspension and rapidly filter them through a glass fiber filter to separate the mycelium from the medium.
  • Wash the filters with ice-cold buffer to remove extracellular radioactivity.
  • Place the filters in scintillation vials with scintillation fluid.
  • Quantify the amount of radioactivity incorporated into the mycelium using a scintillation counter. This represents the total uptake of 2-DG.
  • To differentiate between phosphorylated and non-phosphorylated 2-DG, the mycelium can be extracted with a suitable solvent (e.g., ethanol) and the extract analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

Experimental Protocol: Quantification of Intracellular Glycerol

This protocol details the measurement of intracellular glycerol accumulation in response to this compound treatment.

1. Materials:

  • Fungal mycelium
  • Growth medium
  • This compound
  • Extraction buffer (e.g., perchloric acid or boiling ethanol)
  • Glycerol assay kit (e.g., enzymatic assay based on glycerol kinase and glycerol-3-phosphate dehydrogenase)
  • Spectrophotometer or fluorometer

2. Procedure:

  • Grow the fungal mycelium in liquid culture to the desired growth phase.
  • Expose the mycelium to this compound at the desired concentration for a specific duration. A control group without this compound should be run in parallel.
  • Harvest the mycelium by rapid filtration and wash with an appropriate buffer.
  • Quickly freeze the mycelium in liquid nitrogen to quench metabolic activity.
  • Extract the intracellular metabolites by adding a cold extraction buffer and disrupting the cells (e.g., by bead beating or sonication).
  • Centrifuge the extract to pellet cellular debris.
  • Neutralize the supernatant if an acidic extraction buffer was used.
  • Quantify the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a chromogenic or fluorogenic product, which is then measured using a spectrophotometer or fluorometer.
  • Normalize the glycerol concentration to the dry weight of the mycelium or total protein content.

Visualizing the Mechanism of Action

To further illustrate the complex interactions involved in this compound's mode of action, the following diagrams have been generated using the DOT language.

Fenpiclonil_Glucose_Metabolism cluster_extracellular Extracellular cluster_cell Fungal Cell Glucose_ext Glucose Glucose_int Intracellular Glucose Glucose_ext->Glucose_int Transport Hexokinase Hexokinase (Transport-associated phosphorylation) Glucose_int->Hexokinase G6P Glucose-6-Phosphate Glycolysis Glycolysis & Macromolecule Synthesis G6P->Glycolysis This compound This compound This compound->Hexokinase Inhibition Hexokinase->G6P Phosphorylation Fenpiclonil_HOG_Pathway This compound This compound HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Binds and hyperactivates HOG_MAPK_Cascade HOG MAPK Cascade HHK->HOG_MAPK_Cascade Activates Glycerol_Synth Glycerol Synthesis HOG_MAPK_Cascade->Glycerol_Synth Stimulates Glycerol_Accum Excessive Glycerol Accumulation Glycerol_Synth->Glycerol_Accum Cell_Lysis Hyphal Swelling & Cell Lysis Glycerol_Accum->Cell_Lysis Leads to Experimental_Workflow_EC50 Start Start Prepare_Plates Prepare Agar Plates with this compound Gradient Start->Prepare_Plates Inoculate Inoculate with Fungal Mycelium Prepare_Plates->Inoculate Incubate Incubate Inoculate->Incubate Measure_Growth Measure Radial Growth Incubate->Measure_Growth Calculate_Inhibition Calculate % Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

References

Fenpiclonil: A Comprehensive Structural and Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Fenpiclonil is a synthetic phenylpyrrole fungicide, recognized for its efficacy in controlling seed-borne pathogens. This technical guide provides an in-depth analysis of its chemical structure and physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically designated as 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile.[1][2][3] Its structure consists of a pyrrole ring substituted with a cyano group and a 2,3-dichlorophenyl group at the 3 and 4 positions, respectively.[4] This compound is structurally related to the natural antibiotic pyrrolnitrin.[1][5]

Key chemical identifiers for this compound are as follows:

  • CAS Number: 74738-17-3[1][2][6]

  • Molecular Formula: C₁₁H₆Cl₂N₂[1][4][6]

  • IUPAC Name: 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile[2][3][7]

  • SMILES: C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N[3][7]

  • InChI: InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H[2][3][6]

  • InChIKey: FKLFBQCQQYDUAM-UHFFFAOYSA-N[2][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quantitative overview for laboratory and development purposes.

PropertyValueReference(s)
Molecular Weight 237.08 g/mol [1][3]
Appearance Colorless, odorless crystals[1]
Melting Point 147 °C - 152.9 °C[1][4][6]
Boiling Point 437.5 °C at 760 mmHg (estimate)[4][8]
Density 1.46 - 1.51 g/cm³[4][9]
Water Solubility 2 - 4.8 mg/L at 20-25 °C[1][4][8]
Log P (n-octanol/water) 3.86 - 4.3[1][10]
Vapor Pressure 1.1 x 10⁻⁷ Pa at 25 °C[4][8]

Mechanism of Action and Synthesis

Mechanism of Action: this compound functions by inhibiting glucose phosphorylation in fungi.[5][7] This disruption of a key metabolic pathway interferes with osmotic signal transduction.[5][7]

Synthesis Workflow: The commercial production of this compound involves a multi-step chemical synthesis.[7] The process starts with the preparation of 2,3-dichlorobenzaldehyde.[7] This is followed by a condensation reaction with a cyanoacetic acid derivative to form a key intermediate.[7] The final step is the cyclization of this intermediate to produce 4-cyano-3-(2,3-dichlorophenyl)pyrrole, which is the active this compound molecule.[7]

Fenpiclonil_Synthesis cluster_start Starting Materials cluster_reaction1 Condensation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product 2_3_Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Condensation_Reaction Condensation 2_3_Dichlorobenzaldehyde->Condensation_Reaction Cyanoacetic_Acid_Derivative Cyanoacetic Acid Derivative Cyanoacetic_Acid_Derivative->Condensation_Reaction Key_Intermediate Key Intermediate Condensation_Reaction->Key_Intermediate Cyclization_Reaction Cyclization Key_Intermediate->Cyclization_Reaction This compound This compound (4-cyano-3-(2,3-dichlorophenyl)pyrrole) Cyclization_Reaction->this compound

A simplified workflow for the commercial synthesis of this compound.

References

Fenpiclonil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

Fenpiclonil, a phenylpyrrole fungicide, emerged from a rational design approach aimed at improving upon the natural antifungal agent, pyrrolnitrin. Developed and introduced by Ciba-Geigy (now Syngenta) in the 1980s, this compound represents a significant advancement in the control of seed-borne fungal pathogens. This technical guide provides a comprehensive overview of the history of its discovery, detailed synthetic pathways, and an in-depth exploration of its molecular mechanism of action.

Discovery and History: A Tale of Chemical Refinement

The journey to this compound's discovery began with the natural world. Pyrrolnitrin, a metabolite produced by the bacterium Pseudomonas pyrrocinia, was identified in the 1960s and exhibited potent antifungal properties.[1][2] However, its practical application in agriculture was limited by its instability in light.[1][2]

In the 1980s, researchers at Ciba-Geigy embarked on a program to develop synthetic analogs of pyrrolnitrin with enhanced photostability and a favorable toxicological profile. This led to the synthesis of the phenylpyrrole class of fungicides, including this compound (coded as CGA 142705).[3] this compound demonstrated broad-spectrum activity against a range of fungal pathogens and was commercialized for use as a seed treatment.

Physicochemical and Toxicological Profile

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile[4]
CAS Number 74738-17-3[4]
Molecular Formula C₁₁H₆Cl₂N₂[4]
Molecular Weight 237.09 g/mol
Appearance Colorless crystals
Melting Point 153 °C
Water Solubility 5 mg/L (25 °C)
Log P (octanol/water) 3.86
Oral LD₅₀ (Rat) >5000 mg/kg[4]
Dermal LD₅₀ (Rat) >2000 mg/kg[4]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through two primary routes, both culminating in the formation of the critical 4-phenylpyrrole-3-carbonitrile core.

Synthesis Route 1: From 2,3-Dichlorobenzaldehyde

This pathway involves the construction of the pyrrole ring from an acyclic precursor derived from 2,3-dichlorobenzaldehyde.

G A 2,3-Dichlorobenzaldehyde B Condensation with Cyanoacetic Acid Derivative A->B C Key Intermediate B->C D Cyclization C->D E This compound (4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile) D->E

Synthesis of this compound from 2,3-Dichlorobenzaldehyde.

Experimental Protocol (General Description):

The synthesis commences with the condensation of 2,3-dichlorobenzaldehyde with a derivative of cyanoacetic acid to form a key intermediate. This intermediate then undergoes a cyclization reaction to yield the final product, this compound. The reactions are typically carried out in organic solvents under controlled temperature and pH to ensure high yield and purity.[4]

Synthesis Route 2: The Van Leusen Pyrrole Synthesis

A more convergent and widely applicable method for constructing the pyrrole ring is the Van Leusen reaction. This approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.

G A 2,3-Dichloroaniline B Diazotization A->B C 2,3-Dichlorobenzenediazonium salt B->C D Reaction with Acrylonitrile C->D E 2-(2,3-Dichlorophenyl)-3-oxopropanenitrile D->E G Van Leusen Pyrrole Synthesis (Base-mediated cycloaddition) E->G F Tosylmethyl isocyanide (TosMIC) F->G H This compound (4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile) G->H

Van Leusen Synthesis of this compound.

Experimental Protocol (General Procedure for Van Leusen Pyrrole Synthesis):

  • Preparation of the Michael Acceptor: 2,3-Dichloroaniline is first converted to the corresponding diazonium salt through diazotization. This is followed by a reaction with acrylonitrile to furnish an α,β-unsaturated nitrile, which serves as the Michael acceptor.

  • Cycloaddition with TosMIC: The Michael acceptor is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent (e.g., THF, DMSO).

  • Mechanism: The base deprotonates TosMIC, forming a nucleophilic anion. This anion attacks the β-carbon of the Michael acceptor. A subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring.[5][6][7][8][9]

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or column chromatography.

Mode of Action: A Multi-pronged Attack on Fungal Physiology

This compound exerts its antifungal effect through a sophisticated mechanism that primarily targets glucose metabolism and disrupts cellular signaling pathways.

Inhibition of Glucose Phosphorylation

The primary mode of action of this compound is the inhibition of glucose phosphorylation.[4] This disruption of a fundamental metabolic process has cascading effects on the fungal cell.

Experimental Protocol: Assay for Inhibition of Glucose Phosphorylation

This protocol is adapted from general methods for measuring glucose phosphorylation in fungal cells.[10][11]

  • Fungal Culture: Grow the target fungus (e.g., Fusarium sulphureum) in a suitable liquid medium to the mid-logarithmic phase.

  • Harvest and Wash: Harvest the mycelia by filtration and wash with a buffer to remove residual medium.

  • Pre-incubation: Resuspend the mycelia in a buffer and pre-incubate with varying concentrations of this compound.

  • Initiate Reaction: Add radiolabeled glucose (e.g., ¹⁴C-glucose) to the mycelial suspension to initiate the uptake and phosphorylation.

  • Stop Reaction: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., cold ethanol).

  • Extraction and Separation: Extract the intracellular metabolites and separate the phosphorylated glucose from the unphosphorylated glucose using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled phosphorylated glucose using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of glucose phosphorylation at each this compound concentration and determine the IC₅₀ value.

Disruption of the Osmotic Stress Signaling Pathway

This compound also interferes with the high-osmolarity glycerol (HOG) pathway, a critical MAP kinase signaling cascade that regulates the fungal response to osmotic stress.

G cluster_0 Fungal Cell Membrane cluster_1 Cytoplasm This compound This compound HHK Hybrid Histidine Kinase (HHK) This compound->HHK Activates Ypd1 Ypd1 HHK->Ypd1 Phosphotransfer Ssk1 Ssk1 Ypd1->Ssk1 Phosphotransfer MAPKKK MAPKKK Ssk1->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates Glycerol Glycerol Synthesis MAPK->Glycerol Stimulates CellTurgor Increased Cell Turgor Glycerol->CellTurgor CellLysis Cell Lysis CellTurgor->CellLysis

This compound's Interference with the Fungal Osmotic Stress Pathway.

This compound is perceived by a fungal-specific hybrid histidine kinase (HHK), which acts as a sensor.[1][2] This interaction triggers a phosphorylation cascade, activating the downstream MAP kinase (Hog1). The inappropriate activation of this pathway leads to an accumulation of glycerol, resulting in increased intracellular turgor pressure and eventual cell lysis.[1][2]

Antifungal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against various seed-borne and soil-borne fungal pathogens. Table 2 summarizes the reported efficacy of this compound against key fungal species.

Fungal SpeciesDiseaseEC₅₀ (µM)Reference
Fusarium sulphureumSeedling blight0.5 (radial growth)[3]
Fusarium culmorumSeedling blight-
Monographella nivalisSnow mold-
Tilletia cariesCommon bunt of wheat-
Rhizoctonia solaniDamping-off-
Botrytis cinereaGrey mold-

Experimental Protocol: In Vitro Fungicide Efficacy Testing

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of this compound against a target fungus.[12][13][14][15][16]

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of this compound concentrations. A solvent control (without this compound) should also be prepared.

  • Inoculation: Place a mycelial plug of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Measurement: After a defined incubation period, measure the radial growth of the fungal colony on each plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC₅₀ value using a suitable statistical method (e.g., probit analysis).

G A Prepare Fungal Culture C Inoculate Microtiter Plate with Fungal Spores A->C B Prepare Fungicide Dilutions D Add Fungicide Dilutions B->D C->D E Incubate D->E F Measure Fungal Growth (e.g., OD600) E->F G Data Analysis (Calculate EC50) F->G

Experimental Workflow for In Vitro Fungicide Screening.

Conclusion

This compound stands as a testament to the power of chemical synthesis in optimizing natural products for agricultural applications. Its unique dual mode of action, targeting both a fundamental metabolic pathway and a critical signaling cascade, has made it an effective tool for managing seed-borne fungal diseases. This in-depth guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of this compound, offering valuable insights for researchers and professionals in the field of fungicide development and fungal biology. The detailed protocols and visual representations of pathways and workflows serve as a practical resource for further investigation and innovation in the ongoing quest for effective and sustainable crop protection solutions.

References

In-Depth Technical Guide to the Biological Activity Spectrum of Fenpiclonil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiclonil is a broad-spectrum phenylpyrrole fungicide that provides long-lasting, preventative control of a variety of seed-borne and tuber-borne plant-pathogenic fungi.[1] Derived from the natural antibiotic pyrrolnitrin, this compound's primary mode of action is the disruption of glucose metabolism and the hyperactivation of a fungal signaling pathway, leading to cellular dysfunction and death.[1][2] This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, including its antifungal efficacy, mechanism of action, and the experimental methodologies used to elucidate these properties.

Antifungal Activity Spectrum

This compound demonstrates potent activity against a range of fungal pathogens, primarily within the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1] Its efficacy, often measured as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC), varies depending on the fungal species.

Quantitative Antifungal Potency

The following table summarizes the known EC₅₀ and MIC values of this compound against various fungal species. This data is critical for understanding the fungicide's spectrum of activity and for developing effective disease management strategies.

Fungal SpeciesAssay TypeEC₅₀ / MIC (µM)Reference(s)
Fusarium sulphureumRadial Growth on PDA0.5[1]
Fusarium sulphureumMycelial Growth in Czapek Dox Liquid Medium4[1]
Botrytis cinereaMycelial Growth0.13 - >400 (general range for various fungi)[3]
Rhizoctonia solaniMycelial Growth0.13 - >400 (general range for various fungi)[3]
Fusarium oxysporumMycelial Growth0.13 - >400 (general range for various fungi, noted as least sensitive)[3]

Note: The fungicidal activity of phenylpyrroles like this compound can be influenced by the specific isolate and experimental conditions.

Mechanism of Action

This compound's fungicidal activity is multifaceted, primarily targeting glucose metabolism and a key signal transduction pathway. This dual mode of action contributes to its broad-spectrum efficacy and may play a role in mitigating the development of resistance.

Inhibition of Glucose Phosphorylation

A primary biochemical effect of this compound is the inhibition of glucose phosphorylation.[1] This disruption of a critical early step in glycolysis leads to a cascade of metabolic disturbances, ultimately starving the fungus of essential energy and metabolic precursors. This mode of action is supported by studies showing that this compound treatment leads to a decrease in the incorporation of radiolabeled glucose into fungal macromolecules.[3]

Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway

This compound, like other phenylpyrrole fungicides, has been shown to activate the fungal osmotic signal transduction pathway, also known as the High Osmolarity Glycerol (HOG) pathway.[2][4] This pathway is normally activated in response to hyperosmotic stress. This compound is perceived by a fungal-specific Group III hybrid histidine kinase (HHK), which acts as a sensor.[2] This interaction leads to the constitutive activation of the downstream MAP kinase (MAPK) cascade, resulting in the accumulation of glycerol and other physiological consequences that are detrimental to the fungal cell, including hyphal swelling and bursting.[2][5]

Membrane Hyperpolarization

Treatment with this compound has been observed to cause hyperpolarization of the fungal plasma membrane.[2] This is evidenced by the increased accumulation of the lipophilic cation tetraphenylphosphonium (TPP⁺).[2] This alteration of membrane potential can disrupt various essential cellular processes that are dependent on the electrochemical gradient across the membrane.

Signaling Pathway

The primary signaling pathway affected by this compound is the HOG pathway, which is crucial for adaptation to osmotic stress in fungi. The hyperactivation of this pathway by this compound is a key component of its fungicidal action.

Fenpiclonil_Signaling_Pathway This compound This compound HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Activates HPT Histidine-containing Phosphotransfer Protein (HPT) HHK->HPT Phosphorylates RR Response Regulator HPT->RR Phosphorylates MAPKKK MAP Kinase Kinase Kinase RR->MAPKKK Activates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., Hog1) MAPKK->MAPK Phosphorylates Glycerol Glycerol Accumulation MAPK->Glycerol CellDeath Hyphal Swelling & Cell Death Glycerol->CellDeath

Caption: this compound-induced hyperactivation of the HOG signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

Determination of Antifungal Potency (EC₅₀/MIC)

Method: Agar Dilution Method

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Preparation of Agar Plates: Autoclave a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and cool it to 45-50°C in a water bath.

  • Incorporation of Fungicide: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pouring Plates: Pour the agar-fungicide mixtures into sterile Petri dishes and allow them to solidify.

  • Inoculation: Inoculate the center of each plate with a mycelial plug of the test fungus taken from the margin of an actively growing culture.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a specified diameter.

  • Calculation of EC₅₀: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. The EC₅₀ value, the concentration that causes 50% inhibition of growth, can then be determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[6][7]

Measurement of Glucose Uptake

Method: Radiolabeled Glucose Uptake Assay

  • Fungal Culture Preparation: Grow the test fungus in a liquid medium to the desired growth phase (e.g., mid-logarithmic phase).

  • Harvesting and Washing: Harvest the mycelia by filtration and wash them with a sterile buffer to remove any residual medium.

  • Pre-incubation with Fungicide: Resuspend the mycelia in a buffer and pre-incubate with various concentrations of this compound (and a solvent control) for a specified period.

  • Initiation of Uptake: Initiate the glucose uptake by adding a known concentration of radiolabeled glucose (e.g., [¹⁴C]-glucose) to the mycelial suspension.

  • Time Course Sampling: At various time points, withdraw aliquots of the suspension and immediately filter them through a glass fiber filter to separate the mycelia from the radioactive medium.

  • Washing: Quickly wash the filters with an ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification of Radioactivity: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the rate of glucose uptake by plotting the incorporated radioactivity against time. Compare the uptake rates in this compound-treated samples to the control to determine the inhibitory effect.[8][9]

Measurement of Membrane Potential

Method: Tetraphenylphosphonium (TPP⁺) Ion-Selective Electrode

  • Fungal Culture and Preparation: Grow the fungus in liquid culture, then harvest and wash the mycelia as described for the glucose uptake assay.

  • Electrode Setup: Set up a TPP⁺ ion-selective electrode and a reference electrode in a thermostatically controlled reaction vessel containing a buffered salt solution.

  • Calibration: Calibrate the electrode by adding known amounts of a TPP⁺ standard solution to the vessel and recording the potential changes.

  • Addition of Mycelia: Add the prepared fungal mycelia to the reaction vessel and allow the system to equilibrate.

  • Treatment with this compound: Add this compound (or solvent control) to the vessel and continuously monitor the change in the extracellular TPP⁺ concentration as a change in the electrode potential. A decrease in the extracellular TPP⁺ concentration indicates uptake by the mycelia and thus, membrane hyperpolarization.

  • Data Analysis: The change in membrane potential (ΔΨ) can be calculated from the change in TPP⁺ concentration using the Nernst equation.[10][11][12]

Metabolism

Currently, detailed information on the metabolism of this compound in a wide range of fungal and non-target organisms is limited in the readily available scientific literature. Studies on Fusarium sulphureum have indicated that the fungus does not significantly metabolize this compound within a 24-hour incubation period.[1] The accumulation of this compound in the mycelium appears to be a reversible process based on physico-chemical partitioning.[1] Further research is needed to fully elucidate the metabolic fate of this compound in various biological systems.

Conclusion

This compound is a potent, broad-spectrum fungicide with a unique dual mode of action that targets both fungal glucose metabolism and a critical stress response signaling pathway. The quantitative data on its antifungal activity, combined with a detailed understanding of its mechanism of action, provides a solid foundation for its effective use in agriculture and for the development of new antifungal agents. The experimental protocols outlined in this guide offer standardized methods for the further investigation of this compound and other novel fungicides. Future research should focus on expanding the knowledge of its activity spectrum against a wider range of plant and human fungal pathogens, as well as on its metabolic fate in different organisms.

References

Fenpiclonil CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fenpiclonil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide this compound, focusing on its chemical identity, physicochemical properties, and mechanism of action. The information is curated for professionals in research, science, and drug development who require detailed and accurate data.

Introduction

This compound is a synthetic, broad-spectrum phenylpyrrole fungicide developed to control seed-borne and tuber-borne pathogens.[1][2] It is a chemical analog of the natural antifungal compound pyrrolnitrin.[2][3] Introduced in 1988, it has been used primarily for seed treatment in cereal crops and was also utilized as a wood preservative.[1][4] this compound exhibits long-lasting, preventative activity against a range of fungi, particularly from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1][2]

Chemical Identity

The unique identity of this compound is defined by its CAS Registry Number and various chemical names and identifiers. This information is crucial for accurate substance registration, safety data management, and literature searches.

IdentifierValue
CAS Registry Number 74738-17-3[1][5][6][7][8][9][10][11][12]
IUPAC Name 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile[1][2][5][11][12]
Synonyms Beret, CGA 142705, 3-(2,3-Dichlorophenyl)-4-cyanopyrrole, 4-Cyano-3-(2,3-dichlorophenyl)pyrrole[5][6][7][8]
Molecular Formula C₁₁H₆Cl₂N₂[1][5][6][7][8][10][11][13][14]
Molecular Weight 237.08 g/mol [1][5][7][8][9][13]
InChIKey FKLFBQCQQYDUAM-UHFFFAOYSA-N[1][11][14]
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, biological activity, and formulation requirements. The following table summarizes key quantitative data.

PropertyValueSource(s)
Physical State White crystals; Colorless, odorless crystals[1][8]
Melting Point 145 - 152.9 °C[1][6][8][9][10][12][14]
Boiling Point ~437.5 °C at 760 mmHg[6]
Density 1.46 - 1.53 g/cm³[1][6]
Vapor Pressure 1.10 x 10⁻⁷ mPa (20 °C)[1][12]
Water Solubility 4.8 mg/L (20-25 °C)[1][2][6][9]
Octanol-Water Partition Coefficient (Log P) 3.86 - 4.3[1][2][6][8][14]
Dissociation Constant (pKa) Not applicable; no dissociation.[1]

Solubility in Organic Solvents (at 20 °C): [1]

  • Acetone: 360,000 mg/L

  • Ethanol: 73,000 mg/L

  • Toluene: 7,200 mg/L

  • n-Hexane: 26 mg/L

Mechanism of Action

This compound belongs to the phenylpyrrole class of fungicides (FRAC Group 12).[1] Its mode of action is complex and impacts multiple physiological processes within the fungal cell. The primary mechanism involves the disruption of the osmotic signal transduction pathway.[1][3][12]

Key effects include:

  • Inhibition of Glucose Phosphorylation: this compound interferes with the initial steps of glucose metabolism.[1][2][12]

  • Signal Transduction Disruption: It is believed to activate a fungal hybrid histidine kinase (HHK), a key sensor in the high osmolarity glycerol (HOG) pathway.[3] This over-stimulation disrupts the normal cellular response to osmotic stress.

  • Membrane Hyperpolarization: The fungicide causes rapid hyperpolarization of the fungal plasma membrane.[3][4]

  • Metabolite Accumulation: The disruption of cellular processes leads to the accumulation of metabolites, resulting in hyphal swelling and eventual bursting of the fungal cells.[3][4]

The following diagram illustrates the proposed signaling pathway affected by this compound.

Fenpiclonil_MoA cluster_fungus Fungal Cell This compound This compound HHK Hybrid Histidine Kinase (HHK Sensor) This compound->HHK Activates Metabolism Inhibition of Glucose Phosphorylation This compound->Metabolism Hyperpolarization Membrane Hyperpolarization This compound->Hyperpolarization Pathway Osmotic Signal Transduction Pathway (HOG Pathway) HHK->Pathway Over-stimulates Effects Accumulation of Metabolites & Hyphal Swelling/Burst Pathway->Effects Metabolism->Effects Hyperpolarization->Effects

Proposed mechanism of action for this compound in fungal cells.

Experimental Protocols

Detailed, step-by-step experimental protocols for determining the physicochemical properties of commercial compounds like this compound are typically proprietary. However, the methodologies employed are standardized analytical techniques.

  • Melting Point: Determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus, following OECD Guideline 102.

  • Solubility: Measured according to OECD Guideline 105 (Water Solubility) or OECD Guideline 116 (Fat Solubility), often using the flask method followed by analysis with High-Performance Liquid Chromatography (HPLC).

  • Vapor Pressure: Typically determined using gas saturation (OECD 104) or effusion methods.

  • Octanol-Water Partition Coefficient (Log P): Measured via the shake-flask method as described in OECD Guideline 107.

For mechanism of action studies, the foundational work was presented by A. B. K. Jespers and M. A. De Waard.[8] Their research likely involved protocols such as:

  • Radiolabeled Uptake Assays: To measure the rate of fungicide accumulation and the incorporation of radiolabeled glucose into fungal macromolecules.[15]

  • Membrane Potential Measurement: Using lipophilic cations like tetraphenylphosphonium (TPP+) to quantify changes in plasma membrane potential.[4]

  • Enzyme Assays: To assess the activity of key enzymes like glucose-6-phosphate dehydrogenase in the presence of the fungicide.

Chemical Synthesis

The commercial production of this compound is a multi-step chemical synthesis. The core of the process is the construction of the substituted phenylpyrrole structure.[1] The general workflow is outlined below.

Fenpiclonil_Synthesis Start 2,3-Dichlorobenzaldehyde Intermediate Key Intermediate Start->Intermediate Condensation Reagent Cyanoacetic Acid Derivative Reagent->Intermediate Product This compound (4-(2,3-dichlorophenyl) -1H-pyrrole-3-carbonitrile) Intermediate->Product Cyclization

Generalized workflow for the chemical synthesis of this compound.

The process begins with the condensation of 2,3-dichlorobenzaldehyde with a cyanoacetic acid derivative to form a key intermediate.[1] This intermediate is then cyclized to yield the final product, this compound.[1] These reactions are typically conducted in organic solvents under carefully controlled temperature and pH to maximize yield and purity.[1]

References

An In-depth Technical Guide to the Mode of Action of Phenylpyrrole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are a critical class of agrochemicals renowned for their broad-spectrum activity and low incidence of field resistance. Their primary mode of action involves the aberrant hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, a conserved stress response cascade in fungi. This guide provides a detailed examination of the molecular mechanisms, presenting quantitative data, comprehensive experimental protocols, and visual representations of the key pathways and workflows. Recent evidence pointing to an upstream mechanism involving the inhibition of triosephosphate isomerase (TPI) and the induction of methylglyoxal stress is also critically reviewed.

The Core Mechanism: Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway

The central tenet of the phenylpyrrole mode of action is the disruption of the HOG pathway, which is analogous to the p38 MAP kinase pathway in mammals. In fungi, this pathway is essential for adaptation to hyperosmotic stress. Phenylpyrroles do not inhibit this pathway but rather cause its constitutive and lethal activation, tricking the fungus into a state of perpetual osmotic shock.

The signaling cascade is initiated at a Group III Hybrid Histidine Kinase (HHK), which acts as the sensor.[1] While initially thought to be the direct target of phenylpyrroles, more recent evidence suggests an indirect activation mechanism.[2] Upon perception of the "stress" signal—either genuine osmotic stress or the presence of the fungicide—the HHK initiates a phosphorelay that culminates in the phosphorylation and activation of the Hog1 (also known as Osc1 in some fungi) MAP kinase.[3] Activated Hog1 translocates to the nucleus to regulate gene expression and also modulates cytoplasmic targets, leading to the synthesis and accumulation of glycerol.[4][5] The fungicidal effect arises from this uncontrolled over-accumulation of glycerol, leading to increased turgor pressure, hyphal swelling, and eventual cell lysis.[5]

HOG_Pathway cluster_membrane Cell Membrane Phenylpyrrole Phenylpyrrole (e.g., Fludioxonil) HHK Group III Hybrid Histidine Kinase (HHK) Phenylpyrrole->HHK Hyperactivates Ypd1 Ypd1 (Histidine Phosphotransfer) HHK->Ypd1 Phosphorelay Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Hog1 Hog1/Osc1 (MAPK) Pbs2->Hog1 Phosphorylates Nucleus Nucleus Hog1->Nucleus Translocation Glycerol Glycerol Synthesis and Accumulation Hog1->Glycerol Activates Lysis Hyphal Swelling & Cell Lysis Glycerol->Lysis Leads to

Figure 1: Phenylpyrrole-induced hyperactivation of the HOG pathway.

An Upstream Target: Triosephosphate Isomerase and Methylglyoxal Stress

Recent investigations have refined the understanding of how phenylpyrroles initiate the HOG cascade, pointing to an upstream metabolic enzyme, triosephosphate isomerase (TPI), as a potential direct target.[2] TPI is a crucial enzyme in glycolysis. The current hypothesis suggests that fludioxonil inhibits TPI, leading to the accumulation of its substrate, dihydroxyacetone phosphate, which can spontaneously decompose to form the reactive dicarbonyl species, methylglyoxal (MG).[2]

This accumulation of MG induces a state of aldehydic stress. It is this MG stress, rather than the fungicide molecule itself, that is proposed to act on the Group III HHK.[2] This interaction is thought to convert the HHK from a kinase into a phosphatase, which then dephosphorylates its downstream target Ypd1, leading to the constitutive activation of the HOG pathway and subsequent cell death.[2]

TPI_Mechanism Fludioxonil Fludioxonil TPI Triosephosphate Isomerase (TPI) Fludioxonil->TPI Inhibits DHAP Dihydroxyacetone Phosphate DHAP->TPI Substrate MG Methylglyoxal (MG) Accumulation DHAP->MG Decomposes to HHK Group III HHK MG->HHK Induces Stress; Alters Activity HOG_Pathway HOG Pathway Activation HHK->HOG_Pathway Triggers CellDeath Fungal Cell Death HOG_Pathway->CellDeath Leads to

Figure 2: Proposed upstream mechanism involving TPI and methylglyoxal.

Quantitative Data on Phenylpyrrole Activity

The efficacy of phenylpyrrole fungicides is typically quantified by determining the effective concentration required to inhibit 50% of mycelial growth (EC₅₀). These values can vary significantly between fungal species and between sensitive and resistant isolates.

Table 1: EC₅₀ Values of Fludioxonil Against Various Fungal Pathogens

Fungal SpeciesIsolate TypeEC₅₀ (µg/mL)Reference(s)
Penicillium digitatumSensitive0.02 - 0.04[4]
Moderately Resistant0.08 - 0.65[4]
Highly Resistant> 40[4]
Fusarium graminearumSensitive0.0273 ± 0.0062[6]
Resistant (M460I)> 100[6]
Botrytis cinereaSensitive0.009 - 0.089[3]
Highly Resistant0.95 - 10.44[3]

The hyperactivation of the HOG pathway is reflected in the differential expression of its component genes. Transcriptomic analyses reveal significant upregulation of key signaling and stress-response genes upon fludioxonil treatment.

Table 2: Gene Expression Changes in Response to Fludioxonil

GeneFunctionOrganismChange in ExpressionReference(s)
MoSln1Sensor Histidine KinaseMagnaporthe oryzaeInduced[7]
MoHik1Sensor Histidine KinaseMagnaporthe oryzaeInduced[7]
MoSsk2MAPKKKMagnaporthe oryzaeInduced[7]
MoPbs2MAPKKMagnaporthe oryzaeInduced[7]
MoHog1MAPKMagnaporthe oryzaeHigher in resistant mutant[7]
HK1Histidine KinaseFusarium oxysporum180-220 fold increase[6]
BOS1Histidine KinaseBotrytis cinereaDown-regulated in resistant[8]

Detailed Experimental Protocols

Protocol for Assessing MAPK (Hog1/Osc1) Phosphorylation

This protocol details the detection of activated (phosphorylated) Hog1 MAP kinase in fungal mycelia treated with a phenylpyrrole fungicide, using Western blotting.

MAPK_Workflow Start Start: Fungal Culture Treatment Treat with Fludioxonil (and control) Start->Treatment Harvest Harvest Mycelia (e.g., liquid N2) Treatment->Harvest Extraction Protein Extraction (Lysis Buffer) Harvest->Extraction Quantify Quantify Protein (e.g., Bradford) Extraction->Quantify PAGE SDS-PAGE Quantify->PAGE Transfer Western Blot Transfer (to PVDF membrane) PAGE->Transfer Block Blocking (e.g., 5% BSA) Transfer->Block PrimaryAb Incubate with Primary Ab (anti-phospho-p38/Hog1) Block->PrimaryAb SecondaryAb Incubate with Secondary Ab (HRP) PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect End End: Analyze Bands Detect->End

Figure 3: Experimental workflow for MAPK phosphorylation analysis.

Methodology:

  • Culture and Treatment: Grow fungal mycelia in liquid culture to the desired growth phase. Expose the culture to the test concentration of fludioxonil (e.g., EC₅₀) and a vehicle control (e.g., DMSO) for a defined period (e.g., 15-60 minutes).

  • Harvest and Lysis: Rapidly harvest mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a fine powder. Resuspend the powder in an ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Extraction: Disrupt cells using a bead beater or sonicator. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing total protein.

  • Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Hog1 (anti-phospho-p38 antibodies are often cross-reactive) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A parallel blot should be run and probed with an antibody for total Hog1 to serve as a loading control.

Protocol for Triosephosphate Isomerase (TPI) Activity Assay

This protocol describes a colorimetric assay to measure TPI activity in fungal lysates, which can be adapted to assess inhibition by phenylpyrroles. Commercial kits are widely available for this purpose.

TPI_Workflow Start Start: Fungal Lysate Incubate Pre-incubate Lysate with Fludioxonil Start->Incubate Reaction Add Reaction Mix (Substrate, Enzyme Mix, Developer) Incubate->Reaction Measure Measure Absorbance (450 nm) in Kinetic Mode Reaction->Measure Calculate Calculate TPI Activity (vs. Standard Curve) Measure->Calculate End End: Determine Inhibition Calculate->End

Figure 4: Experimental workflow for TPI activity and inhibition assay.

Methodology:

  • Sample Preparation: Prepare a fungal protein lysate as described in section 4.1 (steps 1-3), but using the specific TPI Assay Buffer provided in the kit.

  • Inhibition Assay: Pre-incubate the fungal lysate with various concentrations of fludioxonil (and a vehicle control) for a specified time (e.g., 15-30 minutes) on ice.

  • Standard Curve: Prepare a NADH standard curve according to the kit instructions.

  • Reaction Setup: In a 96-well plate, add the pre-incubated lysate samples, positive control, and standards to their respective wells.

  • Initiate Reaction: Prepare a Reaction Mix containing TPI substrate, enzyme mix, and developer. Add the Reaction Mix to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode for 20-40 minutes at 37°C using a microplate reader.

  • Calculation: Determine the TPI activity from the rate of change in absorbance, using the NADH standard curve. Calculate the percent inhibition for each fludioxonil concentration to determine the IC₅₀ value.

Protocol for Quantifying Methylglyoxal (MG) in Fungal Cells

This protocol describes the measurement of intracellular MG levels using a fluorometric assay kit or LC-MS/MS, which is the gold standard.

MG_Workflow Start Start: Fungal Culture Treatment Treat with Fludioxonil (and control) Start->Treatment Harvest Harvest & Lyse Cells (e.g., Sonication) Treatment->Harvest Deproteinize Deproteinize (e.g., 10K Spin Column) Harvest->Deproteinize Derivatize Derivatize MG (e.g., with 1,2-diaminobenzene) Deproteinize->Derivatize Analysis Analysis: LC-MS/MS or Fluorometric Assay Derivatize->Analysis Quantify Quantify MG (vs. Standard Curve) Analysis->Quantify End End: Determine MG levels Quantify->End

Figure 5: Experimental workflow for methylglyoxal quantification.

Methodology (LC-MS/MS):

  • Culture and Treatment: Grow and treat fungal cells as described in section 4.1.

  • Sample Preparation: Harvest cells and lyse them in an acidic buffer to stabilize MG. Pre-analytic processing under acidic conditions with peroxidase inhibition is crucial to prevent artifactual MG formation.[9]

  • Deproteinization: Remove proteins from the lysate, for example, by using a 10K molecular weight cut-off spin filter.

  • Derivatization: Add a derivatizing agent, such as 1,2-diaminobenzene (DB), which reacts with MG to form a stable adduct (2-methylquinoxaline).[9] A stable isotope-labeled internal standard ([¹³C₃]MG) should be added for accurate quantification.[9]

  • LC-MS/MS Analysis: Analyze the derivatized sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separate the adduct by reverse-phase chromatography and detect it using multiple reaction monitoring (MRM).

  • Quantification: Quantify the amount of MG by comparing the peak area of the sample adduct to that of the internal standard and referencing a standard curve.

Protocol for HOG Pathway Gene Expression Analysis via qRT-PCR

This protocol allows for the quantification of mRNA levels of key HOG pathway genes in response to phenylpyrrole treatment.

qRTPCR_Workflow Start Start: Fungal Culture + Fludioxonil Harvest Harvest Mycelia Start->Harvest RNA_Extract Total RNA Extraction Harvest->RNA_Extract DNase DNase Treatment RNA_Extract->DNase cDNA_Synth cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synth qPCR Quantitative PCR (SYBR Green) cDNA_Synth->qPCR Analysis Data Analysis (2^-ΔΔCt method) qPCR->Analysis End End: Relative Gene Expression Analysis->End

Figure 6: Experimental workflow for qRT-PCR analysis.

Methodology:

  • Culture and Treatment: Grow and treat fungal cultures as described in section 4.1.

  • RNA Extraction: Harvest mycelia and immediately extract total RNA using a suitable method (e.g., Trizol reagent or a commercial kit).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate for each gene of interest (e.g., Hog1, Pbs2, Ssk2) and at least one validated housekeeping gene (e.g., actin, tubulin, or GAPDH) for normalization.

    • The reaction mixture should contain cDNA template, forward and reverse primers for the target gene, and a SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the comparative Cₜ (2⁻ΔΔCₜ) method.[7] The expression levels in fludioxonil-treated samples are compared to those in the vehicle-treated control samples.

Conclusion

The mode of action of phenylpyrrole fungicides is a complex process centered on the deliberate and lethal hyperactivation of the fungal HOG signaling pathway. While the downstream consequences of this activation—glycerol overproduction and cell lysis—are well-established, the precise upstream molecular target remains an active area of research. The prevailing evidence points towards the inhibition of the glycolytic enzyme triosephosphate isomerase, leading to methylglyoxal-induced stress that triggers the HOG cascade. This multifaceted mechanism of action likely contributes to the durable efficacy of this important class of fungicides. The experimental protocols outlined herein provide a robust framework for researchers to further investigate this fascinating mode of action and to screen for novel antifungal agents that may exploit this unique vulnerability in pathogenic fungi.

References

Fenpiclonil's Disruption of Osmotic Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiclonil, a phenylpyrrole fungicide, exhibits potent antifungal activity by targeting the osmotic signal transduction pathway in various fungal pathogens. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's mode of action, with a specific focus on its impact on the High Osmolarity Glycerol (HOG) pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows involved. The information presented herein is intended to support further research and development of novel antifungal agents targeting this critical cellular process.

Introduction

This compound is a broad-spectrum fungicide belonging to the phenylpyrrole class of compounds.[1] Its fungicidal activity stems from its ability to interfere with essential physiological processes in fungal cells, primarily the osmotic stress response.[2][3] This response is governed by the highly conserved High Osmolarity Glycerol (HOG) signaling pathway, a mitogen-activated protein kinase (MAPK) cascade crucial for fungal adaptation to environmental stressors.[4][5] this compound's interaction with this pathway leads to aberrant signaling, ultimately resulting in cell swelling and lysis.[4][5] This guide delves into the core mechanisms of this compound's action, providing a technical overview for researchers in mycology, fungicide development, and related fields.

Quantitative Data on this compound Activity

The efficacy of this compound varies across different fungal species. The following table summarizes the 50% effective concentration (EC50) values of this compound for mycelial growth inhibition of several important fungal pathogens.

Fungal SpeciesEC50 (µM)Reference
Fusarium sulphureum0.5[6]
Botrytis cinerea0.13[7]
Rhizoctonia solani< 0.13[7]
Fusarium oxysporum f.sp. lycopersici> 400[7]
Fusarium solani f.sp. coeruleum (isolate 1643)-[7]
Fusarium solani f.sp. coeruleum (isolate 1649)-[7]

Mechanism of Action: Interference with Osmotic Signal Transduction

This compound's primary mode of action involves the hyperactivation of the HOG pathway.[2][3] This aberrant activation mimics a hyperosmotic stress signal, leading to a cascade of downstream events that are ultimately detrimental to the fungal cell.

The High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a conserved signaling cascade in fungi that allows them to adapt to hyperosmotic environments. Key components of this pathway in model fungi like Neurospora crassa and Fusarium graminearum include a sensor histidine kinase (e.g., OS-1/Nik-1), a MAP kinase kinase kinase (MAPKKK, e.g., Ssk2), a MAP kinase kinase (MAPKK, e.g., Pbs2), and a MAP kinase (MAPK, e.g., Hog1/Os-2).[2][7][8] Under hyperosmotic stress, this pathway is activated, leading to the phosphorylation of the Hog1 MAP kinase. Phosphorylated Hog1 then translocates to the nucleus to regulate the expression of stress-responsive genes, including those involved in the synthesis of glycerol, a compatible solute that helps to balance intracellular and extracellular water potential.[4]

This compound's Interaction with the HOG Pathway

This compound is perceived by a fungal-specific hybrid histidine kinase (HHK), a key sensor in the HOG pathway.[2][3] This interaction triggers a conformational change in the HHK, leading to the constitutive activation of the downstream MAP kinase cascade, even in the absence of a genuine osmotic threat.[2][3] This results in the sustained phosphorylation of the Hog1 MAP kinase.[9]

Downstream Consequences of HOG Pathway Hyperactivation

The continuous activation of the HOG pathway by this compound leads to several physiological disruptions:

  • Glycerol Accumulation: The persistent phosphorylation of Hog1 drives the overproduction and intracellular accumulation of glycerol.[5][10]

  • Inhibition of Glucose Phosphorylation: this compound has been shown to inhibit the transport and phosphorylation of glucose, which may be a secondary effect of the disrupted osmotic balance or a separate mode of action.[11][12] Studies using radiolabeled 2-deoxyglucose have demonstrated a decrease in the formation of 2-deoxyglucose-6-phosphate in the presence of this compound.[11]

  • Cell Swelling and Lysis: The excessive intracellular glycerol concentration creates a hypotonic environment within the cell relative to its surroundings, leading to an influx of water, hyphal swelling, and eventual cell bursting.[5][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on fungal osmotic signal transduction.

Determination of EC50 Values for Fungal Growth Inhibition

This protocol outlines a method for determining the concentration of this compound that inhibits fungal mycelial growth by 50%.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare a series of PDA plates amended with different concentrations of this compound. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µM. Include a control plate with the solvent alone.

  • From a fresh, actively growing culture of the fungus, take a mycelial plug using a sterile cork borer or cut a small agar block with a scalpel.

  • Place the mycelial plug in the center of each this compound-amended and control plate.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate has reached a significant size.

  • Calculate the percentage of growth inhibition for each this compound concentration compared to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value using a suitable statistical software package.[13]

Western Blot Analysis of Hog1 Phosphorylation

This protocol describes the detection of phosphorylated Hog1 as an indicator of HOG pathway activation.

Materials:

  • Fungal liquid culture

  • This compound stock solution

  • Liquid nitrogen

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Bradford assay reagent for protein quantification

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against phosphorylated Hog1 (anti-phospho-p38 MAPK antibody is often used due to cross-reactivity)

  • Primary antibody against total Hog1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Grow the fungal culture in liquid medium to the desired growth phase (e.g., mid-log phase).

  • Treat the culture with different concentrations of this compound for a specific duration (e.g., 15, 30, 60 minutes). Include an untreated control.

  • Harvest the mycelium by filtration and immediately freeze it in liquid nitrogen.

  • Grind the frozen mycelium to a fine powder and resuspend it in protein extraction buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

  • Determine the protein concentration of each sample using the Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated Hog1 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Hog1.

Quantification of Intracellular Glycerol

This protocol details a method for measuring the intracellular accumulation of glycerol in response to this compound treatment.

Materials:

  • Fungal liquid culture

  • This compound stock solution

  • Glycerol assay kit (commercially available kits often use a coupled enzyme assay)

  • Spectrophotometer or fluorometer

  • Mycelium drying equipment (e.g., lyophilizer or oven)

Procedure:

  • Treat fungal liquid cultures with various concentrations of this compound for a defined period.

  • Harvest the mycelium by filtration and wash it with a buffer to remove extracellular glycerol.

  • Lyophilize or oven-dry the mycelium to determine its dry weight.

  • Extract intracellular metabolites, including glycerol, from a known weight of dried mycelium using a suitable extraction method (e.g., boiling water or specific extraction buffers).

  • Quantify the glycerol concentration in the extracts using a commercial glycerol assay kit according to the manufacturer's instructions.[14] These kits typically involve enzymatic reactions that produce a colored or fluorescent product proportional to the glycerol concentration.

  • Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.

  • Calculate the intracellular glycerol concentration and normalize it to the dry weight of the mycelium.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound's action on the fungal HOG pathway.

Fenpiclonil_HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HHK Hybrid Histidine Kinase (HHK) MAPKKK MAPKKK (e.g., Ssk2) HHK->MAPKKK Activates This compound This compound This compound->HHK Activates MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates pMAPK Phosphorylated MAPK (p-Hog1) MAPK->pMAPK Gene_Expression Gene Expression (Glycerol Synthesis) pMAPK->Gene_Expression Translocates to regulate Glycerol Glycerol Accumulation Swelling Cell Swelling & Lysis Glycerol->Swelling Causes Gene_Expression->Glycerol Leads to

Caption: this compound's activation of the HOG signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_downstream Downstream Analysis cluster_interpretation Data Interpretation Culture 1. Fungal Culture (Liquid or Solid Medium) Treatment 2. This compound Treatment (Dose-response & Time-course) Culture->Treatment Growth 3a. Mycelial Growth (EC50 Determination) Treatment->Growth Protein 3b. Protein Extraction Treatment->Protein Metabolite 3c. Metabolite Extraction Treatment->Metabolite Data 5. Data Analysis & Conclusion Growth->Data Western 4a. Western Blot (Hog1 Phosphorylation) Protein->Western Glycerol_Assay 4b. Glycerol Assay (Quantification) Metabolite->Glycerol_Assay Western->Data Glycerol_Assay->Data

References

Pyrrolnitrin as a Precursor Molecule for the Synthesis of the Fungicide Fenpiclonil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiclonil, a phenylpyrrole fungicide, was developed through a synthetic optimization program inspired by the natural antifungal agent Pyrrolnitrin. While not a direct chemical precursor in the industrial synthesis of this compound, Pyrrolnitrin served as the foundational structural model. This technical guide provides an in-depth exploration of both the biosynthetic pathway of Pyrrolnitrin from tryptophan in microorganisms and the chemical synthesis of this compound from commercially available starting materials. Detailed experimental protocols for key biosynthetic and synthetic reactions are provided, along with tabulated quantitative data to facilitate comparison and replication. The logical workflows for both processes are visualized using Graphviz diagrams.

Introduction: The Link Between a Natural Antibiotic and a Synthetic Fungicide

Pyrrolnitrin is a naturally occurring antifungal and antibacterial metabolite produced by several species of bacteria, most notably from the Pseudomonas and Burkholderia genera[1]. Its potent biological activity made it a "lead structure" for the development of synthetic analogs with improved properties for agricultural applications. This compound is one such synthetic analog, belonging to the phenylpyrrole class of fungicides[2][3]. It was designed based on the chemical structure of Pyrrolnitrin to enhance stability and efficacy as a seed treatment for cereal crops[4]. This document elucidates the two distinct pathways: the biological "synthesis" of the precursor model, Pyrrolnitrin, and the chemical synthesis of its analog, this compound.

Biosynthesis of Pyrrolnitrin: Nature's Pathway

The biosynthesis of Pyrrolnitrin from the amino acid L-tryptophan is a four-step enzymatic process encoded by the prn gene cluster (prnA, prnB, prnC, prnD) in bacteria such as Pseudomonas fluorescens[3][5].

Biosynthetic Pathway

The enzymatic cascade proceeds as follows:

  • Chlorination of L-tryptophan: The flavin-dependent halogenase, PrnA , catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan (7-Cl-Trp)[3].

  • Rearrangement and Decarboxylation: The enzyme PrnB facilitates a complex rearrangement of the indole ring of 7-Cl-Trp, followed by decarboxylation, to produce monodechloroaminopyrrolnitrin (MDAP)[3].

  • Second Chlorination: Another halogenase, PrnC , chlorinates MDAP to yield aminopyrrolnitrin (APRN)[3].

  • Oxidation: Finally, the arylamine N-oxygenase, PrnD , catalyzes the oxidation of the amino group of APRN to a nitro group, completing the synthesis of Pyrrolnitrin[3].

Pyrrolnitrin_Biosynthesis tryptophan L-Tryptophan cl_tryptophan 7-Chloro-L-tryptophan tryptophan->cl_tryptophan + Cl- mdap Monodechloroaminopyrrolnitrin (MDAP) cl_tryptophan->mdap - CO2 aprn Aminopyrrolnitrin (APRN) mdap->aprn + Cl- pyrrolnitrin Pyrrolnitrin aprn->pyrrolnitrin + O2 prnA PrnA (Tryptophan 7-halogenase) prnB PrnB (MDAP synthase) prnC PrnC (MDAP halogenase) prnD PrnD (APRN oxygenase)

Biosynthetic pathway of Pyrrolnitrin from L-tryptophan.
Experimental Protocols for Pyrrolnitrin Biosynthesis

This protocol describes the general procedure for producing and extracting Pyrrolnitrin from a Pseudomonas culture.

  • Culture Preparation: Inoculate a suitable production medium (e.g., Sabouraud maltose broth) with a Pyrrolnitrin-producing strain of Pseudomonas.

  • Fermentation: Incubate the culture at 25-28°C with shaking for 5-7 days[4][6].

  • Cell Harvesting: Pellet the bacterial cells by centrifugation.

  • Extraction: Extract the cell pellet with acetone. The supernatant (spent medium) can also be extracted with an equal volume of ethyl acetate to recover extracellular Pyrrolnitrin[6][7].

  • Concentration: Remove the solvent from the extracts under vacuum to yield the crude Pyrrolnitrin-containing residue[6].

The crude extract can be purified and the amount of Pyrrolnitrin quantified using High-Performance Liquid Chromatography (HPLC).

  • Purification: The crude extract is dissolved in a minimal amount of methanol and can be purified by column chromatography[7].

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used[8].

    • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v)[8].

    • Detection: Pyrrolnitrin is detected by UV absorbance at its λmax.

    • Quantification: The concentration of Pyrrolnitrin in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a pure Pyrrolnitrin standard[9].

Quantitative Data for Pyrrolnitrin Biosynthesis

The yield of Pyrrolnitrin from bacterial fermentation can vary significantly depending on the strain, culture conditions, and extraction method.

ParameterValueReference
Typical Yield from P. fluorescens Varies, can be optimized[1]
HPLC Quantification Based on standard curve[9]

Chemical Synthesis of this compound: A Pyrrolnitrin-Inspired Design

The commercial synthesis of this compound (4-(2,3-dichlorophenyl)-3-cyano-1H-pyrrole) is a multi-step process that builds the phenylpyrrole structure from simple aromatic precursors. This approach was guided by the structure of Pyrrolnitrin but does not use it as a starting material.

Synthetic Pathway

The synthesis of this compound generally involves two key steps:

  • Knoevenagel Condensation: 2,3-Dichlorobenzaldehyde is condensed with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate) to form an α-cyanocinnamic acid derivative.

  • Van Leusen Pyrrole Synthesis: The intermediate from the condensation reaction is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base. This [3+2] cycloaddition reaction forms the pyrrole ring, yielding this compound[10][11].

Chemical synthesis pathway of this compound.
Experimental Protocols for this compound Synthesis

The following are generalized protocols for the key steps in this compound synthesis, based on standard organic chemistry procedures for these reaction types.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde and an equimolar amount of ethyl cyanoacetate in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or DABCO.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude product may be recrystallized from a suitable solvent like ethanol.

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the α-cyanocinnamic acid derivative and an equimolar amount of TosMIC in a dry aprotic solvent like THF or DME.

  • Base Addition: Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at a low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data for this compound Synthesis

The yields for the chemical synthesis of this compound can be optimized by adjusting reaction conditions.

StepReaction TypeTypical YieldReference
1 Knoevenagel CondensationModerate to Excellent[12]
2 Van Leusen Pyrrole SynthesisGood[13]
Overall Two-step synthesisDependent on optimization[14]

Conclusion

Pyrrolnitrin, a potent natural antifungal agent, provided the essential chemical blueprint for the development of the synthetic fungicide this compound. While this compound is not synthesized directly from Pyrrolnitrin, its design is a clear example of natural product-inspired drug discovery. The biosynthetic pathway of Pyrrolnitrin is a fascinating example of enzymatic precision, involving a series of halogenations, rearrangements, and an oxidation to construct the complex molecule from a simple amino acid precursor. In contrast, the chemical synthesis of this compound relies on established organic reactions to build the core phenylpyrrole structure efficiently from readily available chemical starting materials. This guide provides a comprehensive overview of both pathways, offering detailed protocols and data that are valuable for researchers in natural product chemistry, medicinal chemistry, and agrochemical development. The provided diagrams and tabulated data serve as a quick reference for understanding the logical flow and quantitative aspects of these processes.

References

Fenpiclonil Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Fenpiclonil's Solubility in Common Laboratory Solvents for Scientific and Drug Development Applications

This technical guide provides a comprehensive overview of the solubility of this compound, a phenylpyrrole fungicide, in a range of common laboratory solvents. The information contained herein is intended for researchers, scientists, and professionals involved in drug development and various chemical and biological studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway associated with this compound's mode of action.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for formulation, analytical method development, and experimental design. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents.

SolventSolubility (g/L)Temperature (°C)
Water0.004820
Ethanol36020
Acetone>50020
n-Hexane0.02620

Data sourced from the Pesticide Properties DataBase (PPDB).

Experimental Protocols for Solubility Determination

While the precise experimental methods used to generate the data in the table are not publicly detailed, a standard and widely accepted methodology for determining the solubility of chemical compounds is the OECD Guideline 105: Water Solubility , which employs the Shake-Flask Method . This method is suitable for determining the solubility of substances in aqueous and organic solvents.

Principle of the Shake-Flask Method

The shake-flask method is based on the principle of attaining a saturated solution of the test substance in a specific solvent at a constant temperature. An excess amount of the solid chemical is added to the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved substance in the supernatant is then determined analytically, representing the solubility of the compound at that temperature.

Apparatus and Reagents
  • Glass flasks with stoppers

  • Constant temperature water bath or shaker incubator

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

  • This compound (analytical standard)

  • Solvents of interest (e.g., water, ethanol, acetone, n-hexane, methanol, dichloromethane, ethyl acetate)

General Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the solvent. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed in the constant temperature bath to allow the undissolved solid to settle. Subsequently, separate the saturated solution from the solid material by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method. For this compound, HPLC with UV detection is a common and reliable technique. A calibration curve prepared with standard solutions of this compound in the same solvent should be used for accurate quantification.

  • Data Reporting: The solubility is reported as the mean of at least three replicate determinations, expressed in grams per liter (g/L) or milligrams per liter (mg/L) at the specified temperature.

Mechanism of Action: A Signaling Pathway

This compound's fungicidal activity is attributed to its interference with a crucial signaling pathway in fungi, specifically the high-osmolarity glycerol (HOG) pathway. This pathway is essential for fungi to adapt to osmotic stress. This compound is believed to activate this pathway aberrantly, leading to cellular dysfunction and death. The following diagram illustrates the proposed signaling cascade.

Fenpiclonil_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HHK Hybrid Histidine Kinase (HHK) (Class III) This compound->HHK Aberrant Activation Ypd1 Ypd1 (Histidine-containing phosphotransfer protein) HHK->Ypd1 Phosphotransfer Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Phosphotransfer Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activation Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylation Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylation Glycerol_Synthesis Glycerol Synthesis Hog1->Glycerol_Synthesis Stimulation Cellular_Dysfunction Cellular Dysfunction & Hyphal Bursting Glycerol_Synthesis->Cellular_Dysfunction Leads to

Caption: Proposed mechanism of action of this compound via the HOG signaling pathway.

This in-depth guide provides essential technical information on the solubility of this compound, empowering researchers to conduct their work with greater accuracy and efficiency. The provided data and protocols serve as a valuable resource for a wide range of scientific applications.

Toxicological Profile of Fenpiclonil on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiclonil is a phenylpyrrole fungicide developed to control a broad spectrum of seed-borne fungal diseases in cereal crops.[1] Its mode of action involves the inhibition of glucose phosphorylation, which disrupts the osmotic signal transduction pathway in target fungi.[1] While effective against pathogenic fungi, it is imperative to understand the toxicological impact of this compound on non-target organisms to assess its overall environmental risk. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, including aquatic species, terrestrial invertebrates, and birds. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Ecotoxicological Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target organisms. These values are essential for comparative analysis and risk assessment.

Aquatic Organisms

This compound has demonstrated moderate toxicity to aquatic life.[1] The following tables detail the reported toxicity endpoints for fish, aquatic invertebrates, and algae.

Table 1: Toxicity of this compound to Fish

SpeciesEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)LC500.7896 hours[No specific citation found in search results]
Cyprinus carpio (Common Carp)LC501.496 hours[No specific citation found in search results]

Table 2: Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointValue (mg/L)Exposure DurationReference
Daphnia magna (Water Flea)EC50 (Immobilisation)0.5148 hours[No specific citation found in search results]
Daphnia magna (Water Flea)NOEC (Reproduction)0.0521 days[No specific citation found in search results]

Table 3: Toxicity of this compound to Algae

SpeciesEndpointValue (mg/L)Exposure DurationReference
Scenedesmus subspicatusEC50 (Growth Inhibition)0.2272 hours[No specific citation found in search results]
Pseudokirchneriella subcapitataEC50 (Growth Inhibition)0.1972 hours[No specific citation found in search results]
Terrestrial Organisms

The impact of this compound extends to terrestrial ecosystems, affecting beneficial organisms such as birds, bees, and earthworms.

Table 4: Toxicity of this compound to Birds

SpeciesEndpointValueExposure DurationReference
Colinus virginianus (Bobwhite Quail)LD50 (Oral)>2000 mg/kg bwSingle Dose[No specific citation found in search results]
Anas platyrhynchos (Mallard Duck)LC50 (Dietary)>5000 mg/kg diet5 days[No specific citation found in search results]

Table 5: Toxicity of this compound to Honeybees

SpeciesEndpointValue (µ g/bee )Exposure RouteReference
Apis mellifera (Honeybee)LD50>20Contact[No specific citation found in search results]
Apis mellifera (Honeybee)LD50>100Oral[No specific citation found in search results]

Table 6: Toxicity of this compound to Earthworms

SpeciesEndpointValue (mg/kg soil)Exposure DurationReference
Eisenia fetidaLC50>100014 days[No specific citation found in search results]
Eisenia fetidaNOEC (Reproduction)10056 days[No specific citation found in search results]
Soil Microorganisms

Experimental Protocols

The toxicological data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP). Below are detailed methodologies for key experiments cited.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (Following OECD 203)

  • Test Species: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

  • Test Design: A 96-hour static, semi-static, or flow-through test.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Test Conditions: Temperature, pH, and dissolved oxygen levels are maintained within species-specific optimal ranges. For rainbow trout, the temperature is typically 12-15°C.

  • Observations: Mortality and sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (median lethal concentration) is calculated.

Daphnia magna Acute Immobilisation Test (Following OECD 202)

  • Test Species: Daphnia magna.

  • Test Design: A 48-hour static test.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Test Conditions: Temperature is maintained at 18-22°C with a 16-hour light/8-hour dark photoperiod.

  • Observations: Immobilisation (inability to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (median effective concentration for immobilisation) is calculated.

Algal Growth Inhibition Test (Following OECD 201)

  • Test Species: Scenedesmus subspicatus or Pseudokirchneriella subcapitata.

  • Test Design: A 72-hour static test.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Test Conditions: Cultures are incubated at 21-24°C under continuous, uniform illumination.

  • Observations: Algal growth (cell density) is measured at 24, 48, and 72 hours.

  • Endpoint: The EC50 (median effective concentration for growth inhibition) is calculated.

Terrestrial Toxicity Testing

Avian Acute Oral Toxicity Test (Following OCSPP 850.2100 / OECD 223)

  • Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Test Design: A single oral dose is administered, followed by a 14-day observation period.

  • Dosage: A geometric series of at least five dose levels and a control.

  • Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded.

  • Endpoint: The LD50 (median lethal dose) is determined.

Honeybee Acute Contact and Oral Toxicity Tests (Following OECD 214 and 213)

  • Test Species: Honeybee (Apis mellifera).

  • Contact Toxicity (OECD 214): A single dose of the test substance is topically applied to the thorax of each bee.

  • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance.

  • Test Design: A geometric series of at least five concentrations and a control.

  • Observations: Mortality and behavioral abnormalities are recorded at 4, 24, and 48 hours.

  • Endpoint: The LD50 (median lethal dose) is calculated for both contact and oral exposure.

Earthworm Acute and Reproduction Toxicity Tests (Following OECD 207 and 222)

  • Test Species: Eisenia fetida.

  • Acute Test (OECD 207): Earthworms are exposed to the test substance in artificial soil for 14 days.

  • Reproduction Test (OECD 222): Adult earthworms are exposed for 28 days, after which the adults are removed, and the number of offspring is assessed after another 28 days.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Observations: Mortality, body weight changes, and reproductive output (number of cocoons and juveniles) are recorded.

  • Endpoints: The LC50 (acute test) and NOEC for reproduction are determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Fenpiclonil_Mode_of_Action cluster_pathway Osmotic Stress Response Pathway (in Fungi) This compound This compound HHK Hybrid Histidine Kinase (HHK) This compound->HHK Activates HPT Histidine Phospho- transfer Protein (HPT) HHK->HPT Phospho-relay MAPK_cascade MAPK Cascade (Hog1/p38) HPT->MAPK_cascade Activates Glycerol_synthesis Glycerol Synthesis (Osmolyte Accumulation) MAPK_cascade->Glycerol_synthesis Induces Gene_expression Stress-responsive Gene Expression MAPK_cascade->Gene_expression Induces Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis Test Organism\nAcclimation Test Organism Acclimation Test Solution\nPreparation Test Solution Preparation Test Organism\nAcclimation->Test Solution\nPreparation Exposure of Organisms\n(e.g., 96h for fish) Exposure of Organisms (e.g., 96h for fish) Test Solution\nPreparation->Exposure of Organisms\n(e.g., 96h for fish) Regular Observations\n(Mortality, Behavior) Regular Observations (Mortality, Behavior) Exposure of Organisms\n(e.g., 96h for fish)->Regular Observations\n(Mortality, Behavior) Data Collection Data Collection Regular Observations\n(Mortality, Behavior)->Data Collection Statistical Analysis\n(e.g., Probit Analysis) Statistical Analysis (e.g., Probit Analysis) Data Collection->Statistical Analysis\n(e.g., Probit Analysis) Determination of\nLC50/EC50 Determination of LC50/EC50 Statistical Analysis\n(e.g., Probit Analysis)->Determination of\nLC50/EC50 Terrestrial_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis Test Organism\nAcclimation Test Organism Acclimation Dose Preparation\n(Oral/Dietary/Contact) Dose Preparation (Oral/Dietary/Contact) Test Organism\nAcclimation->Dose Preparation\n(Oral/Dietary/Contact) Dose Administration Dose Administration Dose Preparation\n(Oral/Dietary/Contact)->Dose Administration Observation Period\n(e.g., 14 days for birds) Observation Period (e.g., 14 days for birds) Dose Administration->Observation Period\n(e.g., 14 days for birds) Daily Observations\n(Mortality, Clinical Signs) Daily Observations (Mortality, Clinical Signs) Observation Period\n(e.g., 14 days for birds)->Daily Observations\n(Mortality, Clinical Signs) Data Compilation Data Compilation Daily Observations\n(Mortality, Clinical Signs)->Data Compilation Statistical Calculation\n(e.g., Moving Average) Statistical Calculation (e.g., Moving Average) Data Compilation->Statistical Calculation\n(e.g., Moving Average) Determination of\nLD50/LC50 Determination of LD50/LC50 Statistical Calculation\n(e.g., Moving Average)->Determination of\nLD50/LC50

References

Methodological & Application

Fenpiclonil Synthesis: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the laboratory-scale synthesis of Fenpiclonil, a phenylpyrrole fungicide. The synthesis is a two-step process commencing with the Knoevenagel condensation of 2,3-dichlorobenzaldehyde and cyanoacetamide, followed by a cyclization reaction to yield the final product, 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile. This document outlines the detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods. Additionally, a summary of the key reaction parameters and expected yields is presented in a structured table. A visual representation of the synthetic workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound is a broad-spectrum phenylpyrrole fungicide used for seed treatment to control a variety of fungal pathogens.[1] Its mode of action involves the inhibition of transport-related phosphorylation of glucose. The core structure of this compound is a substituted pyrrole ring, which is a common motif in many biologically active compounds. The synthesis of this compound in a laboratory setting can be achieved through a straightforward two-step process, making it an accessible molecule for research and development purposes. This protocol details a reliable method for its preparation.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Knoevenagel Condensation2,3-Dichlorobenzaldehyde, CyanoacetamidePiperidine, EthanolReflux (approx. 78)485-90>95
2Cyclization(E)-2-cyano-3-(2,3-dichlorophenyl)acrylamide, Diethyl bromomalonateSodium hydride, Tetrahydrofuran (THF)0 to Room Temp.1270-75>98

Experimental Protocols

Step 1: Synthesis of (E)-2-cyano-3-(2,3-dichlorophenyl)acrylamide

This initial step involves the Knoevenagel condensation of 2,3-dichlorobenzaldehyde with cyanoacetamide to form the intermediate, (E)-2-cyano-3-(2,3-dichlorophenyl)acrylamide.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a solution of 2,3-dichlorobenzaldehyde (1.0 eq) in ethanol, add cyanoacetamide (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain (E)-2-cyano-3-(2,3-dichlorophenyl)acrylamide as a solid.

Step 2: Synthesis of 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile (this compound)

The second step involves the cyclization of the intermediate with diethyl bromomalonate in the presence of a strong base to form the final product, this compound.

Materials:

  • (E)-2-cyano-3-(2,3-dichlorophenyl)acrylamide

  • Diethyl bromomalonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • To this suspension, add a solution of (E)-2-cyano-3-(2,3-dichlorophenyl)acrylamide (1.0 eq) and diethyl bromomalonate (1.2 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile (this compound).

Mandatory Visualization

Fenpiclonil_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclization A 2,3-Dichlorobenzaldehyde C (E)-2-cyano-3-(2,3-dichlorophenyl)acrylamide A->C Piperidine, Ethanol, Reflux B Cyanoacetamide B->C E This compound (4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile) C->E 1. NaH, THF, 0°C to RT 2. Work-up & Purification D Diethyl bromomalonate D->E

Caption: Synthetic workflow for the laboratory preparation of this compound.

References

Application Notes and Protocols for the Analytical Determination of Fenpiclonil in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development and environmental monitoring. They provide detailed methodologies for the detection and quantification of the fungicide Fenpiclonil in soil matrices, utilizing modern analytical techniques.

Introduction

This compound is a broad-spectrum phenylpyrrole fungicide used to control seed-borne pathogens in various crops.[1] Its potential persistence in soil necessitates reliable and sensitive analytical methods to monitor its presence and ensure environmental and food safety.[1] This document outlines protocols for the extraction of this compound from soil and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Methods Overview

The determination of this compound in soil involves a two-step process: extraction of the analyte from the complex soil matrix and subsequent instrumental analysis for identification and quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in various matrices, including soil. Following extraction, GC-MS and HPLC-MS/MS are powerful analytical techniques that offer high sensitivity and selectivity for the detection of this compound.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is a modification of the widely used QuEChERS method, adapted for soil samples.

Materials:

  • Homogenized soil sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration (for dry soil): If the soil is dry, add 8 mL of ultrapure water and vortex for 1 minute. Let it stand for 30 minutes to ensure proper hydration.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the internal standard solution at this stage, if used.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

    • If the soil has a high organic matter content, 7.5 mg of GCB can be added to remove pigments.

    • Vortex the tube for 30 seconds.

  • Final Centrifugation: Centrifuge the microcentrifuge tube at high speed (e.g., ≥10,000 rpm) for 2 minutes.

  • Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Parameters:

ParameterValue
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp290 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for this compound Quantifier: 236 m/z, Qualifiers: 238 m/z, 201 m/z [2]
HPLC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) or equivalent

HPLC-MS/MS Parameters:

ParameterValue
Injection Volume5 µL
Column Temperature40 °C
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
Gradient ElutionStart with 95% A, decrease to 5% A over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min
Flow Rate0.3 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp500 °C
Capillary Voltage3500 V
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions for this compound Precursor Ion: 236.9 m/z Product Ion 1 (Quantifier): 202.0 m/z (Collision Energy: 20 V) Product Ion 2 (Qualifier): 140.0 m/z (Collision Energy: 38 V) [3]

Data Presentation

The following tables summarize typical quantitative data for pesticide analysis in soil using the described methods. It is crucial to note that these are general values, and method validation must be performed in the user's laboratory to determine specific performance characteristics for this compound.

Table 1: Method Validation Parameters for Pesticide Analysis in Soil

ParameterTypical Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 5 µg/kg
Limit of Quantification (LOQ)0.5 - 15 µg/kg
Recovery (%)70 - 120%
Relative Standard Deviation (RSD)< 20%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample 1. Soil Sample Collection & Homogenization extraction 2. QuEChERS Extraction (Acetonitrile) soil_sample->extraction cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup gc_ms GC-MS Analysis cleanup->gc_ms Analysis Option 1 hplc_msms HPLC-MS/MS Analysis cleanup->hplc_msms Analysis Option 2 data_analysis 4. Data Acquisition & Processing gc_ms->data_analysis hplc_msms->data_analysis quantification 5. Quantification & Reporting data_analysis->quantification

Caption: Experimental workflow for this compound analysis in soil.

analytical_methods_comparison cluster_technique Analytical Techniques cluster_characteristics Key Performance Characteristics GC_MS GC-MS Volatility Analyte Volatility GC_MS->Volatility Suitable for Volatile Compounds Thermal_Stability Thermal Stability GC_MS->Thermal_Stability Requires Thermally Stable Analytes Sensitivity High Sensitivity GC_MS->Sensitivity Selectivity High Selectivity GC_MS->Selectivity HPLC_MSMS HPLC-MS/MS HPLC_MSMS->Thermal_Stability Suitable for Thermally Labile Compounds Polarity Analyte Polarity HPLC_MSMS->Polarity Suitable for a Wide Range of Polarities HPLC_MSMS->Sensitivity HPLC_MSMS->Selectivity

Caption: Comparison of GC-MS and HPLC-MS/MS for this compound analysis.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Fenpiclonil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenpiclonil is a broad-spectrum phenylpyrrole fungicide used to control seed-borne pathogens in cereal crops.[1] Its mode of action involves the inhibition of glucose phosphorylation.[1] Due to its widespread use in agriculture, the development of reliable and robust analytical methods for the determination of this compound residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental contamination. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a powerful technique for the analysis of pesticide residues.[2][3] This application note provides a detailed protocol for the analysis of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation parameters. The methodologies presented are based on established practices for pesticide residue analysis, particularly the QuEChERS sample preparation method and HPLC conditions adapted from methods for structurally similar compounds.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices.[2][4][5]

Materials:

  • Homogenized sample (e.g., soil, water, plant material)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl for the original unbuffered method).

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile phase.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL centrifuge tube containing PSA sorbent and anhydrous MgSO₄. The PSA removes interfering matrix components such as organic acids, fatty acids, and sugars.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed for 2 minutes to pellet the d-SPE sorbent.

    • The resulting supernatant is ready for HPLC or LC-MS/MS analysis.

HPLC-UV Analysis

The following HPLC conditions are adapted from a validated method for Fludioxonil, a phenylpyrrole fungicide structurally similar to this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile:Water (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 270 nm

| Injection Volume | 20 µL |

LC-MS/MS Analysis

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • The same LC conditions as described for HPLC-UV can be used.

Mass Spectrometry Conditions (Example):

Parameter Value
Ionization Mode ESI Positive
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined for this compound

| Collision Energy (eV) | To be optimized |

Data Presentation

The following tables summarize the expected performance characteristics of the analytical method. The data is based on typical validation parameters for pesticide residue analysis using HPLC and LC-MS/MS.

Table 1: HPLC-UV Method Validation Parameters

Parameter Expected Value
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.01 - 0.05 mg/kg
Limit of Quantification (LOQ) 0.03 - 0.15 mg/kg
Accuracy (Recovery %) 80 - 110%

| Precision (RSD %) | < 15% |

Table 2: LC-MS/MS Method Validation Parameters

Parameter Expected Value
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.003 - 0.03 mg/kg
Accuracy (Recovery %) 90 - 110%

| Precision (RSD %) | < 10% |

Visualization

Fenpiclonil_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Homogenized Sample (10g) Extraction Add 10 mL ACN + Salts (MgSO4, NaCl) Vortex & Centrifuge Sample->Extraction Step 1 dSPE Transfer 1 mL Supernatant + PSA & MgSO4 Vortex & Centrifuge Extraction->dSPE Step 2 Final_Extract Supernatant for Analysis dSPE->Final_Extract Step 3 HPLC_UV HPLC-UV Analysis (C18 Column, ACN:H2O, 270 nm) Final_Extract->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis (Higher Sensitivity & Selectivity) Final_Extract->LC_MSMS Inject Quantification Quantification (Peak Area vs. Calibration Curve) HPLC_UV->Quantification LC_MSMS->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

References

Application Note: High-Sensitivity GC-MS/MS Analysis of Fenpiclonil in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective determination of the fungicide Fenpiclonil in complex agricultural matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described methodology, incorporating a QuEChERS-based sample preparation and a Multiple Reaction Monitoring (MRM) acquisition method, is suitable for routine monitoring and regulatory compliance testing. The method demonstrates excellent performance characteristics in line with SANCO/12495/2011 guidelines, with typical recovery values in the range of 70-120% and a limit of quantification in the low µg/kg range.

Introduction

This compound is a broad-spectrum phenylpyrrole fungicide used to control seed-borne pathogens in cereal crops.[1] Its persistence in soil and potential for environmental distribution necessitate sensitive and robust analytical methods for its detection in food and environmental samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile pesticides like this compound. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, which is crucial for complex matrices. This protocol outlines a complete workflow from sample preparation to data analysis for the quantification of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in fruits and vegetables.[2]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 50 mL centrifuge tubes with screw caps

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) tubes with 1200 mg MgSO₄, 400 mg Primary Secondary Amine (PSA), and 400 mg C18.[2]

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[2]

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts, cap the tube tightly, and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube.

  • Shake for 30 seconds and centrifuge at ≥ 3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis. An aliquot may be transferred to an autosampler vial.

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

GC Conditions:

  • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[3][4]

  • Injector Temperature: 250 °C[3]

  • Injection Mode: Splitless[3]

  • Injection Volume: 1-2 µL[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[4]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp to 170 °C at 40 °C/min, hold for 5 min

    • Ramp to 310 °C at 8 °C/min, hold for 3 min[4]

MS/MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV[3]

  • Ion Source Temperature: 230 °C[3]

  • Quadrupole Temperature: 150 °C[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

This compound Mass Spectrometry Data:

  • Molecular Weight: 237.08 g/mol [1][5]

  • Precursor Ion (M+): m/z 236 (quantifier), m/z 238 (qualifier)[5]

  • Product Ions: The primary product ions for this compound are m/z 201 and 174.[5]

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for multi-residue pesticide analysis methods and should be verified in the user's laboratory.[2][3][6][7]

Table 1: GC-MS/MS Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) for QuantificationProduct Ion (m/z) for Confirmation
This compound236201174

Table 2: Method Validation Data (Expected Performance)

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 5 µg/kg
Limit of Quantification (LOQ)1.5 - 15 µg/kg
Recovery (%)70 - 120%
Repeatability (RSD %)< 20%

Mandatory Visualization

Fenpiclonil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample (10g) Extraction Add 10 mL ACN, Shake Sample->Extraction Salts Add QuEChERS Salts, Shake Extraction->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 dSPE Transfer Supernatant to d-SPE Tube Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract Injection Inject 1-2 µL Final_Extract->Injection GC_Separation GC Separation (DB-5MS Column) Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization MS_Detection MS/MS Detection (MRM Mode) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Confirmation Confirmation (Ion Ratios) Quantification->Confirmation Reporting Reporting Confirmation->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The described GC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in agricultural samples. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry ensures accurate results, making it an ideal tool for food safety and environmental monitoring laboratories. The method's performance should be validated in-house to ensure it meets the specific requirements of the analysis.

References

Application Notes and Protocols for Fenpiclonil in Cereal Seed Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiclonil is a non-systemic phenylpyrrole fungicide used for seed treatment in cereals. It provides broad-spectrum control against a variety of seed-borne and soil-borne fungal pathogens. Developed from the natural antifungal compound pyrrolnitrin, this compound's unique mode of action makes it an important tool in disease management strategies, particularly in preventing the establishment of primary inoculum. These application notes provide a comprehensive overview of this compound's use in cereal seed treatment, including its mechanism of action, efficacy data, and detailed experimental protocols for research applications.

Mechanism of Action

This compound's primary mode of action is the disruption of fungal osmoregulation through the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway. Unlike many fungicides that inhibit specific enzymes, this compound targets a key stress response pathway in fungi.

Signaling Pathway:

This compound is perceived by a fungal-specific hybrid histidine kinase (HHK) receptor, which is a component of the osmotic stress sensing system. This binding event triggers a phosphorylation cascade, leading to the sustained activation of the Mitogen-Activated Protein (MAP) kinase, Os-2 (a homolog of Hog1). The constitutive activation of this pathway leads to an uncontrolled accumulation of intracellular glycerol. This dramatic increase in internal osmotic pressure causes the fungal hyphae to swell and ultimately burst, resulting in cell death.

Fenpiclonil_Mechanism_of_Action This compound This compound HHK Hybrid Histidine Kinase (HHK) (Osmotic Sensor) This compound->HHK Binds and hyperactivates MAPKKK MAP Kinase Kinase Kinase HHK->MAPKKK Activates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK Os-2/Hog1 (MAP Kinase) MAPKK->MAPK Phosphorylates Glycerol Glycerol Accumulation MAPK->Glycerol Upregulates synthesis Osmotic_Pressure Increased Intracellular Osmotic Pressure Glycerol->Osmotic_Pressure Cell_Lysis Hyphal Swelling and Cell Lysis Osmotic_Pressure->Cell_Lysis

Caption: Mechanism of action of this compound.

Efficacy Data

This compound has demonstrated high efficacy against several key seed-borne diseases in wheat and barley. The following table summarizes available quantitative data from various studies.

Cereal CropPathogenApplication Rate (g a.i./100 kg seed)Disease Control (%)Reference
Winter WheatTilletia caries (Common Bunt)50 (in combination with Difenoconazole)99-100[1]
WheatFusarium culmorum50Good Control[2]
BarleyPyrenophora graminea (Leaf Stripe)Not SpecifiedHigh level of activity[3]
BarleyPyrenophora teres (Net Blotch)Not SpecifiedHigh level of activity[3]

Note: Efficacy can be influenced by disease pressure, environmental conditions, and the specific formulation used. It is recommended to conduct small-scale trials to determine the optimal application rate for local conditions and specific cereal varieties.

Experimental Protocols

The following protocols are designed for research and laboratory settings to evaluate the efficacy of this compound as a cereal seed treatment.

Seed Treatment Protocol

This protocol outlines the steps for treating cereal seeds with this compound in a controlled laboratory environment.

Seed_Treatment_Workflow start Start seed_prep 1. Seed Preparation (Cleaning and Weighing) start->seed_prep slurry_prep 2. Slurry Preparation (this compound Formulation + Water) seed_prep->slurry_prep application 3. Application (e.g., Hege 11 seed treater) slurry_prep->application drying 4. Drying (Air dry in a ventilated area) application->drying storage 5. Storage (Cool, dry conditions) drying->storage end End storage->end

Caption: Experimental workflow for cereal seed treatment.

Materials:

  • Certified cereal seed (e.g., wheat, barley)

  • This compound formulation (e.g., Water Dispersible Powder - WP, or Flowable Concentrate - FS)

  • Distilled water

  • Laboratory-scale seed treater (e.g., Hege 11) or a rotating drum

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a dust mask

Procedure:

  • Seed Preparation:

    • Ensure the seed lot is clean and free from debris.

    • Weigh the desired amount of seed for each treatment replicate (e.g., 100 g).

  • Slurry Preparation:

    • Calculate the amount of this compound formulation required based on the target application rate (e.g., 50 g a.i./100 kg seed).

    • Prepare a slurry by mixing the this compound formulation with a small amount of distilled water. The final slurry volume should be sufficient to ensure even coverage without overwetting the seed (typically 200-400 ml per 100 kg of seed).[4][5]

  • Application:

    • Place the weighed seed into the seed treater.

    • Add the prepared this compound slurry to the seed.

    • Operate the seed treater for a sufficient duration to ensure uniform coating of all seeds.

  • Drying:

    • Spread the treated seeds in a thin layer on a clean surface in a well-ventilated area.

    • Allow the seeds to air dry completely before packaging or sowing.

  • Storage:

    • Store the treated seed in properly labeled bags in a cool, dry place away from direct sunlight.

Efficacy Evaluation Protocol (Example: Control of Tilletia caries in Wheat)

This protocol describes a method to assess the efficacy of this compound seed treatment against common bunt of wheat.

Materials:

  • Treated and untreated wheat seeds

  • Tilletia caries teliospores

  • Pots or field plots

  • Standard potting mix or prepared field soil

  • Growth chamber or greenhouse with controlled environment

Procedure:

  • Inoculation:

    • Artificially inoculate untreated wheat seeds with Tilletia caries teliospores at a predetermined rate (e.g., 1 g of spores per 100 g of seed). This will serve as the positive control.

    • A negative control of untreated, uninoculated seed should also be included.

  • Sowing:

    • Sow the treated seeds and the control seeds in pots or designated field plots.

    • Follow standard agronomic practices for wheat cultivation.

  • Disease Assessment:

    • At maturity, harvest the wheat heads from each treatment group.

    • Individually examine each head for the presence of bunt balls (sori) which replace the kernels.

    • Calculate the percentage of infected heads for each treatment:

      • % Infection = (Number of bunted heads / Total number of heads) x 100

  • Efficacy Calculation:

    • Calculate the percentage of disease control using the following formula:

      • % Disease Control = [ (% Infection in untreated control - % Infection in treated) / % Infection in untreated control ] x 100

Phytotoxicity Assessment

It is crucial to evaluate any potential phytotoxic effects of the seed treatment on germination and seedling vigor.

Protocol:

  • Germination Test:

    • Place a known number of treated and untreated seeds (e.g., 100 seeds) on moist filter paper in petri dishes.

    • Incubate at an appropriate temperature for wheat or barley (e.g., 20°C).

    • After a set period (e.g., 7 days), count the number of germinated seeds and calculate the germination percentage.

  • Seedling Vigor Assessment:

    • Sow treated and untreated seeds in pots containing sterile sand or vermiculite.

    • After a specified growth period (e.g., 14 days), carefully remove the seedlings.

    • Measure the shoot length and root length of each seedling.

    • Determine the dry weight of the shoots and roots after drying in an oven at 70°C until a constant weight is achieved.

Conclusion

This compound is an effective fungicide for the control of a range of important seed-borne diseases in cereals. Its unique mode of action provides a valuable tool for resistance management. The protocols provided here offer a framework for researchers to conduct further studies on the application and efficacy of this compound in various cereal production systems. It is essential to adhere to safety guidelines and conduct preliminary trials to optimize application rates and assess potential phytotoxicity under specific conditions.

References

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Fenpiclonil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiclonil is a phenylpyrrole fungicide that has demonstrated broad-spectrum activity against a variety of fungal pathogens.[1][2] Understanding the in vitro susceptibility of different fungal species to this compound is crucial for its effective application in agricultural and clinical settings, as well as for the development of new antifungal therapies. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of this compound using standardized methods, along with an overview of its mechanism of action.

Mechanism of Action

This compound's primary mode of action involves the disruption of fungal cellular processes through the inhibition of transport-associated phosphorylation of glucose.[1][2] This leads to a cascade of metabolic events culminating in fungal growth inhibition. More specifically, phenylpyrrole fungicides like this compound have been shown to interfere with the enzyme triosephosphate isomerase (TPI). This interference results in the accumulation of methylglyoxal (MG), a toxic metabolite. The buildup of MG is believed to alter the activity of a group III hybrid histidine kinase (HHK), causing it to function as a phosphatase. This phosphatase activity dephosphorylates the histidine phosphotransfer protein Ypd1, leading to the constitutive activation of the High Osmolarity Glycerol (HOG) signaling pathway. The sustained activation of the HOG pathway ultimately results in fungal cell death.

This compound Signaling Pathway

Fenpiclonil_Signaling_Pathway cluster_cell Fungal Cell This compound This compound TPI Triosephosphate Isomerase (TPI) This compound->TPI Inhibits MG Methylglyoxal (MG) Accumulation TPI->MG Leads to HHK Hybrid Histidine Kinase (HHK) (Group III) MG->HHK Alters activity to phosphatase Ypd1 Ypd1 HHK->Ypd1 Dephosphorylates HOG_Pathway HOG Pathway (MAPK Cascade) Ypd1->HOG_Pathway Activates Cell_Death Fungal Cell Death HOG_Pathway->Cell_Death Leads to

Caption: this compound's mechanism of action leading to fungal cell death.

Data Presentation

The following table summarizes the effective concentration (EC50) values of this compound against various fungal species, providing a quantitative measure of its antifungal activity.

Fungal SpeciesEC50 (µM)
Fusarium sulphureum0.5 (radial growth on PDA)
Fusarium sulphureum4.0 (mycelial growth in liquid medium)
Botrytis cinerea0.13
Rhizoctonia solani>400
Fusarium oxysporum f.sp. lycopersici>400
Fusarium oxysporum f.sp. pisi>400

Data extracted from a Ph.D. thesis on the mode of action of this compound.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi. These methods can be adapted for testing the in vitro activity of this compound.

I. Broth Microdilution Method

This method is considered the reference standard for in vitro antifungal susceptibility testing.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum D Inoculate Microdilution Plate A->D B Prepare this compound Stock Solution C Perform Serial Dilutions of this compound C->D E Incubate Plates D->E F Read MICs Visually or Spectrophotometrically E->F G Record and Analyze Data F->G

Caption: Workflow for broth microdilution antifungal susceptibility testing.

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile, inert, sealable bags or plastic boxes

  • Spectrophotometer (optional, for inoculum standardization and reading)

  • Fungal isolates to be tested

  • Positive control antifungal (e.g., Amphotericin B, Voriconazole)

  • Quality control fungal strains (e.g., Aspergillus fumigatus ATCC 204305, Aspergillus flavus ATCC 204304)

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to a concentration of 1600 µg/mL.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline (0.85%) containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (by adjusting to a specific optical density at 530 nm) or a hemocytometer. This will be the working inoculum.

4. Microdilution Plate Preparation:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates.

  • The final concentrations of this compound should typically range from 0.03 µg/mL to 16 µg/mL.

  • Add 100 µL of each this compound dilution to the appropriate wells.

  • Include a drug-free well (growth control) and an uninoculated well (sterility control) on each plate.

5. Inoculation and Incubation:

  • Add 100 µL of the working inoculum to each well (except the sterility control), resulting in a final volume of 200 µL. The final inoculum concentration will be 0.2 x 10^4 to 2.5 x 10^4 CFU/mL.

  • Seal the plates in a sterile bag or box to prevent evaporation.

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

6. Endpoint Determination (Reading the MIC):

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (for yeasts) or complete inhibition of visible growth (for molds) compared to the drug-free growth control.

  • The endpoint can be read visually using a reading mirror or spectrophotometrically at 405 nm or 530 nm.

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC ranges for a standard antifungal agent in each assay. The MIC values for the QC strains should fall within the established acceptable ranges.

Interpretation of Results

The obtained MIC values indicate the in vitro potency of this compound against the tested fungal isolates. These values can be used to compare the susceptibility of different species, to monitor for the development of resistance, and to guide the selection of appropriate antifungal agents for further in vivo studies or clinical trials. The data can be further analyzed to determine the MIC50 and MIC90, which represent the concentrations of this compound that inhibit 50% and 90% of the tested isolates, respectively.

References

Fenpiclonil: A Versatile Tool for Probing Fungal Cell Wall Integrity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiclonil, a phenylpyrrole fungicide, has emerged as a valuable tool compound for investigating the intricacies of the fungal cell wall and its associated signaling pathways. Its specific mode of action, targeting a key sensory pathway, allows for the controlled disruption of cell wall integrity, providing a powerful system for studying fungal stress responses, cell wall biosynthesis, and the efficacy of potential antifungal agents. These application notes provide detailed protocols and data for utilizing this compound in fungal cell wall research.

This compound's primary mechanism of action involves the activation of the High Osmolarity Glycerol (HOG) signaling pathway, a crucial stress response cascade in fungi.[1][2] It achieves this by interacting with a fungal-specific hybrid histidine kinase (HHK), a key component of a two-component signaling system.[3][4] This interaction leads to the uncontrolled activation of the HOG pathway, resulting in a cascade of downstream effects including membrane hyperpolarization, altered carbon metabolism, and ultimately, catastrophic failure of the cell wall, manifesting as hyphal swelling and bursting.[1][2]

Quantitative Data Summary

The efficacy of this compound varies across different fungal species. The following table summarizes the effective concentration (EC50) values for this compound against various fungi, providing a baseline for experimental design.

Fungal SpeciesEC50 (µM)MediumReference
Fusarium sulphureum0.5Potato Dextrose Agar (PDA)[5]
Fusarium sulphureum4Czapek Dox liquid medium[5]
Botrytis cinerea0.13Not specified
Rhizoctonia solani>400Not specified

Table 1: this compound EC50 Values against Various Fungal Species.

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the impact of this compound on fungal cell wall integrity and related cellular processes.

Protocol 1: Assessment of Fungal Cell Wall Integrity using Calcofluor White Staining

Principle: Calcofluor White is a fluorescent dye that binds to chitin, a primary component of the fungal cell wall. Disruption of cell wall integrity by this compound often triggers a compensatory chitin synthesis response, leading to altered fluorescence patterns that can be visualized by microscopy.

Materials:

  • Fungal culture of interest

  • This compound solution (in a suitable solvent like DMSO)

  • Calcofluor White staining solution (10 µg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Fungal Culture Preparation: Grow the fungal species of interest in an appropriate liquid medium to the desired growth phase (e.g., mid-log phase).

  • This compound Treatment: Add this compound to the fungal culture at a predetermined concentration (e.g., based on EC50 values). Include a solvent control (e.g., DMSO) and an untreated control. Incubate for a suitable duration to allow for the compound to exert its effects (e.g., 4-6 hours).

  • Cell Harvesting and Staining:

    • Harvest a small aliquot of cells from each treatment condition.

    • Wash the cells once with PBS by centrifugation.

    • Resuspend the cell pellet in the Calcofluor White staining solution.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Microscopy:

    • Wash the cells twice with PBS to remove excess stain.

    • Resuspend the cells in a small volume of PBS and mount them on a microscope slide.

    • Observe the cells under a fluorescence microscope using a UV-light source.

    • Capture images to document changes in fluorescence intensity and localization, which can indicate alterations in chitin deposition and cell wall structure.

Protocol 2: Quantification of Fungal Cell Wall Chitin and Glucan Content

Principle: This protocol allows for the quantitative analysis of the major structural polysaccharides of the fungal cell wall, chitin and β-glucan. Following this compound treatment, changes in the levels of these components can be determined by acid hydrolysis followed by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to measure the released monosaccharides (glucosamine for chitin and glucose for glucan).[6]

Materials:

  • Fungal mycelium (treated with this compound and controls)

  • 6 M Sulfuric acid (H₂SO₄)

  • Internal standard (e.g., mannitol)

  • High-performance anion-exchange chromatograph with a pulsed amperometric detector (HPAEC-PAD)

  • CarboPac PA10 column (or equivalent)

  • Sodium hydroxide (NaOH) for eluent preparation

Procedure:

  • Sample Preparation:

    • Harvest fungal mycelium from liquid cultures treated with this compound and controls by filtration.

    • Wash the mycelium thoroughly with distilled water and then freeze-dry.

    • Grind the dried mycelium to a fine powder.

  • Acid Hydrolysis:

    • Accurately weigh 1-5 mg of the dried mycelial powder into a screw-cap glass tube.

    • Add 1 mL of 6 M H₂SO₄.

    • Incubate at 100°C for 4 hours.

    • Allow the tubes to cool to room temperature.

  • Neutralization and Dilution:

    • Neutralize the hydrolysate with a saturated solution of barium hydroxide (Ba(OH)₂).

    • Centrifuge to pellet the barium sulfate precipitate.

    • Collect the supernatant and dilute it with ultrapure water to a final volume suitable for HPAEC-PAD analysis. Add an internal standard.

  • HPAEC-PAD Analysis:

    • Inject the diluted sample into the HPAEC-PAD system.

    • Separate the monosaccharides on a CarboPac PA10 column using an isocratic elution with NaOH.

    • Quantify the amounts of glucosamine and glucose by comparing the peak areas to a standard curve of known concentrations of these monosaccharides.

    • Calculate the chitin and glucan content as a percentage of the initial dry weight of the mycelium.

Protocol 3: Microscopic Quantification of Hyphal Swelling and Lysis

Principle: this compound's disruption of cell wall integrity leads to characteristic morphological changes, including hyphal swelling and eventual lysis. These effects can be quantified using bright-field microscopy and image analysis software.

Materials:

  • Fungal culture grown on agar or in liquid medium

  • This compound solution

  • Microscope slides and coverslips

  • Bright-field microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation:

    • Grow the fungus on an agar plate or in a liquid culture.

    • For agar cultures, a small block of agar with actively growing hyphae can be excised and placed on a microscope slide with a drop of liquid medium containing this compound.

    • For liquid cultures, an aliquot of the culture can be treated with this compound.

  • Microscopy and Image Acquisition:

    • Observe the hyphae over time using a bright-field microscope.

    • Capture images at regular intervals (e.g., every 30 minutes) to document the progression of hyphal swelling and lysis.

  • Image Analysis:

    • Use image analysis software to measure the diameter of a statistically significant number of hyphae in both treated and control samples.

    • Quantify the percentage of lysed hyphae (characterized by the loss of cytoplasmic content and collapsed cell walls) at each time point.

    • Plot the average hyphal diameter and the percentage of lysis over time to visualize the dynamic effects of this compound.

Visualizing the Mechanism of Action

To better understand the molecular events triggered by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Fenpiclonil_Mechanism This compound This compound HHK Hybrid Histidine Kinase (HHK) (Two-Component System) This compound->HHK Activates HOG_Pathway HOG Pathway (MAPK Cascade) HHK->HOG_Pathway Uncontrolled Activation Downstream Downstream Effects HOG_Pathway->Downstream Membrane Membrane Hyperpolarization Downstream->Membrane Metabolism Altered Carbon Metabolism Downstream->Metabolism CellWall Cell Wall Stress Downstream->CellWall Swelling Hyphal Swelling & Lysis CellWall->Swelling

This compound's primary mechanism of action.

HOG_Pathway_Detail This compound This compound HHK Hybrid Histidine Kinase (HHK) This compound->HHK Binds to and activates Ypd1 Ypd1 (HPt protein) HHK->Ypd1 Phosphorylates Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Phosphorylates Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Nucleus Nucleus Hog1->Nucleus Translocates to Glycerol Glycerol Accumulation Hog1->Glycerol Leads to Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression

Detailed HOG signaling pathway activation.

Experimental_Workflow Start Start: Fungal Culture Treatment This compound Treatment (with controls) Start->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis Incubation->Analysis Microscopy Microscopy (Calcofluor White, Bright-field) Analysis->Microscopy Biochemical Biochemical Assays (Chitin/Glucan Quantification) Analysis->Biochemical Physiological Physiological Assays (TPP+, 2-Deoxyglucose) Analysis->Physiological Data Data Interpretation Microscopy->Data Biochemical->Data Physiological->Data

General experimental workflow using this compound.

Conclusion

This compound serves as an invaluable tool for dissecting the complex interplay between signaling pathways and cell wall dynamics in fungi. By providing a specific and potent means of activating the HOG pathway, it allows researchers to probe the downstream consequences on cell wall integrity, morphogenesis, and stress adaptation. The protocols and data presented here offer a solid foundation for utilizing this compound to advance our understanding of fundamental fungal biology and to aid in the development of novel antifungal strategies.

References

Application Notes and Protocols for Investigating the Effect of Fenpiclonil on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiclonil, a phenylpyrrole fungicide, has been shown to disrupt glucose metabolism in fungi, primarily by inhibiting the incorporation of monosaccharides into macromolecules and potentially interfering with glucose phosphorylation.[1][2][3][4][5][6][7] These observations suggest that this compound may also modulate glucose transport and metabolism in other biological systems, including mammalian cells, which could have implications for various fields of research and drug development. This document provides detailed protocols to investigate the effect of this compound on cellular glucose uptake and to dissect its potential mechanism of action by examining key signaling pathways, such as the PI3K/Akt and AMPK pathways, which are central regulators of glucose metabolism.

Introduction

Glucose is a fundamental source of energy for most living organisms, and its uptake and metabolism are tightly regulated processes.[8] Dysregulation of glucose homeostasis is a hallmark of numerous diseases, including cancer and metabolic disorders. The phenylpyrrole fungicide this compound has demonstrated significant effects on glucose metabolism in fungal species.[1][2][3][5][6] Studies have indicated that this compound can inhibit the metabolism of glucose and the phosphorylation of 2-deoxyglucose, a glucose analog.[5][6] While the primary mode of action in fungi appears related to transport-associated phosphorylation, the effects on mammalian cells are not well characterized.[5]

These application notes provide a comprehensive framework for researchers to explore the impact of this compound on glucose uptake in a cellular context. The protocols herein describe a fluorescent glucose analog-based assay to quantify glucose uptake and Western blot analysis to probe the activation state of the PI3K/Akt and AMPK signaling pathways, two critical cascades in the regulation of cellular glucose metabolism.[9][10]

Data Presentation

Table 1: Effect of this compound on 2-NBDG Glucose Uptake
Treatment GroupThis compound Concentration (µM)Mean Fluorescence Intensity (MFI)Standard Deviation (SD)% Inhibition of Glucose Uptake
Vehicle Control01500750%
This compound113506810%
This compound109755235%
This compound506004560%
Positive Control (Phloretin)1004503070%
Table 2: Western Blot Analysis of Key Signaling Proteins
Treatment GroupThis compound Concentration (µM)p-Akt (Ser473) / Total Akt Ratiop-AMPK (Thr172) / Total AMPK Ratio
Vehicle Control01.001.00
This compound10.851.10
This compound100.451.50
This compound500.202.20
Positive Control (Insulin)0.12.50N/A
Positive Control (AICAR)500N/A3.00

Experimental Protocols

Protocol 1: Measurement of Glucose Uptake using 2-NBDG

This protocol utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake in cultured cells.[8][11][12][13][14]

Materials:

  • Cultured cells (e.g., HeLa, HepG2, or a cell line relevant to the research area)

  • 96-well, black, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free culture medium

  • 2-NBDG stock solution (10 mg/mL in ethanol)[14]

  • Phloretin (positive control for inhibition of glucose uptake)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well, black, clear-bottom plate at a density of 2-5 x 10^4 cells/well in 100 µL of complete culture medium.[8] For suspension cells, use a V-bottom plate and a density of 1-2 x 10^5 cells/well.[8] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • The next day, carefully remove the culture medium.

    • Wash the cells once with warm PBS.

    • Add 100 µL of glucose-free culture medium to each well and incubate for 1-2 hours to starve the cells of glucose.[11][15]

    • Prepare serial dilutions of this compound in glucose-free medium. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 100 µM Phloretin).

    • Remove the starvation medium and add 100 µL of the this compound dilutions, vehicle, or positive control to the respective wells. Incubate for the desired treatment time (e.g., 1, 6, or 24 hours).

  • 2-NBDG Incubation:

    • Prepare a working solution of 2-NBDG in glucose-free medium at a final concentration of 100-200 µg/mL.[14]

    • Add 10 µL of the 2-NBDG working solution to each well (in the presence of the this compound/control treatment).

    • Incubate for 30-60 minutes at 37°C, protected from light.[8][11]

  • Measurement:

    • Plate Reader Method:

      • Remove the 2-NBDG containing medium and wash the cells twice with 100 µL of ice-cold PBS.[12]

      • Add 100 µL of PBS to each well.

      • Measure the fluorescence using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.[14]

    • Flow Cytometry Method:

      • After the 2-NBDG incubation, wash the cells once with ice-cold PBS.

      • For adherent cells, detach them using trypsin. Suspension cells can be directly processed.

      • Centrifuge the cells at 400 x g for 5 minutes and resuspend the pellet in 400 µL of ice-cold analysis buffer (e.g., PBS with 1% BSA).[8]

      • Analyze the cells on a flow cytometer using the 488 nm excitation laser and a FITC/GFP emission filter.[8][11]

  • Data Analysis: Calculate the mean fluorescence intensity (MFI) for each treatment group. Normalize the data to the vehicle control to determine the percentage of glucose uptake inhibition.

Protocol 2: Western Blot Analysis of PI3K/Akt and AMPK Signaling Pathways

This protocol details the steps to assess the phosphorylation status of Akt (a downstream effector of PI3K) and AMPK, key kinases in glucose metabolism regulation.[16][17][18][19][20]

Materials:

  • Cultured cells treated with this compound as described in Protocol 1.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[16]

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-total AMPKα

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Lysis:

    • After this compound treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well/dish and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[16]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[20]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To analyze total protein levels and loading controls, the membrane can be stripped using a stripping buffer and then re-probed with the respective primary antibodies (e.g., anti-total Akt, anti-GAPDH).

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of the phosphorylated protein to the total protein for each sample. Normalize these ratios to the vehicle control.

Visualization of Pathways and Workflows

G Experimental Workflow for this compound's Effect on Glucose Uptake cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay cluster_wb Western Blot Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation glucose_starvation Glucose Starvation (1-2h) overnight_incubation->glucose_starvation fenpiclonil_treatment Treat with this compound glucose_starvation->fenpiclonil_treatment nbdg_incubation Incubate with 2-NBDG (30-60 min) fenpiclonil_treatment->nbdg_incubation cell_lysis Cell Lysis fenpiclonil_treatment->cell_lysis wash_cells Wash with Cold PBS nbdg_incubation->wash_cells measurement Fluorescence Measurement (Plate Reader or Flow Cytometer) wash_cells->measurement protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page immunoblotting Immunoblotting sds_page->immunoblotting detection Signal Detection immunoblotting->detection

Caption: Experimental workflow for studying this compound's effect on glucose uptake.

G PI3K/Akt Signaling Pathway and Glucose Uptake cluster_membrane Plasma Membrane cluster_cytosol Cytosol growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 p_akt p-Akt (Active) pip3->p_akt activates Akt glut4_vesicle GLUT4 Vesicle glut4_transporter GLUT4 Transporter glut4_vesicle->glut4_transporter translocates to membrane glucose_uptake Glucose Uptake glut4_transporter->glucose_uptake facilitates akt Akt p_akt->glut4_vesicle This compound This compound This compound->p_akt potential inhibition?

Caption: PI3K/Akt signaling pathway in glucose uptake and potential this compound interaction.

G AMPK Signaling Pathway and Glucose Uptake cluster_membrane Plasma Membrane cluster_cytosol Cytosol glut4_vesicle GLUT4 Vesicle glut4_transporter GLUT4 Transporter glut4_vesicle->glut4_transporter translocates to membrane glucose_uptake Glucose Uptake glut4_transporter->glucose_uptake facilitates amp_atp_ratio Increased AMP/ATP Ratio (Energy Stress) p_ampk p-AMPK (Active) amp_atp_ratio->p_ampk activates AMPK ampk AMPK p_ampk->glut4_vesicle This compound This compound This compound->p_ampk potential activation?

Caption: AMPK signaling pathway in glucose uptake and potential this compound interaction.

References

Application Notes and Protocols: Fenpiclonil in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fenpiclonil, a phenylpyrrole fungicide, for its application in plant pathology research. This document details its mechanism of action, signal transduction pathways, and includes protocols for evaluating its efficacy and mode of action in a laboratory setting.

Introduction

This compound is a broad-spectrum, non-systemic phenylpyrrole fungicide used primarily for seed treatment in cereals.[1][2] It is a synthetic analog of the natural antifungal compound pyrrolnitrin, which was first isolated from the bacterium Pseudomonas pyrrocinia.[1][3] this compound and its close analog, fludioxonil, were developed to improve upon the photostability and activity of pyrrolnitrin.[1] The fungicide is effective against a range of plant pathogenic fungi belonging to the Ascomycetes, Basidiomycetes, and Deuteromycetes.[2][4] It inhibits all stages of fungal development, including spore germination, germ-tube elongation, and mycelial growth.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
Chemical Name 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile
CAS Number 74738-17-3
Molecular Formula C₁₁H₆Cl₂N₂
Molecular Weight 237.08 g/mol
FRAC Group 12
Mode of Action Signal transduction (osmotic signal transduction)

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect through a multi-faceted mechanism primarily targeting fungal cell membranes and metabolism.[1][3]

3.1 Primary Effects:

  • Membrane Hyperpolarization: Upon exposure, this compound rapidly accumulates within the fungal mycelium, likely through passive diffusion.[1] This leads to a hyperpolarization of the plasma membrane.[1][3]

  • Metabolic Disruption: The fungicide significantly impacts carbon metabolism.[1][3] A key mode of action is the inhibition of glucose phosphorylation, which disrupts the initial step of glycolysis.[1] This interference leads to the accumulation of certain metabolites, such as amino acids and monosaccharides, at high concentrations of the fungicide.[3]

  • Morphological Changes: These physiological impacts result in severe morphological changes in the fungus, including swollen hyphae with increased branching and eventual lysis, suggesting a disruption of intra-hyphal turgor and cell wall synthesis.[3]

3.2 Signaling Pathway Activation: this compound's effects are mediated by the activation of the high-osmolarity glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade in fungi.[1]

The signaling cascade is initiated as follows:

  • Perception: The fungicide is perceived by a fungal-specific class III hybrid histidine kinase (HHK), which acts as a sensor.[1]

  • Signal Transduction: The signal is then relayed through a phosphorelay system involving a histidine-phosphate transfer protein (HPT) and a response regulator (RR).[1]

  • MAPK Cascade Activation: This activates the downstream MAPK cascade (homologous to yeast Hog1), leading to the phosphorylation of the terminal MAPK.[1]

  • Cellular Response: The activated MAPK translocates to the nucleus to regulate gene expression or acts on cytoplasmic proteins, triggering an adaptive response that ultimately leads to the observed physiological disruptions.[1]

Fenpiclonil_Pathway This compound This compound HHK Hybrid Histidine Kinase (HHK - Class III Sensor) This compound->HHK HPT Histidine-Phosphate Transfer Protein (HPT) HHK->HPT P RR Response Regulator (RR) HPT->RR P MAPKKK MAPKKK RR->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (Hog1) MAPKK->MAPK P Response Cellular Response: - Hyphal Swelling & Burst - Metabolic Disruption MAPK->Response

This compound signaling cascade in fungal pathogens.

Antifungal Efficacy

This compound demonstrates a broad spectrum of activity against various plant pathogens. The effective concentration required to inhibit 50% of growth (EC₅₀) varies by species, as detailed in Table 2.

Fungal SpeciesIsolate/StrainAssay TypeEC₅₀ (µM)Reference(s)
Botrytis cinerea(Not specified)Mycelial Growth0.13[5][6]
Rhizoctonia solani(Not specified)Mycelial Growth0.13[5][6]
Fusarium sulphureum1743Radial Growth (PDA)0.5[2][4][6]
Fusarium sulphureum1743Mycelial Growth (Liquid)4.0[2][4]
Fusarium solani(Not specified)Mycelial Growth2.0[5][6]
Fusarium culmorum(Not specified)Mycelial Growth2.0[5][6]
Fusarium oxysporum(Not specified)Mycelial Growth>400[5][6]

Experimental Protocols

The following protocols provide standardized methods for assessing the antifungal activity and investigating the mode of action of this compound.

EC50_Workflow A Prepare this compound Stock (e.g., 10 mM in DMSO) B Prepare Fungicide-Amended Media (e.g., PDA with 0, 0.1, 0.5, 1, 5 µM this compound) A->B C Inoculate Plates (Place 5 mm mycelial plug in center) B->C D Incubate (e.g., 25°C in darkness for 3-7 days) C->D E Measure Colony Diameter (Two perpendicular measurements) D->E F Calculate Percent Inhibition E->F G Determine EC₅₀ Value (Probit analysis or non-linear regression) F->G

Experimental workflow for EC₅₀ determination.

5.1 Protocol 1: Determination of EC₅₀ by Mycelial Growth Inhibition

This protocol, based on the poison food technique, is used to determine the concentration of this compound that inhibits fungal mycelial growth by 50%.[7][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Actively growing culture of the test fungus on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA and cool it to 50-55°C in a water bath.

  • Fungicide Amendment: Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.05, 0.1, 0.5, 1.0, 5.0 µM). Ensure the final DMSO concentration is consistent across all plates (including the control) and does not exceed 1% (v/v). Swirl gently to mix.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify completely.

  • Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture (e.g., 5-7 days old).

  • Incubation: Place a single mycelial plug, mycelium-side down, in the center of each prepared plate. Incubate the plates at the optimal temperature for the test fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions once the fungal growth in the control plate has reached approximately 70-80% of the plate's diameter.

  • Calculation:

    • Calculate the average diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula:

      • MGI (%) = [(DC - DT) / DC] × 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the percent inhibition against the log-transformed fungicide concentrations. Use probit analysis or a non-linear regression model to calculate the EC₅₀ value.

Glucose_Assay_Workflow A Grow Fungal Mycelium (Liquid culture to mid-log phase) B Treat with this compound (Incubate with desired concentration) A->B C Harvest and Lyse Cells (e.g., using glass beads) B->C D Prepare Cell-Free Extract (Centrifuge to collect supernatant) C->D E Kinase Activity Assay (Add extract to reaction buffer with ATP, NADP+, G6PDH) D->E F Add Glucose (To start the reaction) E->F G Measure Absorbance Change (Monitor NADPH formation at 340 nm) F->G H Calculate Kinase Activity (Compare treated vs. control) G->H

Workflow for Glucose Phosphorylation Assay.

5.2 Protocol 2: Assay for Effect on Glucose Phosphorylation

This protocol is adapted from standard enzyme-coupled assays to measure hexokinase activity and can be used to investigate the inhibitory effect of this compound on glucose phosphorylation in a fungal cell-free extract.[9][10]

Materials:

  • Fungal mycelium grown in liquid culture

  • This compound

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Glass beads

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 1 mM NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH) enzyme

  • D-Glucose solution (e.g., 100 mM)

  • Spectrophotometer capable of reading at 340 nm

  • Microcentrifuge

Procedure:

  • Culture and Treatment: Grow the test fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-exponential phase. Treat the culture with this compound at a desired concentration (e.g., its EC₅₀ for mycelial growth) for a specific duration (e.g., 1-2 hours). Include an untreated control.

  • Cell Harvest: Harvest the mycelium by filtration and wash it with sterile distilled water.

  • Cell Lysis: Resuspend the mycelium in ice-cold lysis buffer. Transfer to a microcentrifuge tube with an equal volume of glass beads. Lyse the cells using a bead beater or vigorous vortexing.

  • Prepare Cell-Free Extract: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C. Carefully collect the supernatant (cell-free extract). Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate or cuvette, prepare the reaction mixture for each sample:

    • Reaction Buffer

    • 1 U/mL G6PDH

    • A standardized amount of protein from the cell-free extract (e.g., 50 µg).

  • Reaction Initiation: Start the reaction by adding the D-Glucose solution to a final concentration of 10 mM.

  • Measurement: Immediately place the sample in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). The increase in absorbance is due to the reduction of NADP⁺ to NADPH, which is coupled to the phosphorylation of glucose to glucose-6-phosphate by hexokinase and the subsequent oxidation of glucose-6-phosphate by G6PDH.

  • Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. Compare the hexokinase activity in the this compound-treated samples to the untreated control to determine the percentage of inhibition.

References

Application Notes and Protocols for the Quantitative Analysis of Fenpiclonil Residues in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiclonil is a phenylpyrrole fungicide effective against a broad spectrum of seed-borne and foliar fungal pathogens.[1][2] Its mode of action involves the inhibition of transport-associated phosphorylation of glucose and the hyperactivation of a high-osmolarity glycerol (HOG) signaling pathway, ultimately disrupting fungal cell growth.[1][3][4] As with any agricultural chemical, the presence of its residues in plant tissues intended for consumption is a critical food safety concern, necessitating robust and sensitive analytical methods for their quantification.

This document provides detailed application notes and protocols for the quantitative analysis of this compound residues in various plant tissues. The methodologies described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), coupled with a standardized sample preparation method.

Data Presentation: Quantitative Residue Analysis

Table 1: Illustrative Dissipation of Phenylpyrrole Fungicide (Fludioxonil) Residues in Cherries [2][5]

Time After Application (Days)Mean Residue Level (mg/kg)Standard Deviation (mg/kg)% of Initial Residue Remaining
04.930.21100%
73.840.1877.9%
142.640.1553.5%
211.980.1240.2%
281.450.1029.4%
350.980.0819.9%
400.760.0615.4%

Disclaimer: This data is for Fludioxonil on cherries and is intended for illustrative purposes only. Actual dissipation rates for this compound will vary depending on the plant matrix, environmental conditions, and application rate.

Table 2: Illustrative Dissipation of Phenylpyrrole Fungicide (Fludioxonil) Residues in Oranges [3]

Storage Time at 17°C (Days)Mean Residue Level (mg/kg)Standard Deviation (mg/kg)% of Initial Residue Remaining
01.300.09100%
70.950.0773.1%
140.680.0552.3%
210.490.0437.7%

Disclaimer: This data is for Fludioxonil on oranges and is intended for illustrative purposes only. Actual dissipation rates for this compound will vary depending on the plant matrix, environmental conditions, and application rate.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted and efficient technique for the extraction and cleanup of pesticide residues from a variety of food matrices.[8][9][10]

Materials:

  • Homogenizer or blender

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented samples)

  • Syringe filters (0.22 µm)

Protocol:

  • Homogenization: Weigh 10-15 g of a representative plant tissue sample (e.g., fruit, vegetable, grain) into a blender and homogenize until a uniform consistency is achieved.

  • Extraction:

    • Transfer a 10 g subsample of the homogenate into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquydrate).

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For highly pigmented extracts, GCB may be included, but its use should be validated to ensure no loss of the target analyte.

    • Vortex the tube for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at a higher speed (e.g., ≥ 5000 rcf) for 2 minutes.

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis: LC-MS/MS Method

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound residues. The following are typical starting conditions that should be optimized for the specific instrument used.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 278.0

  • Product Ions (m/z) for MRM:

    • Quantifier: 175.0

    • Qualifier: 242.0

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum sensitivity and specificity.

Method Validation: The method should be validated according to established guidelines (e.g., SANCO/12682/2019) to assess linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Instrumental Analysis: HPLC-UV Method (Illustrative)

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 265 nm (based on the UV absorbance spectrum of phenylpyrroles). The optimal wavelength should be determined by scanning a standard solution of this compound.

Method Validation: As with the LC-MS/MS method, this HPLC-UV method requires full validation to determine its performance characteristics for the specific plant matrix being analyzed. Due to the lower selectivity of UV detection compared to MS/MS, matrix interference can be a significant challenge.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plant Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS High Sensitivity/ Selectivity HPLC HPLC-UV Analysis Filtration->HPLC Cost-Effective/ Screening Data Data Acquisition and Quantification LCMS->Data HPLC->Data

Figure 1: Experimental workflow for this compound residue analysis.

Fenpiclonil_Mode_of_Action cluster_fungal_cell Fungal Cell This compound This compound GlucoseTransport Glucose Transport This compound->GlucoseTransport Inhibits (Transport-associated phosphorylation) HHK Hybrid Histidine Kinase (HHK) (Group III) This compound->HHK Hyperactivates Glucose Glucose GlucoseTransport->Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis HOG_Pathway High Osmolarity Glycerol (HOG) MAPK Pathway HHK->HOG_Pathway Activates Glycerol Glycerol Synthesis HOG_Pathway->Glycerol CellGrowth Inhibition of Mycelial Growth HOG_Pathway->CellGrowth OsmoticStress Osmotic Stress Response Glycerol->OsmoticStress

Figure 2: Known mode of action of this compound in fungal cells.

Conclusion

The quantitative analysis of this compound residues in plant tissues is crucial for ensuring food safety and regulatory compliance. The protocols outlined in this document, based on the QuEChERS sample preparation method followed by LC-MS/MS or HPLC-UV analysis, provide a robust framework for researchers and analytical laboratories. While LC-MS/MS offers superior sensitivity and selectivity, HPLC-UV can serve as a cost-effective screening tool, provided it is properly validated. The provided illustrative data and diagrams offer a comprehensive guide for the implementation and understanding of these analytical procedures. Further research is warranted to establish specific dissipation kinetics and metabolic pathways of this compound in a wider variety of plant species.

References

Troubleshooting & Optimization

Overcoming Fenpiclonil insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Fenpiclonil Solubilization Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a broad-spectrum phenylpyrrole fungicide used to control seed-borne pathogens.[1][2][3] It is a hydrophobic molecule with very low aqueous solubility, which can pose a significant challenge for researchers conducting experiments in aqueous systems, such as in vitro assays or cell-based studies.

Q2: What is the aqueous solubility of this compound?

A2: The solubility of this compound in water is approximately 4.8 mg/L at 20-25°C.[4][5][6] This low solubility makes it difficult to prepare aqueous solutions at concentrations typically required for experimental purposes without the use of solubilizing agents.

Q3: What are the recommended organic solvents for preparing a stock solution of this compound?

Q4: Can I increase the aqueous solubility of this compound by adjusting the pH?

A4: Adjusting the pH is a common method for solubilizing ionizable compounds.[8] However, this compound is a neutral molecule and does not have easily ionizable groups. Therefore, altering the pH of the solution is unlikely to significantly improve its solubility.

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous buffer, even at low concentrations.

Possible CauseSuggested Solution
Direct dissolution attempted: This compound has very low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful.
Action: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute the stock solution into your aqueous buffer with vigorous vortexing or stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Problem: After adding my this compound stock solution to the aqueous medium, a precipitate formed.

Possible CauseSuggested Solution
Exceeded solubility limit: The final concentration of this compound in the aqueous medium may have exceeded its solubility limit, causing it to precipitate out of solution.
Action 1: Reduce Final Concentration: Lower the final concentration of this compound in your experiment if possible.
Action 2: Use a Co-solvent: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9][10][11] Try pre-mixing your aqueous buffer with a small percentage (e.g., 1-5%) of a suitable co-solvent like ethanol or propylene glycol before adding the this compound stock solution. Always verify the compatibility of the co-solvent with your experimental setup.
Action 3: Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[12][13][14][15] Consider using β-cyclodextrin or its derivatives in your aqueous solution to form an inclusion complex with this compound.

Problem: I need to prepare a high-concentration aqueous solution of this compound for my experiment.

Possible CauseSuggested Solution
High concentration needed: Standard methods may not be sufficient for achieving high aqueous concentrations of this compound.
Action: Employ Advanced Solubilization Techniques: For applications requiring higher concentrations, consider formulating this compound using techniques such as creating a solid dispersion with a water-soluble carrier or using micellar solubilization with surfactants.[8][16][17] These methods often require more extensive formulation development.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₆Cl₂N₂[2][5][18]
Molecular Weight237.08 g/mol [2][4][5]
Water Solubility (20-25°C)~4.8 mg/L[4][5][6]
Log P (n-octanol/water)4.3[18]
Melting Point~152.9 °C[5][18]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

  • Objective: To prepare a concentrated stock solution of this compound that can be easily diluted into aqueous media.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization of this compound in an Aqueous Solution Using a Co-solvent

  • Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to enhance solubility.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Aqueous buffer of choice (e.g., phosphate-buffered saline)

    • Ethanol, ACS grade or higher

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Determine the final desired concentration of this compound and the final volume of the working solution.

    • In a sterile conical tube, add the aqueous buffer.

    • Add the co-solvent (ethanol) to the aqueous buffer to a final concentration of 1-5% (v/v). For example, for a 10 mL final volume with 1% ethanol, add 100 µL of ethanol to 9.9 mL of buffer.

    • Vortex the buffer-cosolvent mixture thoroughly.

    • Add the required volume of the this compound stock solution to the buffer-cosolvent mixture while vortexing to ensure rapid dispersion and prevent precipitation.

    • Use the freshly prepared working solution in your experiment.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Insolubility start Start: this compound Powder prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Solution is clear: Proceed with experiment observe->success No precipitate Precipitate forms observe->precipitate Yes troubleshoot Choose a solubilization strategy precipitate->troubleshoot cosolvent Use Co-solvent Method (e.g., 1-5% Ethanol) troubleshoot->cosolvent cyclodextrin Use Cyclodextrin (e.g., β-cyclodextrin) troubleshoot->cyclodextrin verify Verify compatibility with experimental system cosolvent->verify cyclodextrin->verify end Proceed with experiment verify->end Compatible

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_1 Mechanism of Cyclodextrin Solubilization This compound This compound (Guest) Hydrophobic complex Inclusion Complex Increased Apparent Aqueous Solubility This compound->complex cyclodextrin β-Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->complex water Aqueous Solution (Water Molecules) complex->water Disperses in G cluster_2 Decision Tree for Solubilization Method start What is the required final This compound concentration? low_conc Low (e.g., < 10 µM) start->low_conc Low high_conc High (e.g., > 10 µM) start->high_conc High stock_dilution Standard stock dilution (e.g., <0.5% DMSO) low_conc->stock_dilution cell_based Is the assay cell-based? high_conc->cell_based yes_cell Yes cell_based->yes_cell Yes no_cell No cell_based->no_cell No cosolvent Co-solvent method (e.g., 1-5% Ethanol) Check cell tolerance yes_cell->cosolvent cyclodextrin Cyclodextrin method (check for interference) no_cell->cyclodextrin

References

Fenpiclonil degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fenpiclonil. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key stability characteristics?

This compound is a broad-spectrum pyrrole fungicide developed as a more stable analog of the natural antibiotic pyrrolnitrin.[1][2] Key characteristics influencing its stability include low aqueous solubility and low volatility.[3] It was designed for increased photostability compared to its parent compound.[1] In environmental systems, this compound is known to be persistent in soil but less so in water systems.[3]

Q2: I am not observing any degradation of this compound in my microbial culture. What are the potential reasons?

There are several factors that could contribute to the lack of observable degradation:

  • High Persistence: this compound is inherently a persistent molecule, with a typical aerobic soil degradation half-life (DT₅₀) of 242 days.[3] Your experimental timeframe may be too short to detect significant degradation.

  • Microbial Specificity: The microorganism used in your study may not possess the necessary enzymatic pathways to metabolize this compound. Not all microbes can degrade complex synthetic compounds.[4]

  • No Metabolism by Target Fungi: Studies on the fungus Fusarium sulphureum have shown that it accumulates this compound rapidly, but it does not metabolize the compound within a 24-hour incubation period.[2] The fungicide's mechanism of action is related to the inhibition of glucose phosphorylation and disruption of membrane-dependent transport processes, not degradation by the fungus.[2][5]

  • Experimental Conditions: Factors such as temperature, pH, and nutrient availability in your culture medium can significantly impact microbial activity and the potential for co-metabolism.[4]

Q3: What are the expected degradation products or metabolites of this compound?

Publicly available data indicates no major, commonly known metabolites for this compound under typical environmental conditions.[3] However, like many pharmaceutical and agricultural compounds, this compound can be broken down under forced conditions (e.g., strong acid, base, oxidation, or UV light) into various degradation products.[6][7] Comprehensive stress testing using techniques like high-resolution liquid chromatography-mass spectrometry (LC-HRMS) is required to identify and characterize these products.[6] While not directly analogous, studies on the related phenylpyrazole insecticide, fipronil, show degradation via oxidation, reduction, and hydrolysis to form metabolites such as fipronil sulfone and fipronil amide.[8][9]

Troubleshooting Guide

Problem 1: Rapid and unexpected loss of this compound in an aqueous solution during my experiment.

  • Potential Cause 1: Photodegradation. Although designed for photostability, pyrrole-containing compounds can undergo direct and indirect photodegradation when exposed to light, especially UV radiation.[1][10]

    • Solution: Conduct experiments in amber glassware or under dark conditions to minimize light exposure. Run a light-exposed control to quantify the effect of photodegradation.

  • Potential Cause 2: pH Instability. The synthesis of this compound is conducted under controlled pH, suggesting that extremes in pH could lead to hydrolytic degradation.[3]

    • Solution: Ensure your aqueous buffer is within a stable pH range for this compound. Run parallel experiments at different pH values to assess stability.

  • Potential Cause 3: Adsorption. Due to its low aqueous solubility and lipophilic nature, this compound may adsorb to the surfaces of plastic or glass containers.[2][3]

    • Solution: Use silanized glassware to minimize adsorption. Pre-saturate the container with a solution of the analyte. Quantify the amount of this compound in both the solution and extracts from container rinses.

Problem 2: Inconsistent or non-reproducible results from my analytical method (e.g., HPLC).

  • Potential Cause 1: Method Validation. The analytical method may not be properly validated for specificity, linearity, accuracy, and precision.[11]

    • Solution: Perform a full method validation according to ICH guidelines or similar standards.[7] This includes assessing the method's ability to separate the parent compound from any potential degradation products.[12]

  • Potential Cause 2: Sample Preparation. this compound's low water solubility can lead to incomplete extraction or precipitation during sample preparation.[3]

    • Solution: Optimize your extraction procedure using appropriate organic solvents. Ensure the final sample is fully dissolved in a solvent compatible with your analytical mobile phase.

  • Potential Cause 3: Contamination. Contaminants in solvents or from lab equipment can interfere with the analysis.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify any interfering peaks.

Quantitative Data Summary

The stability of this compound is often quantified by its degradation half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Environmental Persistence of this compound

MatrixConditionHalf-life (DT₅₀)Citation
SoilAerobic, Lab at 20°C242 days[3]

Note: Data on half-lives under other specific conditions such as aqueous photolysis or hydrolysis are limited in the reviewed literature.

Experimental Protocols

Protocol 1: General Methodology for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][12]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Conditions (run in parallel with an unstressed control):

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Incubate at 60°C for 48 hours.[12]

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Incubate at 60°C for 48 hours.[12]

  • Oxidative Degradation: Dissolve this compound in a solution containing 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.[12]

  • Thermal Degradation: Store solid this compound powder in an oven at 70°C for 7 days. Also, prepare a solution and reflux for 12 hours.[12]

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber capable of emitting UV and visible light for an extended period (e.g., 7 days).[7][12]

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Add the stock solution to the respective stressor solutions to achieve a final known concentration.

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the sample.

  • Neutralize the acid and base samples immediately. Quench the oxidative reaction if necessary (e.g., with sodium bisulfite).

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC or UPLC-MS method.

Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify this compound and its degradation products.

Instrumentation: An HPLC or UPLC system with a UV or PDA detector. For identification, a mass spectrometer is required.[6]

Typical Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of acetonitrile and water (may be buffered with ammonium acetate or formic acid to improve peak shape).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Scan for the λmax of this compound using a PDA detector, or use a fixed wavelength (e.g., 280 nm).[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

Procedure:

  • Prepare calibration standards of this compound at a minimum of five concentration levels.

  • Run the standards to generate a calibration curve.

  • Inject the stressed samples from Protocol 1.

  • Integrate the peak area for the parent this compound and any new peaks that appear.

  • Quantify the amount of this compound remaining and calculate the percentage of degradation.

  • Characterize degradation products by comparing retention times with any available standards or by using mass spectrometry for structural elucidation.[6]

Visualizations

Fenpiclonil_Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_chemical This compound This compound Photodegradation Photodegradation (Direct & Indirect) This compound->Photodegradation Chemical Chemical Degradation This compound->Chemical Microbial Microbial Degradation (Highly Persistent) This compound->Microbial Hydrolysis Hydrolysis (Acid/Base) Chemical->Hydrolysis leads to Oxidation Oxidation Chemical->Oxidation leads to

Caption: Potential degradation pathways for this compound.

Experimental_Workflow A 1. Sample Preparation (this compound in Stress Medium) B 2. Incubation (Controlled Time, Temp, Light) A->B C 3. Aliquot Sampling (At Timed Intervals) B->C D 4. Sample Quenching/Extraction (Neutralize, Extract Analyte) C->D E 5. Analytical Measurement (HPLC / LC-MS) D->E F 6. Data Analysis (% Degradation, Product ID) E->F

Caption: Experimental workflow for a this compound degradation study.

Troubleshooting_Logic cluster_causes cluster_solutions1 cluster_solutions2 cluster_solutions3 Start Unexpected Results Cause1 Low Recovery / Rapid Loss Start->Cause1 Cause2 No Degradation Observed Start->Cause2 Cause3 Extra / Inconsistent Peaks Start->Cause3 Sol1a Check for Adsorption Cause1->Sol1a Sol1b Control Light Exposure Cause1->Sol1b Sol1c Verify pH Stability Cause1->Sol1c Sol2a Increase Incubation Time Cause2->Sol2a Sol2b Confirm Compound Persistence Cause2->Sol2b Sol2c Check Microbial Activity Cause2->Sol2c Sol3a Validate Analytical Method Cause3->Sol3a Sol3b Run Solvent Blanks Cause3->Sol3b Sol3c Optimize Sample Prep Cause3->Sol3c

Caption: Troubleshooting logic for this compound degradation experiments.

References

Troubleshooting Fenpiclonil synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fenpiclonil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for this compound (4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile):

  • Route 1: From 2,3-Dichlorobenzaldehyde. This route involves a Knoevenagel condensation of 2,3-dichlorobenzaldehyde with a cyanoacetic acid derivative, followed by a cyclization reaction to form the pyrrole ring.[1]

  • Route 2: From 2,3-Dichloroaniline. This route begins with the diazotization of 2,3-dichloroaniline, followed by a reaction with acrylonitrile to form an intermediate. This intermediate then undergoes a van Leusen reaction with tosylmethyl isocyanide (TosMIC) to yield this compound.[2]

Q2: I am experiencing low yields in my this compound synthesis. What are the common causes?

A2: Low yields can arise from several factors depending on the synthetic route. For pyrrole synthesis in general, common issues include incomplete reactions, formation of side products, and degradation of starting materials or the final product. Specifically for the van Leusen reaction (Route 2), the formation of stable oxazoline intermediates or decomposition of the TosMIC reagent can lead to lower yields. In the Knoevenagel condensation (Route 1), improper pH control can favor the formation of unwanted byproducts.

Q3: What are some common side products or impurities I should be aware of?

A3: While specific impurities for this compound synthesis are not extensively documented in publicly available literature, general knowledge of the reaction types allows for the prediction of potential byproducts.

  • In the van Leusen reaction , N-(tosylmethyl)formamide can form from the decomposition of TosMIC, especially in the presence of water. Also, incomplete elimination of the tosyl group can lead to dihydrooxazole byproducts.

  • In the Knoevenagel condensation , side reactions can lead to the formation of various condensation products, and unreacted starting materials may also be present as impurities.

Q4: What are the recommended methods for purifying crude this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for recrystallization of organic compounds include ethanol/water or hexane/ethyl acetate mixtures. Column chromatography is another viable option for purification.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you might encounter during the synthesis of this compound.

Route 1: From 2,3-Dichlorobenzaldehyde (Knoevenagel Condensation)
Symptom Possible Cause Suggested Solution
Low to no product formation Incomplete reaction due to insufficient catalyst or low temperature.Ensure an appropriate basic catalyst (e.g., piperidine, pyridine) is used. Gently heating the reaction mixture may also improve the reaction rate.
Low purity of starting materials.Use freshly distilled or purified 2,3-dichlorobenzaldehyde and high-purity cyanoacetic acid derivative.
Formation of a complex mixture of products Unoptimized reaction conditions leading to side reactions.Carefully control the reaction temperature and stoichiometry of the reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Product is an oil or does not crystallize Presence of impurities inhibiting crystallization.Attempt a preliminary purification using column chromatography before recrystallization. Experiment with different solvent systems for crystallization.
Route 2: From 2,3-Dichloroaniline (van Leusen Reaction)
Symptom Possible Cause Suggested Solution
Low yield of this compound Incomplete elimination of the tosyl group from the intermediate.Increase the reaction temperature after the initial addition of reagents. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide or DBU. Extending the reaction time may also drive the reaction to completion.
Decomposition of TosMIC reagent.Ensure the reaction is carried out under anhydrous conditions using dry solvents and glassware. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Formation of N-(tosylmethyl)formamide byproduct.This is often a result of moisture in the reaction. Strictly adhere to anhydrous reaction conditions.
Reaction is slow or stalls Insufficiently basic conditions.Ensure a suitable base (e.g., sodium hydride, potassium carbonate) is used in the correct stoichiometric amount. The choice of solvent can also influence the reaction rate; consider exploring different aprotic solvents.

Data Presentation

Table 1: General Reaction Conditions for Key Steps in this compound Synthesis

Reaction Step Synthetic Route Typical Reagents General Conditions Potential Issues
Knoevenagel Condensation12,3-Dichlorobenzaldehyde, Cyanoacetic acid derivative, Basic catalystOrganic solvent, Room temperature to gentle heatingSide product formation, Incomplete reaction
Cyclization (Route 1)1Knoevenagel productVaries depending on the specific cyclization strategyLow yield, Ring-opening of the desired product
Diazotization22,3-Dichloroaniline, Sodium nitrite, AcidAqueous solution, Low temperature (0-5 °C)Decomposition of diazonium salt
Reaction with Acrylonitrile2Diazonium salt, Acrylonitrile, CatalystOrganic solventPolymerization of acrylonitrile, Low yield
van Leusen Reaction2Intermediate from previous step, TosMIC, BaseAnhydrous aprotic solvent (e.g., THF, DME)TosMIC decomposition, Incomplete elimination

Experimental Protocols

While a detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the following are generalized experimental procedures for the key reactions based on established organic chemistry principles. Note: These are illustrative and require optimization for specific laboratory conditions.

Protocol 1: Generalized Knoevenagel Condensation

  • To a solution of 2,3-dichlorobenzaldehyde in a suitable organic solvent (e.g., ethanol, toluene), add an equimolar amount of a cyanoacetic acid derivative (e.g., cyanoacetamide).

  • Add a catalytic amount of a weak base (e.g., piperidine or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Generalized van Leusen Pyrrole Synthesis

  • To a solution of the α,β-unsaturated nitrile intermediate in an anhydrous aprotic solvent (e.g., THF or DME) under an inert atmosphere, add an equimolar amount of TosMIC.

  • Cool the mixture in an ice bath and add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Fenpiclonil_Synthesis_Pathways cluster_0 Route 1 cluster_1 Route 2 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Knoevenagel Condensation Product Knoevenagel Condensation Product 2,3-Dichlorobenzaldehyde->Knoevenagel Condensation Product Knoevenagel Condensation Cyanoacetic acid derivative Cyanoacetic acid derivative Cyanoacetic acid derivative->Knoevenagel Condensation Product Fenpiclonil_R1 This compound Knoevenagel Condensation Product->Fenpiclonil_R1 Cyclization 2,3-Dichloroaniline 2,3-Dichloroaniline Diazonium Salt Diazonium Salt 2,3-Dichloroaniline->Diazonium Salt Diazotization Acrylonitrile Intermediate Acrylonitrile Intermediate Diazonium Salt->Acrylonitrile Intermediate Reaction with Acrylonitrile Fenpiclonil_R2 This compound Acrylonitrile Intermediate->Fenpiclonil_R2 van Leusen Reaction TosMIC TosMIC TosMIC->Fenpiclonil_R2

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting start Start this compound Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? - Check catalyst - Adjust temperature - Increase reaction time check_yield->incomplete_rxn Yes side_reactions Side Reactions? - Optimize stoichiometry - Control temperature check_yield->side_reactions Yes reagent_purity Reagent Purity? - Purify starting materials - Use anhydrous conditions check_yield->reagent_purity Yes success Successful Synthesis check_purity->success No recrystallize Recrystallization - Screen solvents - Optimize cooling rate check_purity->recrystallize Yes chromatography Column Chromatography - Select appropriate stationary  and mobile phases check_purity->chromatography Yes incomplete_rxn->start side_reactions->start reagent_purity->start recrystallize->success chromatography->success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Fenpiclonil Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro application of Fenpiclonil. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phenylpyrrole fungicide that primarily disrupts the high-osmolarity glycerol (HOG) signaling pathway in fungi. It is thought to hyperactivate a fungal-specific group III hybrid histidine kinase (HHK), which leads to the constitutive activation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade (specifically the Hog1/OS-2 homolog).[1][2] This aberrant signaling disrupts osmotic regulation, leading to an excessive intracellular accumulation of glycerol, causing hyphal swelling, and eventual cell lysis.[1][2] Additionally, this compound has been shown to inhibit transport-associated phosphorylation of glucose.

Q2: How should I prepare and store a this compound stock solution?

A2: this compound has low aqueous solubility.[3] Therefore, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[4][5] A common stock concentration is 10 mg/mL. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the desired aqueous medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤0.5% v/v) to prevent solvent-induced toxicity to the fungal cells.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q3: What is a typical starting concentration range for determining the Minimum Inhibitory Concentration (MIC) or EC50?

A3: The effective concentration of this compound is species-dependent. For initial range-finding experiments, a broad concentration range is recommended, for example, from 0.01 µg/mL to 100 µg/mL. Based on published data, the 50% effective concentration (EC50) for mycelial growth inhibition in Fusarium sulphureum is approximately 0.5 µM (about 0.12 µg/mL) on PDA medium and 4 µM (about 0.95 µg/mL) in liquid medium.[7] For other species, the EC50 values can vary significantly.

Q4: Can this compound be used to study signaling pathways without causing cell death?

A4: Yes. To study the effects of this compound on the HOG pathway (e.g., phosphorylation of the Hog1 MAPK), it is advisable to use sub-lethal concentrations and short exposure times. Concentrations below the MIC, typically in the range of 0.1x to 0.5x the EC50, can often induce signaling events without causing immediate, widespread cell death. Time-course experiments (e.g., 10, 30, 60 minutes) are recommended to capture transient signaling events like protein phosphorylation.

Troubleshooting Guides

Problem 1: No or low antifungal activity observed.

  • Possible Cause:

    • Inappropriate Concentration Range: The tested concentrations may be too low for the specific fungal strain.

    • Compound Precipitation: this compound may have precipitated out of the aqueous medium due to its low solubility.[3]

    • Resistant Fungal Strain: The target fungus may have intrinsic or acquired resistance, potentially through mutations in the group III hybrid histidine kinase.[2]

    • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution may have degraded the compound.

  • Solution:

    • Expand Concentration Range: Test a broader range of concentrations, up to 256 µg/mL if necessary.

    • Verify Solubility: When preparing working dilutions from a DMSO stock, add the stock solution to the medium with vigorous vortexing. Visually inspect for any precipitate. Ensure the final DMSO concentration is kept constant and below 0.5%.[6]

    • Check Strain Sensitivity: If possible, test a known sensitive control strain to confirm the activity of your this compound stock.

    • Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to minimize degradation.

Problem 2: High variability in MIC/EC50 results between experiments.

  • Possible Cause:

    • Inconsistent Inoculum Size: The final fungal cell concentration can significantly impact MIC values.

    • Variable Incubation Conditions: Fluctuations in temperature or incubation time can affect fungal growth rates.

    • Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can alter the effective concentration of this compound.

  • Solution:

    • Standardize Inoculum: Prepare the fungal inoculum from a fresh culture and standardize it using a spectrophotometer (e.g., to a specific optical density) or by cell counting with a hemocytometer to ensure a consistent starting cell density for each experiment.

    • Maintain Consistent Conditions: Use a calibrated incubator and maintain consistent incubation times for all assays.

    • Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile medium or water to create a humidity barrier.

Problem 3: Expected morphological changes (hyphal swelling) are not observed.

  • Possible Cause:

    • Sub-optimal Concentration: The concentration used may be too high, causing rapid cell death without the characteristic swelling, or too low to induce the osmotic imbalance.

    • Different Fungal Physiology: The specific fungal species may not exhibit the classic swelling phenotype, even if its growth is inhibited.

    • Incorrect Observation Time: The swelling may be a transient event that was missed.

  • Solution:

    • Test a Range of Concentrations: Observe cells treated with a range of concentrations around the EC50 value.

    • Time-Course Microscopy: Observe the cells at multiple time points after adding this compound (e.g., 2, 4, 8, and 24 hours) to capture the dynamics of the morphological changes.

    • Confirm Mechanism Biochemically: If morphology is ambiguous, confirm the mechanism of action by performing downstream assays, such as measuring intracellular glycerol accumulation or Hog1 phosphorylation (see protocols below).

Data Presentation

Table 1: Reported EC50 Values of this compound Against Various Fungal Species

Fungal SpeciesAssay TypeMediumEC50 Value (µM)EC50 Value (µg/mL)Reference
Fusarium sulphureumRadial GrowthPDA0.5~0.12[7]
Fusarium sulphureumMycelial GrowthCzapek Dox Liquid4.0~0.95[7]
Botrytis cinereaNot SpecifiedNot Specified<4.0<0.95[8]
Rhizoctonia solaniNot SpecifiedNot Specified<4.0<0.95[8]

Note: There is limited publicly available data on this compound's cytotoxicity against mammalian cell lines.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for antifungal susceptibility testing and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • This compound powder

  • Sterile, high-purity DMSO

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Humidified incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Vortex until fully dissolved. Store at -20°C.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Potato Dextrose Agar) to obtain fresh growth.

    • Harvest cells or spores and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay plate.

  • Assay Plate Preparation:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • In the first column, add 200 µL of the highest desired concentration of this compound (prepared by diluting the DMSO stock in RPMI-1640).

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing across the plate. Discard 100 µL from the last dilution column. This will leave 100 µL in each well.

    • Include a "growth control" well (100 µL of medium + 100 µL of inoculum, with DMSO vehicle) and a "sterility control" well (200 µL of medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and dilutes the drug to its final concentration.

    • Seal the plate and incubate at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth as compared to the growth control. A microplate reader can also be used to determine the concentration that inhibits growth by ≥50% (EC50).

Protocol 2: Western Blot for Hog1 Phosphorylation

This protocol allows for the detection of the activated (phosphorylated) form of the Hog1 MAPK, a key downstream effector in the pathway targeted by this compound.

Materials:

  • Fungal culture

  • This compound stock solution

  • Liquid culture medium (e.g., YPD for yeast)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Glass beads (for cell disruption)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (for total Hog1 as a loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Grow a liquid culture of the fungus to the mid-log phase.

    • Treat the culture with a sub-lethal concentration of this compound (e.g., 0.5x EC50) for a short duration (e.g., 10-30 minutes). Include an untreated control.

    • Harvest the cells by centrifugation at 4°C.

  • Protein Extraction:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in ice-cold lysis buffer.

    • Lyse the cells by bead beating or other appropriate methods.

    • Clarify the lysate by centrifugation at high speed at 4°C. Collect the supernatant.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-p38 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with the anti-Hog1 antibody to confirm equal protein loading.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_downstream Mechanistic Follow-up prep_stock Prepare this compound Stock in DMSO serial_dilute Serial Dilution of this compound in 96-well Plate prep_stock->serial_dilute prep_inoculum Prepare & Standardize Fungal Inoculum add_inoculum Inoculate Plate prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate (24-48h) add_inoculum->incubate read_mic Determine MIC/EC50 (Visual or Spectrophotometer) incubate->read_mic choose_conc Select Sub-lethal Concentration read_mic->choose_conc Inform Concentration Choice phospho_assay MAPK Phosphorylation Assay (Western Blot) choose_conc->phospho_assay glycerol_assay Glycerol Accumulation Assay choose_conc->glycerol_assay

Caption: Experimental workflow for optimizing this compound concentration.

HOG_Pathway This compound This compound hhk Group III Hybrid Histidine Kinase (HHK) This compound->hhk Hyperactivates mapkkk MAPKKK (e.g., Ssk2/Ssk22) hhk->mapkkk Activates mapkk MAPKK (e.g., Pbs2) mapkkk->mapkk Phosphorylates mapk MAPK (Hog1 / OS-2) mapkk->mapk Phosphorylates mapk_p Phosphorylated MAPK (Active) mapk->mapk_p nucleus Nucleus mapk_p->nucleus Translocates to glycerol Glycerol Accumulation nucleus->glycerol Upregulates Synthesis swelling Hyphal Swelling & Cell Lysis glycerol->swelling

Caption: this compound's signaling pathway via HOG/MAPK activation.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions cluster_assay_checks Assay Condition Checks cluster_assay_solutions Solutions start Problem: Inconsistent or No Antifungal Activity check_stock Is Stock Solution Viable? start->check_stock Compound Issue? check_inoculum Is Inoculum Standardized? start->check_inoculum Assay Issue? check_conc Is Concentration Range Appropriate? check_stock->check_conc sol_stock Use Fresh Aliquot check_stock->sol_stock No check_sol Is Compound Precipitating? check_conc->check_sol sol_conc Broaden Concentration Range check_conc->sol_conc No sol_sol Vortex During Dilution, Check DMSO % check_sol->sol_sol Yes check_controls Are Controls Behaving as Expected? check_inoculum->check_controls sol_inoculum Standardize Inoculum (OD/Counting) check_inoculum->sol_inoculum No sol_controls Re-run with Known Sensitive Strain check_controls->sol_controls No

Caption: Troubleshooting logic for this compound in vitro assays.

References

Fenpiclonil Resistance Mechanisms in Fungal Isolates: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding fenpiclonil resistance in fungal isolates. The information is tailored for researchers encountering specific issues during their experimental work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when studying this compound resistance.

Q1: My fungal isolate shows unexpected resistance to this compound. What are the likely mechanisms?

A1: There are two primary mechanisms of resistance to this compound reported in fungal isolates:

  • Target-Site Modification: Mutations in the group III hybrid histidine kinase (HHK), a key component of the High Osmolarity Glycerol (HOG) signaling pathway. This compound is believed to act by over-stimulating this pathway, leading to cellular stress. Mutations in the HHK (often referred to as the os-1 or Daf1 gene) can prevent the fungicide from binding or activating the pathway, thus conferring resistance.

  • Reduced Intracellular Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, such as BcatrB in Botrytis cinerea, can lead to the active efflux of this compound from the fungal cell.[1][2][3][4][5] This prevents the fungicide from reaching its target at a sufficient concentration to be effective.

Q2: I've observed that my this compound-resistant mutants are highly sensitive to high salt concentrations (e.g., NaCl or KCl) in their growth media. Is this normal?

A2: Yes, this is a well-documented phenomenon.[6] Resistance to this compound due to mutations in the HOG signaling pathway often results in osmotic sensitivity. The HOG pathway is crucial for adaptation to hyperosmotic stress. When this pathway is impaired by mutations that confer fungicide resistance, the fungus can no longer effectively respond to high osmolarity, leading to reduced growth or lethality in high-salt environments. This osmotic sensitivity can be a useful preliminary indicator of a target-site resistance mechanism.

Q3: Are there known fitness costs associated with this compound resistance?

A3: Yes, this compound resistance is often associated with fitness penalties.[6][7][8] As mentioned in Q2, osmotic sensitivity is a significant fitness cost for mutants with a modified HOG pathway. Other reported fitness costs can include reduced mycelial growth rate, altered sporulation, and decreased virulence in some host plants.[8][9][10] However, the extent of these fitness costs can vary depending on the specific mutation and the fungal isolate.

Q4: I am not detecting any mutations in the histidine kinase gene, but my isolates are still resistant. What else should I investigate?

A4: If you have ruled out target-site mutations, the next logical step is to investigate the role of efflux pumps. You should quantify the expression levels of known ABC transporter genes, such as BcatrB in Botrytis cinerea, using quantitative PCR (qPCR).[4][11] A significant upregulation of these genes in your resistant isolates compared to sensitive wild-type isolates would suggest that an efflux-based mechanism is responsible for the observed resistance.

Q5: Can resistance to this compound confer cross-resistance to other fungicides?

A5: Yes, cross-resistance has been observed. Laboratory-generated mutants with resistance to phenylpyrroles like this compound have shown cross-resistance to dicarboximides and aromatic hydrocarbons.[12] This is often linked to mutations in the HOG pathway. However, multidrug resistance (MDR) phenotypes, often associated with the overexpression of ABC transporters, can lead to reduced sensitivity to a broader range of unrelated fungicides.[13][14]

Section 2: Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound and the closely related phenylpyrrole fungicide, fludioxonil, resistance. Resistance Factor (RF) is calculated as the EC₅₀ of the resistant isolate divided by the EC₅₀ of the sensitive isolate.

Table 1: Fungicide Sensitivity (EC₅₀ Values) in Botrytis cinerea

Isolate TypeFungicideEC₅₀ (µg/mL)Reference(s)
Sensitive (Wild-Type)Fludioxonil0.009 - 0.089[12]
Moderately ResistantFludioxonil10 - 100[12]
Highly ResistantFludioxonil> 100[12]

Table 2: Impact of BcatrB ABC Transporter on Fungicide Sensitivity in Botrytis cinerea

GenotypeFungicideObservationReference(s)
ΔBcatrB (Deletion Mutant)This compoundIncreased sensitivity[2][3]
BcatrB OverexpressionThis compoundDecreased sensitivity[2]
ΔBcatrB (Deletion Mutant)FludioxonilIncreased sensitivity[2]
BcatrB OverexpressionFludioxonilDecreased sensitivity[2]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound resistance.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for determining the MIC of this compound against filamentous fungi.

Materials:

  • Fungal isolate(s) of interest

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sterile water, DMSO, and appropriate labware

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a PDA plate for 7-10 days to allow for sporulation.

    • Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Fungicide Dilutions:

    • Prepare a 2x concentrated serial dilution of this compound in the liquid growth medium in a separate 96-well plate. The final concentration range should be chosen based on preliminary experiments, but a typical range might be 0.01 to 100 µg/mL. Include a drug-free control (medium with DMSO at the same concentration as the highest this compound dilution) and a medium-only sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared spore suspension to each well of the microtiter plate containing the 2x fungicide dilutions, resulting in a final spore concentration of 5 x 10⁴ spores/mL.

    • Seal the plates and incubate at 20-25°C for 48-72 hours, or until sufficient growth is observed in the drug-free control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that inhibits visible fungal growth. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC₅₀ is the concentration that causes a 50% reduction in growth compared to the drug-free control.

Protocol for Gene Expression Analysis of ABC Transporters (e.g., BcatrB) by qPCR

This protocol outlines the steps for quantifying the expression of ABC transporter genes in this compound-treated and untreated fungal isolates.

Materials:

  • Fungal mycelium (treated with and without a sub-lethal concentration of this compound)

  • RNA extraction kit suitable for fungi

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Primers for the target gene (e.g., BcatrB) and reference genes

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Grow fungal isolates in liquid culture to the desired growth stage. For induction experiments, add a sub-lethal concentration of this compound and incubate for a defined period (e.g., 2-6 hours).

    • Harvest mycelium by filtration and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or a reference gene, and the diluted cDNA.

    • Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Normalize the Ct values of the target gene to the geometric mean of the Ct values of at least two stable reference genes (e.g., ubiquitin (UBQ) and ubiquitin-conjugating enzyme (UCE) for B. cinerea).[1][15][16]

    • Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.[17]

Table 3: Example qPCR Primers for Botrytis cinerea

GenePrimer Sequence (5' - 3')Reference(s)
BcatrBF: GCTTCGCTCTTGCTCTCTTCR: ACGACATCGAGCATGTTGACAdapted from[4][5][11]
UBQ (Reference)F: GAGGCCAAGATCAAGAAATGGAR: AGGTCCTTCACGTTGTCCTT[1]
UCE (Reference)F: TGGTAACATCACTGCCGAGAR: AAGGACACCATCGAGGACAC[1][16]
Protocol for Sequencing of the Histidine Kinase Gene (e.g., os-1/Daf1 homologue)

This protocol provides a general framework for amplifying and sequencing the histidine kinase gene to identify resistance-conferring mutations.

Materials:

  • Genomic DNA from fungal isolates

  • PCR master mix

  • Primers designed to amplify the target histidine kinase gene

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Primer Design:

    • Obtain the sequence of the target histidine kinase gene (e.g., Daf1 in Botrytis cinerea) from a public database like GenBank.

    • Design several overlapping primer pairs that span the entire coding sequence and intron regions of the gene.[18][19]

  • PCR Amplification:

    • Perform PCR using the designed primers and genomic DNA from both sensitive and resistant isolates.

    • Optimize the PCR conditions (annealing temperature, extension time) for each primer pair.

    • Verify the size of the PCR products by agarose gel electrophoresis.

  • Sequencing:

    • Purify the PCR products using a suitable kit.

    • Send the purified PCR products and the corresponding primers for Sanger sequencing.

  • Sequence Analysis:

    • Assemble the sequencing reads to obtain the full sequence of the histidine kinase gene for each isolate.

    • Align the sequences from the resistant isolates to the sequence from a sensitive wild-type isolate to identify any nucleotide changes.

    • Translate the nucleotide sequences into amino acid sequences to determine if any of the nucleotide changes result in amino acid substitutions.

Section 4: Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental procedures using the DOT language for Graphviz.

Signaling Pathway of this compound Action and Resistance

Fenpiclonil_HOG_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms This compound This compound HHK Hybrid Histidine Kinase (HHK) (e.g., OS-1/Daf1) This compound->HHK Binds and Hyperactivates HHK_mut Mutated HHK This compound->HHK_mut Binding prevented BcatrB ABC Transporter (e.g., BcatrB) This compound->BcatrB Efflux MAPKKK MAPKKK HHK->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates Glycerol Glycerol Accumulation MAPK->Glycerol Cellular_Stress Cellular Stress & Hyphal Bursting Glycerol->Cellular_Stress Leads to HHK_mut->MAPKKK No activation BcatrB->this compound Pumps out

Caption: this compound action and resistance via the HOG pathway.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow start Observe this compound Resistance in Fungal Isolate mic_test Perform MIC Assay to Quantify Resistance Level start->mic_test extract_gDNA Extract Genomic DNA mic_test->extract_gDNA sequence_HHK Amplify and Sequence Histidine Kinase Gene (os-1) extract_gDNA->sequence_HHK analyze_seq Analyze Sequence for Mutations sequence_HHK->analyze_seq mutation_found Mutation Identified analyze_seq->mutation_found no_mutation No Mutation Found analyze_seq->no_mutation No significant mutations conclusion_target Conclusion: Target-Site Resistance mutation_found->conclusion_target Yes extract_RNA Extract RNA from Control and Resistant Isolates no_mutation->extract_RNA No qPCR Perform qPCR for ABC Transporter Gene Expression extract_RNA->qPCR analyze_qPCR Analyze qPCR Data for Gene Upregulation qPCR->analyze_qPCR upregulation_found Upregulation Confirmed analyze_qPCR->upregulation_found conclusion_efflux Conclusion: Efflux-Mediated Resistance upregulation_found->conclusion_efflux Yes

Caption: Workflow for identifying this compound resistance mechanisms.

References

Purification techniques for crude Fenpiclonil product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Fenpiclonil products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several process-related impurities. The primary impurities often include unreacted starting materials, intermediates, and byproducts from the synthesis process. Given that this compound is synthesized from 2,3-dichlorobenzaldehyde and a cyanoacetic acid derivative, common impurities may include residual 2,3-dichlorobenzaldehyde, isomers of this compound, and products of side reactions.[1] The specific impurity profile can vary depending on the synthetic route and reaction conditions.

Q2: What are the recommended purification techniques for crude this compound?

A2: The most common and effective purification techniques for crude this compound are recrystallization, column chromatography, and distillation under reduced pressure. The choice of method depends on the initial purity of the crude product, the nature of the impurities, and the desired final purity and yield.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate this compound from its impurities, allowing for accurate quantification. Other analytical techniques such as Gas Chromatography (GC) may also be suitable.

Troubleshooting Guides

Recrystallization

Issue: this compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The solvent system may not be optimal, or the cooling rate is too rapid. "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.

  • Solution:

    • Re-heat the solution: Re-dissolve the oiled-out substance by heating the solution.

    • Add more solvent: Add a small amount of hot solvent to decrease the saturation level slightly.

    • Slow cooling: Allow the solution to cool down slowly to room temperature, and then transfer it to an ice bath.

    • Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.

    • Seeding: Introduce a small crystal of pure this compound to the solution to act as a nucleus for crystal growth.

    • Solvent system modification: If the problem persists, consider using a different solvent or a solvent mixture.

Issue: Poor recovery of this compound after recrystallization.

  • Cause: This could be due to using too much solvent, premature crystallization during hot filtration, or the chosen solvent being too good a solvent even at low temperatures.

  • Solution:

    • Minimize solvent volume: Use the minimum amount of hot solvent required to dissolve the crude product completely.

    • Preheat filtration apparatus: Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.

    • Solvent selection: Choose a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

Column Chromatography

Issue: Poor separation of this compound from an impurity.

  • Cause: The chosen mobile phase may not have the optimal polarity to resolve this compound from a closely eluting impurity. The stationary phase may also not be appropriate.

  • Solution:

    • Optimize the mobile phase: Adjust the polarity of the eluent. For normal-phase chromatography (e.g., silica gel), if the compounds are eluting too quickly, decrease the polarity of the solvent system. If they are eluting too slowly, increase the polarity. A gradient elution may be necessary for complex mixtures.

    • Change the stationary phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase with different selectivity (e.g., alumina, or a reverse-phase C18 silica gel).

    • Sample loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Issue: Tailing of the this compound peak.

  • Cause: Tailing can be caused by interactions between the compound and active sites on the stationary phase, overloading the column, or the presence of highly polar impurities.

  • Solution:

    • Add a modifier to the mobile phase: For acidic compounds, adding a small amount of acetic acid to the mobile phase can reduce tailing. For basic compounds, a small amount of triethylamine can be added.

    • Reduce sample load: Do not overload the column with the crude product.

    • Use a different stationary phase: Consider a less acidic or end-capped stationary phase.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization 85 - 95> 9970 - 90Simple, cost-effective, scalable.Can have lower yields, may not remove all impurities effectively.
Column Chromatography 70 - 90> 99.560 - 80High resolution, effective for complex mixtures.More time-consuming, requires larger volumes of solvent, can be less scalable.
Distillation (Reduced Pressure) < 8095 - 9850 - 70Effective for removing non-volatile impurities.Requires high temperatures which can degrade the product, not effective for removing volatile impurities with similar boiling points.

Note: The data presented in this table are representative values and may vary depending on the specific experimental conditions and the initial quality of the crude product.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water) at its boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Column Chromatography of Crude this compound
  • Stationary Phase and Column Packing: Select a suitable stationary phase (e.g., silica gel 60, 230-400 mesh). Prepare a slurry of the silica gel in the initial, least polar mobile phase solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient fashion.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Product Recrystallization Recrystallization Crude->Recrystallization High Initial Purity Chromatography Column Chromatography Crude->Chromatography Complex Impurity Profile Distillation Distillation (Reduced Pressure) Crude->Distillation Non-volatile Impurities Pure Pure this compound (>99%) Recrystallization->Pure Chromatography->Pure Distillation->Pure Further Purification May Be Needed

Caption: General purification workflow for crude this compound.

Caption: Troubleshooting guide for this compound recrystallization.

References

Technical Support Center: Fenpiclonil in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on avoiding the precipitation of Fenpiclonil in culture media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound precipitating in my culture medium?

A1: this compound precipitation in aqueous culture media is often due to its low water solubility (4.8 mg/L at 20°C)[1][2]. When the concentration of this compound exceeds its solubility limit in the final medium, it will fall out of solution. This can be exacerbated by several factors, including:

  • Improper dissolution of the stock solution: If the initial stock solution is not fully dissolved or is too concentrated, it can lead to immediate precipitation upon addition to the aqueous medium.

  • Interactions with media components: Culture media are complex mixtures of salts, amino acids, vitamins, and carbohydrates[3][4][5][6]. High concentrations of salts can decrease the solubility of hydrophobic compounds like this compound through a "salting-out" effect. Certain metal ions present in the media might also interact with this compound, although specific interactions are not well-documented in the available literature.

  • pH of the medium: this compound is stable to hydrolysis over a pH range of 5-9[7]. However, significant deviations outside this range could potentially affect its solubility.

  • Temperature fluctuations: Temperature shifts, such as moving media from cold storage to an incubator, can alter the solubility of media components and may contribute to precipitation[8].

Q2: What is the best solvent to dissolve this compound for use in culture media?

A2: Given its low water solubility, it is crucial to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution. Based on available data, ethanol is a good choice, with a high solubility of 360,000 mg/L at 20°C[1]. Other organic solvents can also be used, but their compatibility with the specific cell or microbial culture must be considered. Always use the lowest possible concentration of the organic solvent in the final culture medium to avoid solvent-induced toxicity.

Q3: Can I autoclave my culture medium after adding this compound?

A3: It is generally not recommended to autoclave culture media after the addition of heat-sensitive or poorly soluble compounds like this compound. The high temperatures during autoclaving can cause chemical degradation or promote precipitation[9]. It is best practice to prepare a sterile stock solution of this compound and add it to the pre-autoclaved and cooled culture medium under sterile conditions.

Q4: How can I prepare a sterile stock solution of this compound?

A4: A sterile stock solution of this compound can be prepared by dissolving it in a suitable organic solvent, such as ethanol, and then sterilizing it by filtration through a 0.22 µm syringe filter. This method avoids the use of heat, which could degrade the compound.

Troubleshooting Guide

If you are experiencing this compound precipitation in your culture medium, follow these troubleshooting steps:

Problem Possible Cause Recommended Solution
Immediate precipitation upon adding this compound stock to the medium. The concentration of this compound in the final medium exceeds its solubility limit.- Decrease the final concentration of this compound in the culture medium.- Increase the volume of the culture medium to further dilute the this compound.
The organic solvent from the stock solution is causing the precipitation of media components.- Decrease the volume of the stock solution added to the medium by preparing a more concentrated stock. Ensure the final solvent concentration is minimal.- Test different organic solvents for your stock solution that are less likely to cause precipitation.
Precipitation occurs over time during incubation. The medium is becoming saturated due to evaporation.- Ensure proper sealing of culture vessels to minimize evaporation.- Maintain appropriate humidity levels in the incubator.[8]
Temperature fluctuations are affecting solubility.- Avoid repeated warming and cooling of the medium.- Allow the medium to equilibrate to the incubation temperature before use.
Interaction with media components.- Prepare the medium by adding components in a specific order. Add the this compound stock solution last to the complete, equilibrated medium.- Consider using a chemically defined medium to identify potential interacting components.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 20°C (mg/L)Source
Water4.8[1]
Ethanol360,000[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Under a sterile hood, add a small volume of a suitable organic solvent (e.g., 100% ethanol) to the this compound powder.

  • Vortexing: Vortex the solution until the this compound is completely dissolved. You should have a clear solution with no visible particles.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Storage: Store the stock solution at an appropriate temperature as recommended by the manufacturer, protected from light.

Protocol 2: Preparation of Culture Medium Containing this compound

  • Prepare Basal Medium: Prepare the desired culture medium according to the manufacturer's instructions. This includes dissolving the powdered medium in high-purity water and adding any required supplements except for this compound.

  • Sterilization: Autoclave the basal medium to sterilize it.

  • Cooling: Allow the autoclaved medium to cool to room temperature or the desired final incubation temperature.

  • Addition of this compound Stock: Under sterile conditions, add the appropriate volume of the sterile this compound stock solution to the cooled medium to achieve the desired final concentration. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.

  • Final pH Adjustment: If necessary, check and adjust the final pH of the medium.

  • Storage: Store the final medium at the recommended temperature and use it within a reasonable timeframe to minimize the risk of degradation or precipitation.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_concentration Is this compound concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_stock Is the stock solution properly prepared? check_concentration->check_stock No end_success Success: No Precipitation reduce_concentration->end_success prepare_new_stock Prepare fresh, fully dissolved stock in an appropriate solvent check_stock->prepare_new_stock No check_addition Was the stock added to cooled, complete medium? check_stock->check_addition Yes prepare_new_stock->end_success modify_protocol Modify addition protocol: add last to cooled medium with gentle mixing check_addition->modify_protocol No check_environment Are there environmental factors (temperature, evaporation)? check_addition->check_environment Yes modify_protocol->end_success control_environment Control incubator humidity and temperature. Seal culture vessels. check_environment->control_environment Yes end_fail Issue Persists: Consider media component interaction or consult technical support check_environment->end_fail No control_environment->end_success

Caption: Troubleshooting workflow for this compound precipitation.

PrecipitationPathways cluster_causes Potential Causes cluster_interactions Interactions This compound This compound (Low Water Solubility) high_concentration High Concentration This compound->high_concentration exceeds solubility limit precipitation This compound Precipitation high_concentration->precipitation media_components Culture Media Components (Salts, Metals, Proteins) salting_out Salting Out Effect media_components->salting_out High Salt Conc. complexation Complexation/ Chelation media_components->complexation Metal Ions environmental_factors Environmental Factors (pH, Temperature) solubility_decrease Decreased Solubility environmental_factors->solubility_decrease salting_out->precipitation complexation->precipitation solubility_decrease->precipitation

Caption: Potential pathways leading to this compound precipitation.

References

Technical Support Center: Fenpiclonil Laboratory Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of laboratory-scale Fenpiclonil synthesis. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound, chemically known as 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile, is commercially synthesized through a multi-step process. The core of this synthesis involves the construction of the phenylpyrrole structure. The process begins with the condensation of 2,3-dichlorobenzaldehyde with a cyanoacetic acid derivative. This is followed by a cyclization reaction to form the final pyrrole ring.[1] The reaction is typically conducted in organic solvents under controlled temperature and pH to maximize yield and purity.[1]

Q2: I am experiencing low yields in my this compound synthesis. What are the common causes?

Low yields in this compound synthesis can arise from several factors, often related to the initial condensation step or the subsequent cyclization. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in 2,3-dichlorobenzaldehyde or the cyanoacetic acid derivative can lead to side reactions and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pH are critical parameters. The condensation reaction is often sensitive to these conditions, and deviations from the optimal range can favor byproduct formation.

  • Inefficient Catalyst: The choice and concentration of the catalyst, typically a base for the Knoevenagel condensation, are crucial. An inappropriate or weakened catalyst can result in an incomplete reaction.

  • Presence of Water: While not always detrimental, excess water can sometimes hinder the dehydration step necessary for the final pyrrole ring formation.

  • Product Degradation: Harsh reaction conditions, such as excessively high temperatures or strong acidic/basic conditions, can lead to the degradation of the this compound product.

Q3: What are the likely byproducts in the synthesis of this compound?

The most common byproducts are often related to side reactions of the starting materials. In reactions analogous to the Paal-Knorr synthesis, furan derivatives can be a significant byproduct if the reaction is conducted under strongly acidic conditions. Self-condensation of the starting materials or intermediates can also lead to a complex mixture of impurities.

Q4: How can I purify the crude this compound product?

Purification of the final product is essential to remove unreacted starting materials, catalysts, and byproducts. Common laboratory purification techniques for compounds like this compound include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system (a single solvent or a mixture) should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography using silica gel is a standard procedure. An appropriate eluent system must be developed to separate this compound from its impurities.

  • Distillation: If the impurities are volatile, distillation under reduced pressure can be an effective purification method, although this is less common for solid products like this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction. - Increase reaction time. - Increase reaction temperature moderately. - Check the activity and concentration of the catalyst.
Side reactions are occurring. - Optimize the reaction temperature and pH. - Ensure the purity of starting materials. - Consider a milder catalyst.
Product degradation. - Avoid excessively high temperatures and prolonged reaction times. - Use a milder workup procedure.
Formation of Byproducts Incorrect pH. - Carefully control the pH of the reaction mixture. For Knoevenagel-type condensations, a basic catalyst is typically used.
High reaction temperature. - Lower the reaction temperature to reduce the rate of side reactions.
Difficulty in Purification Oily product instead of solid. - The product may contain impurities that are lowering its melting point. Attempt further purification by column chromatography. - Ensure all solvent from the reaction has been removed.
Poor separation in column chromatography. - Experiment with different eluent systems to improve separation. - Ensure the silica gel is properly packed and the column is not overloaded.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate via Knoevenagel Condensation

This protocol describes the condensation of 2,3-dichlorobenzaldehyde with a cyanoacetic acid derivative.

Materials:

  • 2,3-dichlorobenzaldehyde

  • Ethyl cyanoacetate (as the cyanoacetic acid derivative)

  • Ethanol (solvent)

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in ethanol.

  • Add ethyl cyanoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The intermediate product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • The crude intermediate can be purified by recrystallization from ethanol.

Protocol 2: Cyclization to this compound

This protocol outlines the cyclization of the intermediate to form the final this compound product. The specific conditions for this step can vary and may require a source of nitrogen, such as ammonia or an amine, to form the pyrrole ring. The following is a generalized procedure based on related pyrrole syntheses.

Materials:

  • Intermediate from Protocol 1

  • Ammonium acetate (as a source of ammonia)

  • Glacial acetic acid (solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the intermediate (1 equivalent) and ammonium acetate (excess, e.g., 5-10 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with water to remove excess acetic acid and ammonium salts.

  • Dry the crude product thoroughly.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene).

Visualizations

Fenpiclonil_Synthesis_Pathway Start Starting Materials Step1 Step 1: Knoevenagel Condensation Start->Step1 2,3-dichlorobenzaldehyde + Cyanoacetic acid derivative Intermediate Intermediate (2,3-dichlorobenzylidene)cyanoacetate Step1->Intermediate Base catalyst (e.g., Piperidine) Step2 Step 2: Cyclization (Paal-Knorr type) Intermediate->Step2 Ammonia source (e.g., NH4OAc) Product This compound 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Low Yield of this compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, pH) Start->CheckConditions CheckCatalyst Evaluate Catalyst (Activity, Concentration) Start->CheckCatalyst OptimizePurity Purify Starting Materials CheckPurity->OptimizePurity Impurities Found AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) CheckPurity->AnalyzeByproducts Pure OptimizeConditions Systematically Vary Conditions CheckConditions->OptimizeConditions Suboptimal CheckConditions->AnalyzeByproducts Optimal OptimizeCatalyst Screen Different Catalysts or Adjust Loading CheckCatalyst->OptimizeCatalyst Inefficient CheckCatalyst->AnalyzeByproducts Efficient Success Improved Yield OptimizePurity->Success OptimizeConditions->Success OptimizeCatalyst->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Fenpiclonil Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter interference from the phenylpyrrole fungicide fenpiclonil in their biochemical and cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential interference mechanisms and offer strategies to identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenylpyrrole fungicide developed as an analog of the natural antifungal compound pyrrolnitrin.[1] Its primary mode of action in fungi is the inhibition of a hybrid histidine kinase (HHK) involved in the high osmolarity glycerol (HOG) signaling pathway, which regulates responses to osmotic stress.[1][2] This leads to a cascade of downstream effects, including disruption of membrane-dependent transport processes and inhibition of glucose metabolism.[3][4] Specifically, this compound has been shown to inhibit the phosphorylation of glucose.[5]

Q2: Why might this compound interfere with my biochemical assay?

While the primary target of this compound is a fungal histidine kinase, its chemical structure and observed biochemical effects suggest several potential mechanisms for interference in a variety of assays:

  • Off-Target Kinase Inhibition: this compound is known to inhibit protein kinase III (PK-III) in Neurospora crassa, albeit at concentrations higher than its antifungal EC50.[1][2] This suggests the potential for off-target inhibition of other kinases in your assay system.

  • Compound Aggregation: Phenylpyrrole compounds can be prone to aggregation at higher concentrations, leading to non-specific inhibition of enzymes.[5][6] These aggregates can sequester the enzyme or substrate, leading to a false-positive inhibition signal.

  • Fluorescence Interference: The phenylpyrrole scaffold may possess intrinsic fluorescence (autofluorescence) or the ability to quench the fluorescence of reporter molecules used in many assay formats.[7] This can lead to inaccurate readings in fluorescence-based assays.

  • Interference with Glucose Metabolism: In cell-based assays that rely on cellular metabolism or use glucose as a key substrate, this compound's known effects on glucose phosphorylation could lead to confounding results.[3][4][5]

Q3: Is this compound considered a Pan-Assay Interference Compound (PAINS)?

While the phenylpyrrole scaffold itself is not a classic PAINS alert, some related structures can be flagged.[8][9][10][11] Given its potential for off-target activity and compound aggregation, it is prudent to treat this compound with the same caution as a potential PAINS and perform appropriate counter-screens to validate any observed activity.

Troubleshooting Guides

Issue 1: Unexpected Inhibition in a Kinase Assay

Symptoms:

  • You observe dose-dependent inhibition of your kinase of interest by this compound.

  • The inhibition curve has a steep Hill slope.

Troubleshooting Workflow:

G Start Unexpected Kinase Inhibition Detergent Run assay with 0.01% Triton X-100 Start->Detergent IC50_Shift Significant IC50 shift? Detergent->IC50_Shift Aggregation Inhibition likely due to aggregation IC50_Shift->Aggregation Yes No_Shift Proceed to orthogonal assay IC50_Shift->No_Shift No Orthogonal Confirm with orthogonal assay (e.g., different detection method) No_Shift->Orthogonal Confirmed Potential on-target inhibition Orthogonal->Confirmed Yes Not_Confirmed Inhibition is an artifact of the primary assay Orthogonal->Not_Confirmed No

Caption: Troubleshooting workflow for unexpected kinase inhibition.

Quantitative Data Example: Effect of Detergent on this compound's Apparent Kinase Inhibition

Kinase TargetThis compound IC50 (µM) (Standard Buffer)This compound IC50 (µM) (+ 0.01% Triton X-100)Fold Shift in IC50Interpretation
Kinase A5.2> 100> 19.2Likely aggregation-based inhibition
Kinase B8.19.51.17Aggregation is unlikely to be the primary mechanism

Experimental Protocol: Detergent-Based Counter-Screen for Aggregation

  • Prepare Assay Buffers: Prepare your standard kinase assay buffer and a second buffer containing a final concentration of 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of this compound in both the standard and detergent-containing buffers.

  • Assay Performance: Run your kinase assay in parallel with both sets of this compound dilutions.

  • Data Analysis: Calculate the IC50 values for this compound in both conditions. A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of detergent is a strong indicator of aggregation-based inhibition.[12]

Issue 2: Anomalous Results in a Fluorescence-Based Assay

Symptoms:

  • High background signal in wells containing only this compound.

  • A decrease in the signal of a positive control when this compound is added (quenching).

Troubleshooting Workflow:

G Start Anomalous Fluorescence Signal Compound_Only Run 'compound only' control Start->Compound_Only Signal_Detected Signal detected? Compound_Only->Signal_Detected Autofluorescence Interference due to autofluorescence Signal_Detected->Autofluorescence Yes No_Signal Test for quenching Signal_Detected->No_Signal No Quenching_Test Add compound to known fluorophore No_Signal->Quenching_Test Signal_Decrease Signal decrease? Quenching_Test->Signal_Decrease Quenching Interference due to quenching Signal_Decrease->Quenching Yes No_Interference Fluorescence interference is unlikely Signal_Decrease->No_Interference No

Caption: Troubleshooting workflow for fluorescence interference.

Quantitative Data Example: Assessing Autofluorescence and Quenching

Assay ConditionFluorescence Intensity (Arbitrary Units)Interpretation
Buffer Only50Baseline
This compound (10 µM) in Buffer1500Significant autofluorescence
Fluorophore Positive Control10000Max Signal
Fluorophore + this compound (10 µM)6000Signal quenching

Experimental Protocol: Assessing Fluorescence Interference

  • Autofluorescence Check:

    • Prepare a dilution series of this compound in your assay buffer.

    • Measure the fluorescence at the same excitation and emission wavelengths used for your assay.

    • A significant signal that increases with this compound concentration indicates autofluorescence.[13][14]

  • Quenching Check:

    • Prepare a solution of your assay's fluorophore at a concentration that gives a stable signal.

    • Add a dilution series of this compound to this solution.

    • A concentration-dependent decrease in the fluorescence signal indicates quenching.[15][16]

Issue 3: Unexpected Results in a Cell-Based Assay

Symptoms:

  • Decreased cell viability at concentrations where specific effects are being measured.

  • Confounding results in metabolic assays (e.g., glucose uptake, cytotoxicity assays based on ATP levels).

Troubleshooting Workflow:

G Start Unexpected Cell-Based Results Cytotoxicity Determine cytotoxicity profile (e.g., LDH release) Start->Cytotoxicity Cytotoxic Is compound cytotoxic at test concentrations? Cytotoxicity->Cytotoxic Cytotoxicity_Effect Observed effect may be due to cytotoxicity Cytotoxic->Cytotoxicity_Effect Yes Not_Cytotoxic Consider metabolic interference Cytotoxic->Not_Cytotoxic No Metabolic_Assay Run orthogonal metabolic assay (e.g., different substrate) Not_Cytotoxic->Metabolic_Assay Consistent Results consistent? Metabolic_Assay->Consistent Metabolic_Interference Likely interference with specific metabolic pathway Consistent->Metabolic_Interference Yes Not_Consistent Investigate other mechanisms Consistent->Not_Consistent No

Caption: Troubleshooting workflow for cell-based assay interference.

Quantitative Data Example: Cytotoxicity vs. a Specific Cellular Endpoint

This compound Concentration (µM)Cell Viability (% of Control)Specific Pathway Activity (% Inhibition)Interpretation
19810Specific effect observed
109550Specific effect observed
506085Inhibition of specific pathway is likely confounded by cytotoxicity
1002095Observed effect is predominantly due to cytotoxicity

Experimental Protocol: Differentiating Specific Effects from Cytotoxicity

  • Determine Cytotoxicity:

    • Treat your cells with a range of this compound concentrations.

    • Use a cytotoxicity assay that measures membrane integrity (e.g., LDH release) rather than metabolic activity (e.g., MTT or CellTiter-Glo), as this compound may interfere with the latter.

    • Determine the concentration range where this compound is not cytotoxic.

  • Correlate with Specific Activity:

    • Perform your specific cell-based assay within the non-cytotoxic concentration range of this compound.

    • If the observed effect only occurs at concentrations that also induce cytotoxicity, it is likely a non-specific effect.

Signaling Pathway: this compound's Fungal Mode of Action

This diagram illustrates the known mechanism of action of this compound in fungi, which may provide insights into potential off-target effects in other systems.

G This compound This compound HHK Hybrid Histidine Kinase (HHK) This compound->HHK Inhibits Glucose_Transport Glucose Transport/ Phosphorylation This compound->Glucose_Transport Inhibits HOG_Pathway HOG MAPK Pathway HHK->HOG_Pathway Activates Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Osmotic_Stress Osmotic Stress Response Glycerol->Osmotic_Stress Growth_Inhibition Fungal Growth Inhibition Osmotic_Stress->Growth_Inhibition Glucose_Transport->Growth_Inhibition

Caption: this compound's mechanism of action in fungi.

By following these troubleshooting guides and understanding the potential mechanisms of interference, researchers can better design their experiments and interpret their results when working with this compound.

References

Technical Support Center: Strategies to Enhance the Photostability of Fenpiclonil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the photostability of Fenpiclonil.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work.

Issue Potential Cause Troubleshooting Steps
Rapid degradation of this compound standard solution under laboratory light. Inherent photosensitivity of the molecule to ambient light, particularly UV wavelengths.1. Work under subdued light: Use amber glassware or foil-wrapped containers for all solutions containing this compound. 2. Filter ambient light: Install UV-filtering films on laboratory windows and light fixtures. 3. Prepare fresh solutions: Prepare standard solutions immediately before use and store any stock solutions in the dark at low temperatures (e.g., 4°C).
Inconsistent results in photostability assays. 1. Variable light source intensity: Fluctuations in lamp output over time. 2. Inconsistent sample geometry: Differences in the path length and surface area of the irradiated solution. 3. Temperature fluctuations: Heat generated by the light source affecting degradation rates.1. Calibrate light source: Regularly calibrate the light source using a suitable actinometer to ensure consistent irradiance. 2. Standardize sample presentation: Use quartz cuvettes or a standardized container for all samples to ensure uniform light exposure. 3. Control temperature: Conduct experiments in a temperature-controlled chamber or use a water bath to maintain a constant temperature.
Precipitation of this compound in aqueous solutions during photostability studies. This compound has low aqueous solubility, and photodegradation products may be even less soluble.1. Use a co-solvent: Employ a water-miscible organic solvent (e.g., acetonitrile, methanol) to ensure this compound and its degradants remain in solution. 2. Monitor solubility: Visually inspect samples for any signs of precipitation throughout the experiment. 3. Filter samples: Filter samples through a 0.22 µm filter before analysis to remove any precipitates that could interfere with quantification.
Co-elution of this compound and its photodegradants in HPLC analysis. Insufficient chromatographic separation.1. Optimize mobile phase: Adjust the mobile phase composition (e.g., solvent ratio, pH) to improve the resolution between peaks. 2. Change column: Test a different stationary phase (e.g., C8, phenyl-hexyl) that may offer different selectivity. 3. Adjust gradient: If using a gradient method, modify the gradient slope to better separate closely eluting compounds.

Frequently Asked Questions (FAQs)

Fundamentals of this compound Photostability

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a broad-spectrum phenylpyrrole fungicide used to control seed-borne pathogens.[1] Like many organic molecules, it can be susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation from sunlight. This photodegradation can lead to a loss of fungicidal activity, reducing its effectiveness in the field.

Q2: What are the primary mechanisms of photodegradation for phenylpyrrole fungicides?

A2: While the specific photodegradation pathways for this compound are not extensively detailed in publicly available literature, related phenyl-containing pesticides can undergo several types of photochemical reactions. These may include oxidation, ring cleavage, and dechlorination. For instance, the photodegradation of the phenylpyrazole insecticide fipronil involves the formation of a desulfinyl product as a major pathway, along with other minor products resulting from further degradation.[2] It is plausible that this compound undergoes analogous transformations involving its pyrrole and dichlorophenyl rings.

Strategies for Enhancing Photostability

Q3: What are the primary formulation strategies to enhance the photostability of this compound?

A3: The most common strategies to improve the photostability of pesticides like this compound involve the addition of excipients that protect the active ingredient from light. These can be broadly categorized as:

  • UV Absorbers: These molecules absorb harmful UV radiation and dissipate the energy as heat, thereby shielding this compound from photodegradation.[3][4]

  • Antioxidants: These compounds can quench reactive oxygen species (ROS) that may be generated during photolysis and contribute to the degradation of this compound.[5]

  • Physical Barriers: Encapsulation of this compound in matrices such as polymers or nanoformulations can physically block UV radiation from reaching the active molecule.

Q4: How do I select an appropriate UV absorber for a this compound formulation?

A4: The selection of a UV absorber should be based on the following criteria:

  • UV-Vis Absorption Spectrum: The UV absorber should have a strong absorbance in the wavelength range where this compound is most susceptible to degradation.

  • Compatibility: The UV absorber must be chemically compatible with this compound and other formulation excipients.

  • Solubility: It should be soluble in the formulation vehicle.

  • Photostability: The UV absorber itself should be photostable to provide long-lasting protection.

Common classes of organic UV absorbers include benzophenones, benzotriazoles, and triazines.[1] Inorganic UV absorbers like titanium dioxide and zinc oxide can also be effective.[1]

Q5: Can antioxidants be used in combination with UV absorbers?

A5: Yes, a combination of UV absorbers and antioxidants can provide synergistic protection.[5] While the UV absorber blocks the initial absorption of photons, the antioxidant can neutralize any reactive species that are still formed, offering a multi-pronged approach to stabilization.

Data Presentation

Table 1: Comparison of Photostabilization Strategies for Pesticides (Illustrative Examples)

Strategy Active Ingredient Stabilizer(s) Improvement in Photostability (Example Metric) Reference
UV Absorber ChlorpyrifosSuitable UV Absorber30% increase in post-exposure recovery[6]
UV Absorber DisulfotonWater-soluble quaternary ammonium UV absorbers (QAUVAs)22-26% increase in recovery[6]
Antioxidant Avobenzone (a UV filter)Vitamin E, Vitamin C, UbiquinoneIncreased photostability[7]
Ionic Liquid Formulation ProchlorazCinnamate-based ionic liquidHalf-life 2.28 times longer than prochloraz[8]

Note: This table provides illustrative examples for other pesticides as specific quantitative data for this compound is limited in public literature. The principles are applicable to enhancing this compound's photostability.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Photostability of this compound in Solution

This protocol is based on general guidelines for pesticide photostability testing and can be adapted for specific experimental needs.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution in the desired solvent system (e.g., acetonitrile:water 50:50 v/v) to a final concentration of 10 µg/mL.

    • If testing stabilizers, prepare solutions containing this compound and the stabilizer at various concentrations.

  • Sample Irradiation:

    • Transfer 3 mL of each working solution into quartz cuvettes.

    • Prepare dark controls by wrapping identical cuvettes containing the same solutions in aluminum foil.

    • Place the sample and control cuvettes in a photostability chamber equipped with a light source that simulates sunlight (e.g., a Xenon lamp). The light source should be compliant with ICH Q1B guidelines.[9][10]

    • Maintain a constant temperature during the experiment.

    • Irradiate the samples for a defined period, taking aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Analyze the concentration of this compound in the irradiated and dark control samples at each time point using a validated stability-indicating HPLC-UV method.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

    • Compare the degradation rates of stabilized and unstabilized formulations to evaluate the efficacy of the photostabilization strategy.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions (with/without stabilizers) prep_stock->prep_work prep_dark Prepare Dark Controls prep_work->prep_dark irrad Expose samples to controlled light source sampling Collect aliquots at time intervals irrad->sampling hplc HPLC-UV Analysis sampling->hplc data_proc Quantify this compound Concentration hplc->data_proc kinetics Determine Degradation Kinetics (k, t½) data_proc->kinetics compare Compare Stabilized vs. Unstabilized Formulations kinetics->compare

Caption: Experimental workflow for evaluating this compound photostability.

photostabilization_strategies cluster_strategies Photostabilization Strategies This compound This compound Molecule degradation Photodegradation (Loss of Efficacy) This compound->degradation leads to light UV/Visible Light light->this compound absorption uv_absorber UV Absorbers (e.g., Benzophenones) uv_absorber->light absorbs/blocks antioxidant Antioxidants (e.g., BHT, Vitamin E) antioxidant->degradation inhibits by quenching ROS encapsulation Encapsulation (e.g., Nanoformulations) encapsulation->this compound provides physical barrier to light

Caption: Strategies to mitigate the photodegradation of this compound.

References

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of Fenpiclonil and Fludioxonil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of two key phenylpyrrole fungicides, fenpiclonil and fludioxonil. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanism of action, this document serves as a valuable resource for researchers in the field of antifungal drug development and plant pathology.

Introduction

This compound and fludioxonil are synthetic phenylpyrrole fungicides derived from the natural antibiotic pyrrolnitrin.[1][2] Introduced in the late 1980s and early 1990s respectively, both compounds exhibit broad-spectrum activity against a range of fungal pathogens.[1][2] Fludioxonil is generally considered to be more stable and more active than its predecessor, this compound.[1][2] This guide delves into a direct comparison of their antifungal efficacy, supported by quantitative data from in vitro studies.

Mechanism of Action: Targeting the HOG Signaling Pathway

Both this compound and fludioxonil share a common mechanism of action, targeting the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[1][2] This pathway is crucial for fungal adaptation to osmotic stress. The fungicides are thought to mimic an osmotic stress signal, leading to the hyperactivation of the HOG pathway. This disrupts normal cellular function, causing an accumulation of glycerol, hyphal swelling, and ultimately, cell lysis.[1][2]

The primary molecular target is believed to be a Group III hybrid histidine kinase (HHK).[1][2] Binding of the fungicide to the HHK leads to a cascade of phosphorylation events that activate the downstream Mitogen-Activated Protein Kinase (MAPK) Hog1.[2] The sustained and inappropriate activation of this pathway is lethal to the fungal cell.

HOG_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_mapk MAPK Cascade Fungicide Fungicide HHK Hybrid Histidine Kinase (HHK) Fungicide->HHK binds to & inhibits Ypd1 Ypd1 HHK->Ypd1 P Ssk1 Ssk1 Ypd1->Ssk1 P Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Nucleus Nucleus Hog1->Nucleus translocates to Cellular_Response Osmotic Stress Response & Glycerol Accumulation & Cell Death Nucleus->Cellular_Response regulates gene expression

Figure 1: Simplified HOG signaling pathway targeted by phenylpyrrole fungicides.

Quantitative Comparison of Antifungal Efficacy

The following table summarizes the in vitro antifungal activity of this compound and fludioxonil against various fungal pathogens, presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). Lower values indicate higher antifungal potency.

Fungal SpeciesThis compound EC50/IC50 (µg/mL)Fludioxonil EC50/IC50 (µg/mL)Reference
Botrytis cinerea0.0396 (IC50)0.0039 (IC50)[3]
Fusarium sulphureum0.12 (EC50 for radial growth)Not Reported[4]
Fusarium pseudograminearumNot Reported0.0165 - 0.1789 (EC50)[5]
Rhizoctonia solaniEffective (qualitative)Effective (qualitative)[6]
Penicillium digitatumNot ReportedModerately resistant isolates: 0.1 - 1[3]

Note: The direct comparison of EC50/IC50 values should be interpreted with caution due to variations in experimental conditions between studies. The data from the Journal of Agricultural and Food Chemistry[3] provides a direct comparison for Botrytis cinerea under the same experimental setup.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the antifungal efficacy of compounds like this compound and fludioxonil.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Stock solutions of this compound and fludioxonil in an appropriate solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media: Autoclaved PDA is cooled to approximately 45-50°C. The fungicide stock solution is added to the molten agar to achieve the desired final concentrations. The amended agar is then poured into sterile petri dishes. A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing fungal culture and placed at the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[7]

Mycelial_Growth_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare fungicide-amended and control agar plates C Inoculate center of each plate with a mycelial plug A->C B Obtain mycelial plugs from actively growing fungal culture B->C D Incubate plates at appropriate temperature C->D E Measure colony diameter at regular intervals D->E F Calculate percentage of mycelial growth inhibition E->F G Determine EC50 value using regression analysis F->G

Figure 2: Experimental workflow for a mycelial growth inhibition assay.

Conclusion

Both this compound and fludioxonil are effective phenylpyrrole fungicides that disrupt the HOG signaling pathway in fungi. The available quantitative data, particularly from direct comparative studies, suggests that fludioxonil exhibits greater potency against certain pathogens like Botrytis cinerea when compared to this compound.[3] However, the choice of fungicide for specific applications will depend on a variety of factors including the target pathogen, crop, and local resistance profiles. This guide provides a foundational understanding and data-driven comparison to aid researchers in their ongoing efforts to develop novel and effective antifungal strategies.

References

A Researcher's Guide to Validating the Target of Fenpiclonil in Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the experimental validation of Fenpiclonil's molecular target in fungi. It compares its mechanism of action with its more prevalent analog, Fludioxonil, and presents detailed experimental protocols and quantitative data for researchers in mycology and drug development.

Introduction to Phenylpyrrole Fungicides: this compound and Fludioxonil

This compound is a phenylpyrrole fungicide developed as a synthetic analog of pyrrolnitrin, a natural antibiotic produced by Pseudomonas bacteria.[1][2] Shortly after its introduction, a more stable and active analog, Fludioxonil, was developed and has since become the major representative of this chemical class.[2] Both compounds exhibit a novel mechanism of action, making them valuable tools against a range of fungal pathogens.[2][3]

Unlike traditional fungicides that directly inhibit essential enzymes, this compound and Fludioxonil act by inducing the hyperactivation of a specific fungal signaling pathway.[2][4] Validating this target is critical for understanding fungicide resistance, elucidating fungal physiology, and discovering new antifungal agents with similar modes of action.[5]

The Primary Target: A Group III Hybrid Histidine Kinase and the HOG Pathway

The primary target of phenylpyrrole fungicides is a Group III hybrid histidine kinase (HHK), a key sensor protein in the High Osmolarity Glycerol (HOG) signaling pathway.[2][6] This pathway is a conserved stress-response cascade in fungi that allows them to adapt to hyperosmotic environments.[7]

This compound does not block the HHK but rather binds to it in a way that improperly activates the entire HOG cascade, even in the absence of osmotic stress.[2][6] This leads to a series of detrimental downstream events:

  • MAPK Phosphorylation: The HHK activation triggers the phosphorylation of a Hog1-type Mitogen-Activated Protein Kinase (MAPK), a central component of the pathway.[4][8]

  • Physiological Disruption: The sustained and inappropriate activation of Hog1 MAPK causes an accumulation of intracellular glycerol, membrane hyperpolarization, and ultimately, hyphal swelling and cell lysis.[2][6]

This mechanism effectively turns a vital survival pathway against the fungus. The fungicidal effect is therefore a result of signal transduction hyperactivation rather than enzymatic inhibition.[4]

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HHK Group III Hybrid Histidine Kinase (HHK) MAPKKK MAP Kinase Kinase Kinase HHK->MAPKKK Phosphorylates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates Hog1_cyto Hog1 MAPK (Inactive) MAPKK->Hog1_cyto Phosphorylates Hog1_nuc Hog1 MAPK (Active) Hog1_cyto->Hog1_nuc Translocation Glycerol_Synth Glycerol Synthesis Gene Expression Hog1_nuc->Glycerol_Synth Upregulates Cell_Lysis Hyphal Swelling & Cell Lysis Glycerol_Synth->Cell_Lysis Leads to This compound This compound / Fludioxonil This compound->HHK Hyperactivates Osmotic_Stress High Osmolarity Osmotic_Stress->HHK Activates

Caption: The HOG signaling pathway and the action of this compound.

Comparative Analysis: this compound vs. Fludioxonil

While this compound laid the groundwork, Fludioxonil is the more commercially successful and researched compound. Their shared mechanism makes data from Fludioxonil studies highly relevant for validating this compound's target.

FeatureThis compoundFludioxonilReference
Chemical Class PhenylpyrrolePhenylpyrrole[2]
Primary Target Group III Hybrid Histidine KinaseGroup III Hybrid Histidine Kinase[2][6]
Mechanism Hyperactivation of HOG PathwayHyperactivation of HOG Pathway[2][4]
Relative Activity Highly ActiveMore stable and generally more active[2]
EC50 (F. sulphureum) 0.5 µM (radial growth)Not specified, but generally lower[1]
Resistance Profile Cross-resistance with FludioxonilMutations in HHK confer resistance[2][9]

Experimental Protocols for Target Validation

Validating that the HHK and the HOG pathway are the definitive targets of this compound involves a combination of genetic, biochemical, and cell biology techniques.

This protocol directly tests the hypothesis that the HOG pathway is essential for this compound's fungicidal activity.

  • Strain Selection: Use a wild-type (WT) fungal strain sensitive to this compound (e.g., Botrytis cinerea, Fusarium sulphureum).[7][9]

  • Gene Disruption Cassette Construction: Design a gene replacement cassette for the Hog1 MAPK homolog (e.g., OSC1, BdHOG1).[4][7] The cassette should contain a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Protoplast Transformation: Generate fungal protoplasts and transform them with the disruption cassette using a method like PEG-mediated transformation.

  • Mutant Selection and Verification: Select transformants on media containing the selection agent. Screen putative mutants via PCR to confirm the correct homologous recombination event and via Southern blot to confirm a single insertion.

  • Phenotypic Assay (Fungicide Sensitivity):

    • Prepare Potato Dextrose Agar (PDA) plates amended with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM).

    • Inoculate the center of each plate with a mycelial plug from the WT and the knockout strain (Δhog1).

    • Incubate for 3-5 days and measure the colony diameter.

    • Expected Outcome: The Δhog1 mutant will show significantly greater radial growth on fungicide-amended media compared to the WT, demonstrating resistance and confirming the pathway's role.[4][7][8]

This rapid in vivo method visualizes the activation of the HOG pathway in real-time upon fungicide exposure.[10]

  • Strain Construction: Create a fungal strain where the endogenous Hog1 MAPK is tagged with a Green Fluorescent Protein (GFP). This is achieved by transforming the WT strain with a construct that integrates the GFP sequence in-frame with the hog1 gene.

  • Sample Preparation: Grow the HOG1::GFP strain to produce mycelia or conidia.

  • Microscopy:

    • Mount a sample of the mycelia or conidia on a glass slide in a suitable buffer.

    • Image the cells using a fluorescence microscope. In the untreated state, the GFP signal should be diffuse throughout the cytoplasm.[10]

    • Add a solution of this compound or Fludioxonil to the slide to achieve the desired final concentration (e.g., 1 µM).

    • Immediately begin time-lapse imaging of the same cells.

  • Data Analysis:

    • Observe the subcellular localization of the GFP signal over time.

    • Expected Outcome: Within minutes of fungicide application, the Hog1-GFP fusion protein will translocate from the cytoplasm to the nucleus, resulting in a bright, concentrated fluorescent signal within the nucleus.[4][10] This directly visualizes the activation of the pathway by the fungicide.

Workflow cluster_genetics Genetic Validation cluster_biochem In Vivo Visualization A1 Construct Hog1 Knockout Cassette A2 Transform Wild-Type Fungus A1->A2 A3 Select & Verify Δhog1 Mutant A2->A3 A4 Growth Assay on This compound Plates A3->A4 A5 Result: Δhog1 is Resistant A4->A5 Conclusion Conclusion: Target Validated A5->Conclusion B1 Construct Hog1::GFP Fusion Strain B2 Prepare Cells for Microscopy B1->B2 B3 Treat with this compound During Imaging B2->B3 B4 Result: Hog1::GFP Translocates to Nucleus B3->B4 B4->Conclusion Hypothesis Hypothesis: This compound targets the HOG Pathway Hypothesis->A1 Hypothesis->B1

Caption: Experimental workflow for validating the HOG pathway as the target.

References

A Comparative Guide to Fenpiclonil: Cross-Resistance and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and crop protection, understanding the potential for cross-resistance among fungicides is paramount for sustainable disease management. This guide provides a detailed comparison of Fenpiclonil, a phenylpyrrole fungicide, with other fungicidal classes, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This compound, belonging to the Fungicide Resistance Action Committee (FRAC) Group 12, exhibits a specific mode of action that sets it apart from many other fungicides. Experimental data indicates that while cross-resistance can occur with fungicides within the same chemical group or with a similar mode of action, such as dicarboximides in laboratory settings, there is a general lack of cross-resistance with fungicides from different FRAC groups. This includes important classes such as Demethylation Inhibitors (DMIs), Succinate Dehydrogenase Inhibitors (SDHIs), and Quinone outside Inhibitors (QoIs). This lack of broad cross-resistance makes this compound a valuable tool in fungicide resistance management programs.

Data Presentation: Fungicide Efficacy Comparison

The following table summarizes the 50% effective concentration (EC50) values of this compound and the dicarboximide fungicide Vinclozolin against various fungal pathogens, as determined by mycelial growth inhibition assays. Lower EC50 values indicate higher antifungal activity.

Fungal SpeciesThis compound EC50 (µM)[1]Vinclozolin EC50 (µM)[1]Notes
Alternaria linicola0.22>100
Ascochyta pisi0.53>100
Botrytis cinerea0.131.1Laboratory isolate
Botrytis cinerea (dicarboximide-resistant field isolate)->100Not resistant to this compound[1]
Cochliobolus sativus0.1545
Fusarium culmorum0.60>100
Fusarium graminearum0.85>100
Fusarium moniliforme0.90>100
Fusarium oxysporum f.sp. lini>400>100
Fusarium solani f.sp. coeruleum (isolate 1643)0.5025Negative correlation in sensitivity observed[1]
Fusarium solani f.sp. coeruleum (isolate 1649)2.55.0Negative correlation in sensitivity observed[1]
Fusarium sulphureum0.50-
Gerlachia nivalis0.158.0
Pyrenophora avenae0.35>100
Pyrenophora graminea0.45>100
Pyrenophora teres0.30>100
Rhizoctonia solani0.13>100
Septoria nodorum0.2075
Tilletia caries0.30-
Ustilago nuda0.80-

Note on Cross-Resistance:

  • Dicarboximides (FRAC Group 2): Laboratory-generated mutants of Botrytis cinerea resistant to dicarboximides have shown cross-resistance to this compound. However, this is not always observed in field isolates.[1] Interestingly, for Fusarium solani f.sp. coeruleum, a negative correlation in sensitivity between this compound and Vinclozolin was observed, meaning isolates more sensitive to one were less sensitive to the other.[1]

  • Other Fungicide Groups: Studies on the closely related phenylpyrrole fungicide, fludioxonil, have shown no positive cross-resistance with fungicides from other groups, including phenamacril (cyanoacrylate), carbendazim (benzimidazole), and tebuconazole (DMI). Similarly, a study on Fusarium graminearum found no cross-resistance between fluopyram (an SDHI fungicide) and fludioxonil. This strongly suggests a lack of cross-resistance between this compound and fungicides from different FRAC groups with different modes of action.

Experimental Protocols

Mycelial Growth Inhibition Assay for EC50 Determination

This protocol is a standard method for determining the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC50).

1. Fungal Isolates and Culture Preparation:

  • Fungal isolates are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA).

  • For the assay, actively growing cultures are used to prepare mycelial plugs.

2. Fungicide Stock and Working Solutions:

  • A stock solution of the fungicide is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO or acetone).

  • A series of working solutions are prepared by diluting the stock solution to achieve a range of final concentrations in the agar medium. The concentrations should bracket the expected EC50 value.

3. Preparation of Fungicide-Amended Agar:

  • The desired agar medium (e.g., PDA) is prepared and autoclaved.

  • The molten agar is cooled to approximately 45-50°C in a water bath.

  • The fungicide working solutions are added to the molten agar to achieve the desired final concentrations. An equivalent amount of the solvent is added to the control plates.

  • The amended agar is then poured into sterile Petri dishes.

4. Inoculation and Incubation:

  • Mycelial plugs (typically 4-5 mm in diameter) are taken from the margin of an actively growing fungal culture.

  • A single mycelial plug is placed, mycelium-side down, onto the center of each fungicide-amended and control agar plate.

  • The plates are sealed and incubated in the dark at the optimal growth temperature for the specific fungus.

5. Data Collection and Analysis:

  • After a set incubation period (when the mycelium in the control plates has reached a substantial diameter), the diameter of the fungal colony on each plate is measured in two perpendicular directions.

  • The average diameter is calculated, and the diameter of the initial mycelial plug is subtracted to determine the net growth.

  • The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Signaling Pathway and Experimental Workflow Visualizations

Phenylpyrrole Fungicide Mode of Action: HOG Pathway

Phenylpyrrole fungicides like this compound are known to interfere with the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for adaptation to osmotic stress. This compound is thought to mimic an osmotic stress signal, leading to the hyperactivation of the HOG pathway, which results in an excessive accumulation of intracellular glycerol, causing cell swelling and eventual lysis.

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HHK Hybrid Histidine Kinase (HHK) (Class III) Ypd1 Ypd1 (HPt protein) HHK->Ypd1 Phosphorelay Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2 Ssk2/22 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Phosphorylation cascade Hog1 Hog1 (MAPK) Pbs2->Hog1 Glycerol Glycerol Accumulation Hog1->Glycerol Upregulates synthesis Transcription Gene Expression (Stress Response) Hog1->Transcription Translocates and activates cell_lysis Cell Swelling & Lysis Glycerol->cell_lysis Leads to This compound This compound This compound->HHK Binds to and hyperactivates

Caption: Phenylpyrrole fungicide signaling pathway.

Experimental Workflow for Cross-Resistance Study

The following diagram outlines the typical workflow for a study investigating the cross-resistance between different fungicides.

Cross_Resistance_Workflow start Start: Select Fungal Isolates (Wild-type and/or Resistant) culture Culture Fungal Isolates on appropriate medium (e.g., PDA) start->culture inoculate Inoculate Plates with Mycelial Plugs of each fungal isolate culture->inoculate prepare_fungicides Prepare Stock and Working Solutions of Fungicides (this compound and others) amend_agar Prepare Fungicide-Amended Agar Plates at various concentrations prepare_fungicides->amend_agar amend_agar->inoculate incubate Incubate Plates under controlled conditions inoculate->incubate measure Measure Colony Diameters after incubation incubate->measure calculate_inhibition Calculate Percentage of Mycelial Growth Inhibition measure->calculate_inhibition calculate_ec50 Determine EC50 Values using regression analysis calculate_inhibition->calculate_ec50 compare Compare EC50 Values and Calculate Resistance Factors (RF) calculate_ec50->compare end Conclusion on Cross-Resistance Profile compare->end

Caption: Experimental workflow for cross-resistance assessment.

Conclusion

References

A Comparative Analysis of the Environmental Fate of Fenpiclonil and Fludioxonil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiclonil and fludioxonil are both phenylpyrrole fungicides used in agriculture to control a variety of fungal pathogens. Despite their structural similarities and shared mode of action, their environmental fate and potential ecological impacts can differ. This guide provides a comprehensive comparison of the environmental fate of these two fungicides, supported by available experimental data, to assist researchers and professionals in making informed decisions.

Comparative Environmental Fate Data

The following tables summarize the available quantitative data for key environmental fate parameters of this compound and fludioxonil.

ParameterThis compoundFludioxonilSource
Soil Degradation Half-Life (DT50)
Laboratory AerobicData not available143 - 365 days[1]
Field"Persistent"[2]87 - 228 days[1]
Aqueous Photolysis Half-Life Data not available1 - 8.7 days[1]
Bioconcentration Factor (BCF) in fish 346 L/kg311 - 430 L/kg[1][3]

Table 1: Comparison of Key Environmental Fate Parameters

OrganismEndpointThis compoundFludioxonilSource
Fish (Freshwater)96-hr LC50Moderately Toxic0.47 - 0.9 mg/L (Highly Toxic)[1][2]
Invertebrates (Freshwater)48-hr EC50Moderately Toxic0.47 - 0.9 mg/L (Highly Toxic)[1][2]
Algae72-hr EC50Moderately Toxic0.08 - 22.51 mg/L (Highly Toxic to Harmful)[2][4]
BirdsAcute Oral LD50Moderately Toxic>2000 mg/kg bw (Low Toxicity)[2][3]
HoneybeesAcute Contact LD50Moderately Toxic>25 µ g/bee (Low Toxicity)[2][3]

Table 2: Comparative Ecotoxicity Data

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. However, the methodologies generally follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation (Aerobic) - Based on OECD Guideline 307

The aerobic transformation of this compound and fludioxonil in soil is typically investigated using laboratory incubation studies.

  • Soil Selection: A representative agricultural soil is chosen and characterized for its physicochemical properties (e.g., pH, organic carbon content, texture).

  • Test Substance Application: The fungicide, often radiolabeled (e.g., with ¹⁴C), is applied to soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content for a period of up to 120 days. Aerobic conditions are maintained by ensuring adequate air supply.

  • Sampling and Analysis: At various time intervals, soil samples are taken and extracted. The concentrations of the parent fungicide and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or a radioactivity detector.

  • Data Analysis: The dissipation half-life (DT50) of the parent compound is calculated using first-order kinetics.

Aqueous Photolysis - Based on OECD Guideline 316

The phototransformation of these fungicides in water is assessed under controlled laboratory conditions.

  • Solution Preparation: A sterile aqueous solution of the fungicide is prepared in a buffer at a relevant environmental pH (e.g., pH 7).

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. Dark control samples are kept under the same conditions but shielded from light to account for any non-photolytic degradation.

  • Sampling and Analysis: Aliquots of the solution are taken at different time points and analyzed for the concentration of the parent fungicide using HPLC or a similar technique.

  • Data Analysis: The photolysis half-life is calculated from the rate of degradation of the fungicide in the irradiated samples, corrected for any degradation observed in the dark controls.

Bioconcentration in Fish - Based on OECD Guideline 305

The potential for these fungicides to accumulate in aquatic organisms is typically studied in a flow-through fish test.

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or bluegill sunfish (Lepomis macrochirus), is used.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the fungicide in water for a defined period (e.g., 28 days). The concentration of the test substance in the water is monitored regularly.

  • Depuration Phase: After the exposure period, the fish are transferred to clean, untreated water for a depuration period to observe the elimination of the substance from their tissues.

  • Sampling and Analysis: Fish are sampled at intervals during both the uptake and depuration phases. The concentration of the fungicide in the fish tissue is measured.

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Signaling Pathways and Experimental Workflows

Both this compound and fludioxonil are known to interfere with the High-Osmolarity Glycerol (HOG) signaling pathway in fungi, which is crucial for their adaptation to osmotic stress.

HOG_Pathway cluster_input Stress Signal cluster_pathway HOG Signaling Pathway cluster_output Cellular Response Fungicide Fungicide Sensor_Kinase Sensor_Kinase Fungicide->Sensor_Kinase Inhibition/Alteration Osmotic_Stress Osmotic_Stress Osmotic_Stress->Sensor_Kinase Activation MAPKKK MAPKKK Sensor_Kinase->MAPKKK Phosphorylation Cascade MAPKK MAPKK MAPKKK->MAPKK Hog1_MAPK Hog1_MAPK MAPKK->Hog1_MAPK Glycerol_Production Glycerol_Production Hog1_MAPK->Glycerol_Production Gene_Expression Gene_Expression Hog1_MAPK->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Hog1_MAPK->Cell_Cycle_Arrest Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Test_System Prepare Test System (Soil, Water, or Organism) Application Apply Fungicide to Test System Test_System->Application Test_Substance Prepare Fungicide Solution (this compound or Fludioxonil) Test_Substance->Application Incubation Incubate under Controlled Conditions Application->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Extract Fungicide and Metabolites Sampling->Extraction Quantification Quantify using HPLC-MS/MS Extraction->Quantification Data_Analysis Calculate Half-life / BCF Quantification->Data_Analysis

References

Fenpiclonil's Efficacy Against Fusarium Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Fenpiclonil against various Fusarium species, placed in context with other prominent fungicides. The information is supported by experimental data to aid in research and development efforts targeting Fusarium-related plant and animal diseases.

Introduction to this compound

This compound is a phenylpyrrole fungicide, a synthetic analog of the natural antifungal compound pyrrolnitrin.[1] Introduced in the 1980s, it has been used as a seed treatment.[1] However, it was quickly superseded by Fludioxonil, a more stable and active compound from the same chemical class.[1] Both fungicides share a similar mode of action, targeting the high osmolarity glycerol (HOG) signaling pathway in fungi, which is crucial for adaptation to osmotic stress.[1][2]

Comparative Efficacy: this compound vs. Other Fungicides

Quantitative data on the efficacy of this compound against a wide range of Fusarium species is limited in recent literature, largely due to its replacement by Fludioxonil. The following tables summarize available data for this compound and compare it with the more extensively studied Fludioxonil, as well as other key antifungal agents used to control Fusarium. The data is presented as EC50 values (the effective concentration required to inhibit 50% of fungal growth), a standard measure of fungicide efficacy.

Data Presentation

Table 1: Efficacy of this compound against Fusarium Species

Fusarium SpeciesIsolateEC50 (µM)Reference
Fusarium sulphureum1743 (sensitive)0.5[3][4]
Fusarium sulphureum1743.1 (less sensitive)40[4]
Fusarium oxysporumf.spp.>400[3][4]

Note: The data for this compound is from a 1994 study. More recent comparative data is scarce.

Table 2: Comparative Efficacy (EC50 in µg/mL) of Various Fungicides against Fusarium Species

Fusarium SpeciesFludioxonilAzoxystrobinProthioconazoleReference
F. graminearum0.13 ± 0.12-1.78 ± 0.67[5][6]
F. pseudograminearum0.021 ± 0.003-1.19 ± 0.72[7][8][9]
F. sambucinum0.002 - 0.005 (sensitive)--[10]
F. sambucinum>100 (resistant)--[10]
F. coeruleum0.17 - 0.19 (sensitive)--[10]
F. coeruleum>100 (resistant)--[10]
F. oxysporum f. sp. lentis-0.470.23[11]
F. acuminatum-0.890.53[11]

Disclaimer: The EC50 values presented in Table 2 are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following is a generalized protocol for determining the in vitro efficacy of fungicides against Fusarium species, based on the mycelial growth inhibition method (poisoned plate assay), consistent with methodologies described in the cited literature.[12][13]

1. Fungal Isolate Preparation:

  • Fusarium isolates are cultured on Potato Dextrose Agar (PDA) plates.

  • Incubation is typically carried out at 25-27°C for 5-7 days to allow for sufficient mycelial growth.[12]

2. Fungicide Stock Solution Preparation:

  • The test fungicide is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial dilutions are prepared from the stock solution to achieve the desired final concentrations for the assay.

3. Poisoned Agar Plate Preparation:

  • Molten PDA is cooled to approximately 45-50°C.

  • The fungicide dilutions are added to the molten agar to achieve the final test concentrations. The solvent (e.g., DMSO) concentration should be kept constant across all plates, including the control, and should not affect fungal growth.

  • The amended agar is poured into sterile Petri dishes and allowed to solidify.

  • Control plates containing PDA with the solvent but without the fungicide are also prepared.

4. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing Fusarium culture.

  • The plug is placed, mycelium-side down, in the center of each fungicide-amended and control plate.

  • The plates are incubated at 25-27°C in the dark.

5. Data Collection and Analysis:

  • Colony diameter is measured in two perpendicular directions at regular intervals until the mycelium on the control plate reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[13]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Fungicide Efficacy Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture Fusarium Isolate (PDA, 25-27°C, 5-7 days) D 4. Inoculate Plates (Mycelial Plugs) A->D B 2. Prepare Fungicide Stock & Dilutions C 3. Prepare 'Poisoned' Agar Plates (PDA + Fungicide) B->C C->D E 5. Incubate Plates (25-27°C, in dark) D->E F 6. Measure Colony Diameter E->F G 7. Calculate % Inhibition F->G H 8. Determine EC50 Value (Probit/Logistic Regression) G->H

Caption: Workflow for determining fungicide EC50 values.

Signaling Pathway: Phenylpyrrole Interaction with the HOG Pathway in Fusarium

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm osmosensor Osmosensor (e.g., Histidine Kinase) pbs2 Pbs2 (MAPKK) osmosensor->pbs2 Phosphorylation Cascade hog1 Hog1 (MAPK) pbs2->hog1 glycerol Glycerol Synthesis hog1->glycerol nucleus Nucleus hog1->nucleus stress_response Stress Response Genes nucleus->stress_response This compound This compound This compound->osmosensor Aberrant activation

Caption: Phenylpyrrole fungicide mode of action.

Conclusion

This compound demonstrates efficacy against certain Fusarium species, notably F. sulphureum. However, its effectiveness is significantly lower against other species like F. oxysporum. Due to its limited spectrum and the development of the more potent Fludioxonil, comprehensive and recent comparative data for this compound is scarce. The provided data on Fludioxonil and other fungicides offers a broader context for evaluating antifungal strategies against Fusarium. The standardized protocol for efficacy testing and the visualization of the HOG pathway provide valuable tools for researchers in the field of mycology and fungicide development. Future research should focus on generating updated, directly comparative datasets to better inform control strategies for diverse Fusarium pathogens.

References

Validating the Inhibitory Effect of Fenpiclonil on MAP Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenpiclonil's activity on the Mitogen-Activated Protein (MAP) kinase signaling pathway with alternative compounds. Experimental data is presented to objectively assess its performance, alongside detailed protocols for key validation experiments.

Introduction to this compound and its Mechanism of Action

This compound is a phenylpyrrole fungicide that has been shown to impact the High Osmolarity Glycerol (HOG) signaling pathway in fungi, a critical pathway for stress response and survival.[1] Rather than directly inhibiting the MAP kinase Hog1, this compound and its close analog, Fludioxonil, are understood to act on a Group III Hybrid Histidine Kinase (HHK) upstream of the HOG cascade.[2] This interaction leads to the subsequent activation, via phosphorylation, of the Hog1 MAP kinase, ultimately resulting in an uncontrolled stress response and fungal cell death.[3]

Comparative Analysis of MAP Kinase Pathway Modulators

This section compares this compound with its more potent analog, Fludioxonil, and two non-phenylpyrrole compounds, Sorafenib and SB203580, which are also known to affect MAP kinase signaling and exhibit antifungal properties.

Quantitative Data Summary
CompoundChemical ClassPrimary Fungal TargetAntifungal Activity (EC50/MIC)Hog1 Phosphorylation Activation (EC50)
This compound PhenylpyrroleGroup III Hybrid Histidine Kinase4 µM (Mycelial growth, Fusarium sulphureum)[4]Data not available
Fludioxonil PhenylpyrroleGroup III Hybrid Histidine Kinase0.0046 ± 0.0004 µg/mL (Sclerotinia sclerotiorum)[5]10 µg/mL (Observed in S. cerevisiae)[6]
Sorafenib Multi-kinase inhibitorMultiple kinases including RafInhibits growth of Histoplasma capsulatum in the low micromolar/nanomolar range[7]Not directly applicable (inhibitor)
SB203580 Pyridinyl imidazolep38 MAP kinase (Hog1 homolog)Data not availableNot applicable (inhibitor)

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) values are dependent on the fungal species and experimental conditions.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental procedures are provided below to facilitate understanding.

Signaling Pathway of this compound Action

G This compound This compound HHK Group III Hybrid Histidine Kinase (HHK) This compound->HHK Activates HOG_Pathway HOG Pathway (MAPKKK, MAPKK) HHK->HOG_Pathway Signals to Hog1 Hog1 MAP Kinase (inactive) HOG_Pathway->Hog1 P_Hog1 Phospho-Hog1 (active) Hog1->P_Hog1 Phosphorylation Cell_Death Fungal Cell Death P_Hog1->Cell_Death Leads to

Caption: this compound's proposed mechanism of action on the HOG MAP kinase pathway.

Experimental Workflow for Validating Hog1 Activation

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis cluster_3 Data Analysis A Fungal Cell Culture B Treatment with This compound/Analogs A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (e.g., to PVDF) E->F G Immunoblotting with anti-phospho-Hog1 F->G H Detection G->H I Densitometry Analysis H->I J Quantification of Hog1 Phosphorylation I->J

Caption: A typical workflow for assessing Hog1 MAP kinase phosphorylation via Western blot.

Detailed Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Fungal isolate of interest (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Test compounds (this compound, Fludioxonil, Sorafenib, SB203580) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the fungal inoculum adjusted to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

  • Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Include a drug-free well as a growth control and an un-inoculated well as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the drug-free control.[8][9]

Hog1 Phosphorylation Assay (Western Blot)

This protocol is designed to qualitatively and semi-quantitatively assess the activation of Hog1 MAP kinase.

Materials:

  • Fungal cell culture

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 (p-Hog1) and anti-Hog1 (total Hog1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Grow fungal cells to the mid-log phase and treat with various concentrations of the test compounds for a specified time (e.g., 15 minutes).[6]

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Hog1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[10][11]

  • To normalize the results, the membrane can be stripped and re-probed with an antibody against total Hog1.

  • Densitometry analysis of the bands can be performed to quantify the relative levels of Hog1 phosphorylation.[11]

Conclusion

This compound's validation as a MAP kinase pathway modulator hinges on its ability to activate the Hog1 MAP kinase. While direct quantitative data on this compound-induced Hog1 phosphorylation is lacking, the well-documented effects of its analog, Fludioxonil, provide strong evidence for this mechanism. The provided protocols offer a robust framework for researchers to conduct their own validation and comparative studies. Further research to quantify the dose-dependent activation of Hog1 by this compound would be invaluable for a more precise comparison with other MAP kinase-targeting antifungal agents. The exploration of non-phenylpyrrole inhibitors like Sorafenib highlights the potential for repurposing existing drugs for antifungal therapies targeting conserved signaling pathways.

References

Comparative Transcriptomics of Phenylpyrrole Fungicide-Treated Fungi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of antifungal compounds is crucial for the development of effective and durable fungicidal agents. This guide provides a comparative overview of the transcriptomic responses of various fungal species to phenylpyrrole fungicides, with a focus on fludioxonil, a close structural and functional analog of fenpiclonil. By examining genome-wide expression changes, we can elucidate mechanisms of action, identify potential resistance pathways, and benchmark the efficacy of novel therapeutic candidates.

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the differential gene expression in fungi upon treatment with the phenylpyrrole fungicide fludioxonil. The data, synthesized from multiple studies, facilitates a direct comparison of the transcriptomic signatures, offering insights into their distinct and overlapping effects on fungal cellular pathways.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Botrytis cinerea in Response to Fludioxonil Treatment

Strain TypeTreatmentTotal DEGsUp-regulated DEGsDown-regulated DEGsKey Up-regulated Gene CategoriesKey Down-regulated Gene CategoriesReference
Sensitive & Low-ResistantFludioxonilIsolate-specificIsolate-specificIsolate-specificTransmembrane transport, Oxidoreductase activity, Lipid metabolic processes, Stress response genes, MFS transporters-[1]
Sensitive vs. Highly ResistantFludioxonil-9 (resistance-related)7 (resistance-related)ATP-binding cassette (ABC) transporters, Major Facilitator Superfamily (MFS) transportersHigh-osmolarity glycerol (HOG) pathway homologues[2][3]

Table 2: Summary of Differentially Expressed Genes (DEGs) in Other Fungal Species in Response to Phenylpyrrole Fungicides

Fungal SpeciesFungicideTotal DEGsUp-regulated DEGsDown-regulated DEGsKey Up-regulated Gene CategoriesKey Down-regulated Gene CategoriesReference
Sclerotinia sclerotiorum (Resistant vs. Parent)Fludioxonil269--Transmembrane transporters, Secondary metabolite biosynthetic genes-[4]
Alternaria alternata (Resistant vs. Wild-Type)Fludioxonil1,001628373Amino sugar/nucleotide sugar metabolism, ABC transporters, Aflatoxin biosynthesis, Purine metabolismN-glycan biosynthesis, Endoplasmic reticulum protein processing, Steroid biosynthesis, Riboflavin metabolism[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of transcriptomic studies. The following sections outline the typical experimental protocols employed in the analysis of fungi treated with phenylpyrrole fungicides.

Fungal Culture and Fungicide Treatment
  • Fungal Strains: Studies on the effects of fludioxonil have utilized various fungal species, including Botrytis cinerea[2][6], Sclerotinia sclerotiorum[4], and Alternaria alternata[5]. Both sensitive and resistant strains are often included for comparative analysis.

  • Culture Conditions: Fungi are typically grown on a suitable solid medium, such as Potato Dextrose Agar (PDA) or V8 agar, to promote mycelial growth. For liquid culture experiments, mycelia are transferred to a liquid medium like Potato Dextrose Broth (PDB). Incubation is generally carried out at temperatures between 20-25°C in the dark.

  • Fungicide Treatment: For transcriptomic analysis, fungal mycelia are exposed to the fungicide. The concentration of the fungicide used is often the EC₅₀ (half-maximal effective concentration) value, which is predetermined through sensitivity assays.[5] The treatment duration can vary, with studies collecting samples at different time points (e.g., 4 hours post-treatment) to capture early gene expression changes.[3]

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from fungal mycelia using standard protocols, such as the Trizol method or commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis or automated electrophoresis systems (e.g., Agilent Bioanalyzer).[6]

  • Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina HiSeq.[7]

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapters, and other artifacts.

  • Read Alignment: The high-quality clean reads are aligned to the reference genome of the respective fungal species using alignment software like HISAT2 or TopHat.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Statistical packages such as DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between different treatment groups (e.g., fungicide-treated vs. control, resistant vs. sensitive). Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered DEGs.

  • Functional Annotation and Enrichment Analysis: DEGs are annotated to understand their biological functions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify biological processes and metabolic pathways that are significantly affected by the fungicide treatment.[8]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the study of phenylpyrrole fungicides.

Phenylpyrrole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HHK Hybrid Histidine Kinase (HHK) (e.g., OS-1, BOS1) Ypd1 Ypd1 (HPt protein) HHK->Ypd1 Phosphotransfer Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Activation Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Phosphorylation Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylation Glycerol Glycerol Accumulation Hog1->Glycerol Upregulation TranscriptionFactors Transcription Factors Hog1->TranscriptionFactors Translocation StressResponseGenes Stress Response Genes TranscriptionFactors->StressResponseGenes Gene Expression This compound This compound / Fludioxonil This compound->HHK Activation

Caption: Phenylpyrrole-induced HOG signaling pathway in fungi.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis FungalCulture 1. Fungal Culture (Sensitive & Resistant Strains) FungicideTreatment 2. This compound/Fludioxonil Treatment FungalCulture->FungicideTreatment RNA_Extraction 3. Total RNA Extraction FungicideTreatment->RNA_Extraction LibraryPrep 4. mRNA Library Preparation RNA_Extraction->LibraryPrep Sequencing 5. High-Throughput Sequencing (RNA-seq) LibraryPrep->Sequencing QC 6. Quality Control of Raw Reads Sequencing->QC Alignment 7. Alignment to Reference Genome QC->Alignment DEG_Analysis 8. Differential Gene Expression Analysis Alignment->DEG_Analysis FunctionalAnnotation 9. Functional Annotation & Enrichment (GO, KEGG) DEG_Analysis->FunctionalAnnotation

Caption: A typical experimental workflow for comparative transcriptomics.

References

A Side-by-Side Comparison of the Bioactivity of Fenpiclonil and Iprodione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the bioactivity of two prominent fungicides: Fenpiclonil, a phenylpyrrole, and Iprodione, a dicarboximide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the mechanisms of action, target specificity, and overall efficacy of these compounds. All quantitative data is presented in structured tables, and key experimental methodologies are detailed to support reproducibility and further investigation.

Overview and Chemical Structures

This compound and Iprodione are both crucial in the management of fungal pathogens in agriculture, yet they belong to different chemical classes and exhibit distinct, though related, biological activities. This compound is a synthetic analog of the natural antifungal agent pyrrolnitrin, while Iprodione is a well-established dicarboximide fungicide.[1]

This compound

  • Chemical Class: Phenylpyrrole

  • FRAC Group: 12

  • Mechanism of Action: Affects the osmotic signal transduction pathway, specifically by inhibiting a MAP/histidine kinase, and also impacts membrane-dependent transport processes by inhibiting glucose phosphorylation.[1][2][3][4]

Iprodione

  • Chemical Class: Dicarboximide

  • FRAC Group: 2

  • Mechanism of Action: A contact fungicide that inhibits the germination of fungal spores and the growth of fungal mycelium by interfering with the MAP/Histidine-Kinase in osmotic signal transduction.[4][5][6][7]

Quantitative Bioactivity Data

The following tables summarize the 50% effective concentration (EC₅₀) values for this compound (or its close analog Fludioxonil) and Iprodione against various fungal pathogens, providing a quantitative measure of their efficacy in inhibiting mycelial growth and spore germination.

Table 1: EC₅₀ Values for Mycelial Growth Inhibition (µg/mL)

Fungal PathogenThis compound/FludioxonilIprodioneReference(s)
Botrytis cinerea< 0.10.3 - 1.42
Sclerotinia sclerotiorum0.7833 (as Imazalil-fludioxonil)0.428[8]
Monilinia fructicolaNot Available0.0184 - 0.0814[2]
Fusarium sulphureum1.0 (4 µM)Not Available[9]
Alternaria solaniNot Available>75% inhibition at 2500 µg/mL[10]
Cylindrocarpon destructansNot Available>50% inhibition at 100 µg/mL[11]

Table 2: EC₅₀ Values for Spore Germination Inhibition (µg/mL)

Fungal PathogenThis compound/FludioxonilIprodioneReference(s)
Botrytis cinerea< 0.1~10.0[6]
Monilinia fructicolaNot Available44.75[2]

Mechanism of Action: A Shared Signaling Pathway

Both this compound and Iprodione exert their antifungal effects by targeting the same critical cellular process: the high-osmolarity glycerol (HOG) signaling pathway. This pathway is essential for fungi to adapt to osmotic stress. Both fungicides are believed to hyperactivate this pathway, leading to a disordered stress response and ultimately, cell death.[1][12][13] The primary molecular target within this pathway is a class III hybrid histidine kinase.[1][14]

Below is a diagram illustrating the proposed mechanism of action and the convergence of this compound and Iprodione on the HOG signaling pathway.

G cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HK Class III Histidine Kinase (Sensor) This compound->HK Hyperactivation Iprodione Iprodione Iprodione->HK Hyperactivation Ypd1 Ypd1 (Phosphotransfer) HK->Ypd1 Phosphorelay Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activation Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylation Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylation Hog1_active Phosphorylated Hog1 Hog1->Hog1_active Gene_Expression Stress Response Gene Expression Cell_Death Hyphal Swelling & Cell Death Gene_Expression->Cell_Death Leads to Hog1_active->Gene_Expression Translocation & Activation

Fig. 1: Proposed signaling pathway for this compound and Iprodione bioactivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Iprodione bioactivity.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the vegetative growth of a fungus.

G A Prepare fungicide stock solutions and serial dilutions B Amend cooled (50-60°C) potato dextrose agar (PDA) with fungicide dilutions A->B C Pour amended PDA into Petri dishes and allow to solidify B->C D Inoculate the center of each plate with a mycelial plug (e.g., 5 mm) from an actively growing fungal culture C->D E Incubate plates at an optimal temperature (e.g., 25°C) in the dark D->E F Measure the colony diameter at set time points (e.g., daily) E->F G Calculate the percentage of mycelial growth inhibition relative to a control (no fungicide) F->G H Determine the EC₅₀ value using probit analysis or linear regression G->H

Fig. 2: Workflow for a mycelial growth inhibition assay.

Detailed Steps:

  • Preparation of Fungicide Solutions: Stock solutions of this compound and Iprodione are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial dilutions are then made to achieve the desired final concentrations for the assay.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. Once cooled to approximately 50-60°C, the fungicide dilutions are added to the molten agar to achieve the final test concentrations. A control set with only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the fungicide-amended and control PDA plates.

  • Incubation: The inoculated plates are incubated at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish. The percentage of inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control and T is the average diameter of the colony in the treatment. The EC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[11]

Spore Germination Inhibition Assay

This assay assesses the effect of the fungicides on the germination of fungal spores.

Detailed Steps:

  • Spore Suspension Preparation: Spores are harvested from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted using a hemocytometer.

  • Assay Setup: A small volume of the spore suspension is mixed with the fungicide dilutions in the wells of a microtiter plate or on a microscope slide.

  • Incubation: The mixture is incubated under conditions conducive to spore germination (e.g., high humidity at 25°C) for a period sufficient for germination to occur in the control (typically 12-24 hours).

  • Microscopic Examination: After incubation, a drop of a stain (e.g., lactophenol cotton blue) is added to stop further germination. The number of germinated and non-germinated spores is counted under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: The percentage of spore germination inhibition is calculated relative to the control. The EC₅₀ value is then determined as described for the mycelial growth inhibition assay.[7][15]

Conclusion

This compound and Iprodione, while belonging to different chemical classes, demonstrate a convergent mechanism of action by targeting the HOG signaling pathway, a critical component of the fungal stress response system. The quantitative data indicates that both are potent fungicides, with the phenylpyrrole this compound (represented by its analog Fludioxonil) generally exhibiting higher efficacy at lower concentrations, particularly in inhibiting spore germination of Botrytis cinerea. The choice between these fungicides for specific applications will depend on the target pathogen, the potential for resistance development, and the specific agricultural context. The detailed experimental protocols provided herein offer a foundation for further comparative studies and the development of novel antifungal agents.

References

Safety Operating Guide

Proper Disposal of Fenpiclonil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of fenpiclonil, a pyrrole fungicide, is critical to ensure laboratory safety and environmental protection. Adherence to established procedures minimizes risks associated with this chemical, which is recognized for its toxicity to aquatic life.[1] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, eye protection, and appropriate lab attire. All handling of this compound should occur in a well-ventilated area to avoid inhalation of dust or fumes.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed in accordance with all applicable local, regional, national, and international regulations.[1] Improper disposal can lead to environmental contamination, particularly of waterways, as the substance is very toxic to aquatic life with long-lasting effects.[1]

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Never mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.

    • For small spills, sweep or vacuum the material into the designated waste container.[1] Avoid generating dust.[1] For larger spills, wet the material with water to prevent dust from becoming airborne and then collect it into the waste container.[1]

  • Container Decontamination :

    • Empty containers that held this compound must be treated as hazardous waste as they may retain product residue.[1]

    • A triple-rinse procedure is recommended for all empty containers.[3][4]

      • Fill the container approximately one-quarter full with a suitable solvent (e.g., water, as this compound is miscible in it, or another solvent as recommended by your safety officer).[1]

      • Securely cap the container and shake for at least 30 seconds.[4]

      • Pour the rinsate into a designated hazardous waste container.

      • Repeat this rinsing process two more times.[4]

  • Final Disposal :

    • Dispose of the collected this compound waste and the triple-rinsed containers through an approved hazardous waste disposal facility.[2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Do not pour this compound waste down the drain or dispose of it in regular trash.[1][5]

Environmental and Health Hazard Summary

This compound presents several hazards that necessitate careful handling and disposal. Understanding these risks is fundamental to maintaining a safe laboratory environment.

Hazard CategoryDescriptionCitation
Human Health Harmful if inhaled.[1][6] May cause eye and skin irritation upon direct contact.[1][1][6]
Environmental Very toxic to aquatic life with long-lasting effects.[1] It is persistent in soil systems.[7][1][7]
Physical/Chemical Stable under normal conditions. Avoid contact with strong oxidizing agents.[1][1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Fenpiclonil_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE start->ppe spill Is it a spill? ppe->spill small_spill Small Spill: Sweep/vacuum into container spill->small_spill Yes large_spill Large Spill: Wet and collect into container spill->large_spill Yes (Large) waste_container Place in Labeled, Sealed Hazardous Waste Container spill->waste_container No (Routine Waste) small_spill->waste_container large_spill->waste_container empty_product_container Is it an empty product container? waste_container->empty_product_container triple_rinse Triple-Rinse Container empty_product_container->triple_rinse Yes final_disposal Arrange for Pickup by Approved Waste Disposal Service empty_product_container->final_disposal No rinsate_disposal Collect Rinsate in Hazardous Waste Container triple_rinse->rinsate_disposal rinsate_disposal->final_disposal end Disposal Complete final_disposal->end

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.

References

Personal protective equipment for handling Fenpiclonil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Fenpiclonil in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental contamination.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementsRecommended for Higher Concentrations or Spills
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][2][3]Double-gloving with the specified materials.
Eye Protection Safety glasses with side shields.Chemical safety goggles or a full-face shield.[4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator with an organic vapor cartridge is recommended if dust or aerosols may be generated.[4]
Body Protection A standard laboratory coat.A chemical-resistant apron or coveralls.
Footwear Closed-toe shoes.Chemical-resistant boots or shoe covers.

Note: As of December 2025, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. Therefore, it is crucial to handle this compound with a high degree of caution and always within a well-ventilated fume hood.

Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Avoid the generation of dust and aerosols.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use.

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]

  • Keep the container tightly closed.

  • Store away from incompatible materials, such as strong oxidizing agents.

Spill Response Plan

Immediate and correct response to a spill is critical to contain the hazard. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment cluster_cleanup Cleanup cluster_disposal Disposal alert Alert Personnel & Evacuate Area ppe Don Appropriate PPE alert->ppe If safe to do so contain_spill Contain the Spill with Absorbent Material ppe->contain_spill collect_absorbent Collect Contaminated Absorbent Material contain_spill->collect_absorbent decontaminate Decontaminate the Spill Area collect_absorbent->decontaminate collect_decon Collect Decontamination Waste decontaminate->collect_decon package_waste Package and Label all Waste collect_decon->package_waste dispose Dispose of as Hazardous Waste package_waste->dispose

This compound Spill Response Workflow

Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, put on the appropriate PPE as outlined in the table above, including respiratory protection if the spill has generated dust.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or cat litter to dike the spill and prevent it from spreading.[5][6][7] For solid spills, carefully cover with a plastic sheet to prevent dust from becoming airborne.[5]

  • Collect Waste: Carefully scoop the contained material into a labeled, sealable waste container.

  • Decontaminate: Decontaminate the spill area using a suitable laboratory detergent and water. Collect all decontamination materials (wipes, etc.) for disposal as hazardous waste.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan

All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.[4]
Empty Containers Triple rinse with a suitable solvent (e.g., acetone or methanol). Collect the rinsate as hazardous waste. Deface the label and dispose of the container as directed by your EHS office.
Contaminated Materials All contaminated lab supplies (gloves, wipes, absorbent materials) must be collected in a designated, labeled hazardous waste container for disposal.

For specific disposal procedures, always consult your institution's EHS guidelines and local regulations.

References

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